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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-methoxy-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction 5-methoxy-1H-pyrazole-3-carbaldehyde, with the CAS number 2435595-49-4, is a member of the pyrazole carbaldehyde family, a class of heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-1H-pyrazole-3-carbaldehyde, with the CAS number 2435595-49-4, is a member of the pyrazole carbaldehyde family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a versatile scaffold known for its diverse biological activities, and the presence of both a methoxy and an aldehyde functional group on this core makes 5-methoxy-1H-pyrazole-3-carbaldehyde a valuable building block for the synthesis of more complex and potentially bioactive molecules. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, drawing on established knowledge of related pyrazole derivatives to offer insights where specific data for this compound is not yet publicly available.

Physicochemical and Spectroscopic Properties

While extensive experimental data for 5-methoxy-1H-pyrazole-3-carbaldehyde is not widely published, its fundamental properties can be established, and others can be predicted based on its structure and comparison with analogous compounds.

Table 1: Physicochemical Properties of 5-methoxy-1H-pyrazole-3-carbaldehyde

PropertyValueSource/Comment
CAS Number 2435595-49-4[1]
Molecular Formula C₅H₆N₂O₂[1]
Molecular Weight 126.11 g/mol [1]
Appearance Expected to be a solid at room temperatureBased on similar pyrazole carbaldehydes.
Melting Point Data not available
Boiling Point Data not available
Solubility Likely soluble in common organic solvents like DMSO, DMF, and alcohols.Based on the polarity of the functional groups.
SMILES O=CC1=NNC(OC)=C1[1]
Spectroscopic Characterization

Detailed experimental spectra for 5-methoxy-1H-pyrazole-3-carbaldehyde are not readily found in the public domain. However, the expected spectroscopic signatures can be predicted with a high degree of confidence based on the analysis of similar structures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the pyrazole ring proton, and the methoxy group protons. The aldehyde proton (CHO) typically appears as a singlet in the downfield region, around δ 9.5-10.0 ppm. The proton on the pyrazole ring (C4-H) would likely resonate as a singlet between δ 6.0-7.0 ppm. The methoxy group (OCH₃) protons would appear as a sharp singlet further upfield, typically in the range of δ 3.8-4.2 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by a signal for the carbonyl carbon of the aldehyde group at approximately δ 180-190 ppm. The carbons of the pyrazole ring would appear in the aromatic region, with the carbon bearing the methoxy group (C5) resonating at a lower field than the other ring carbons. The methoxy carbon would be expected around δ 55-60 ppm.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 126.11. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and the methoxy group (OCH₃).

Synthesis and Purification

The synthesis of pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Conceptual Synthetic Workflow: Vilsmeier-Haack Reaction

This proposed synthesis is based on established protocols for analogous pyrazole carbaldehydes.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Intermediate Electrophilic Aromatic Substitution Intermediate Starting_material 5-methoxy-1H-pyrazole Starting_material->Intermediate + Vilsmeier Reagent Product 5-methoxy-1H-pyrazole-3-carbaldehyde Intermediate->Product Hydrolysis

Sources

Exploratory

A Technical Guide to Determining the Solubility of 5-methoxy-1H-pyrazole-3-carbaldehyde in Organic Solvents for Drug Discovery Applications

Introduction: The Significance of 5-methoxy-1H-pyrazole-3-carbaldehyde in Medicinal Chemistry The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-methoxy-1H-pyrazole-3-carbaldehyde in Medicinal Chemistry

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its versatile structure allows for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5] 5-methoxy-1H-pyrazole-3-carbaldehyde is a key intermediate in the synthesis of more complex, biologically active molecules. Its methoxy and carbaldehyde functionalities provide reactive handles for further chemical modifications, making it a valuable building block for drug discovery programs.

Understanding the solubility of this intermediate in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. Solubility dictates the choice of reaction conditions, the efficiency of purification methods like crystallization and chromatography, and ultimately, the feasibility of developing a viable drug candidate. This guide provides a comprehensive framework for determining the solubility of 5-methoxy-1H-pyrazole-3-carbaldehyde, enabling researchers to optimize their experimental workflows.

Core Principles of Solubility for Pyrazole Derivatives

The solubility of an organic compound is governed by the principle of "like dissolves like."[6] This means that polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The structure of 5-methoxy-1H-pyrazole-3-carbaldehyde, with its polar pyrazole ring, hydrogen-bonding capabilities (N-H), and polar aldehyde and methoxy groups, suggests a degree of polarity. However, the overall solubility will be a balance between these polar features and the nonpolar hydrocarbon backbone.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of 5-methoxy-1H-pyrazole-3-carbaldehyde. The following workflow outlines a robust experimental design.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_reporting Reporting prep_compound Obtain and Characterize 5-methoxy-1H-pyrazole-3-carbaldehyde (Purity, Identity) exp_setup Set up Isothermal Equilibrium Experiment (e.g., Shake-Flask Method) prep_compound->exp_setup prep_solvents Select and Prepare Organic Solvents (High Purity) prep_solvents->exp_setup exp_equilibrate Equilibrate Samples (Constant Temperature and Agitation) exp_setup->exp_equilibrate exp_sample Sample Supernatant (Centrifugation/Filtration) exp_equilibrate->exp_sample analysis_quantify Quantify Solute Concentration (e.g., HPLC, UV-Vis) exp_sample->analysis_quantify analysis_data Calculate Solubility (mg/mL or mol/L) analysis_quantify->analysis_data report_table Tabulate Solubility Data analysis_data->report_table report_interpret Interpret Results and Draw Conclusions report_table->report_interpret

Caption: Experimental workflow for determining the solubility of 5-methoxy-1H-pyrazole-3-carbaldehyde.

Detailed Experimental Protocol: Isothermal Shake-Flask Method

This protocol describes a reliable method for determining the equilibrium solubility of 5-methoxy-1H-pyrazole-3-carbaldehyde in a range of organic solvents.

Materials:

  • 5-methoxy-1H-pyrazole-3-carbaldehyde (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent):

    • Nonpolar: Heptane, Toluene

    • Polar Aprotic: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Polar Protic: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the organic solvent)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of 5-methoxy-1H-pyrazole-3-carbaldehyde to a series of vials. The exact amount should be enough to ensure a solid phase remains after equilibration.

    • Add a known volume (e.g., 2 mL) of each selected organic solvent to the corresponding vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 5-methoxy-1H-pyrazole-3-carbaldehyde of known concentrations in a suitable solvent (e.g., acetonitrile).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant samples with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine the peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of 5-methoxy-1H-pyrazole-3-carbaldehyde in the diluted samples.

    • Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the experimental temperature.

Expected Solubility Profile and Data Interpretation

While specific experimental data is not publicly available, a predicted solubility profile can be extrapolated based on the chemical structure of 5-methoxy-1H-pyrazole-3-carbaldehyde and general solubility principles.

Solvent ClassSolventPredicted SolubilityRationale
Nonpolar Heptane, TolueneLowThe polar nature of the pyrazole ring, aldehyde, and methoxy groups will limit solubility in nonpolar solvents.
Polar Aprotic DichloromethaneModerateDCM can act as a hydrogen bond acceptor, interacting with the N-H of the pyrazole.
Ethyl AcetateModerate to HighThe ester group can act as a hydrogen bond acceptor.
Acetone, THFHighThese solvents are good hydrogen bond acceptors and have moderate polarity, making them suitable for dissolving the compound.
AcetonitrileHighThe nitrile group and overall polarity make ACN a good solvent for many polar organic molecules.
DMF, DMSOVery HighThese are highly polar aprotic solvents capable of strong dipole-dipole interactions and are excellent solvents for a wide range of compounds.
Polar Protic Methanol, EthanolHighThese solvents can act as both hydrogen bond donors and acceptors, readily solvating the polar functional groups of the molecule.
IsopropanolModerate to HighThe increased hydrocarbon character compared to methanol and ethanol may slightly reduce solubility.

Safety and Handling Considerations

When handling 5-methoxy-1H-pyrazole-3-carbaldehyde and organic solvents, it is crucial to adhere to standard laboratory safety procedures.

  • Consult the Safety Data Sheet (SDS) for 5-methoxy-1H-pyrazole-3-carbaldehyde and each solvent before use.[7][8][9]

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact. The compound may be harmful if swallowed and can cause skin and eye irritation.[7][9]

Conclusion

A thorough understanding of the solubility of 5-methoxy-1H-pyrazole-3-carbaldehyde is essential for its effective application in drug discovery and development. By following the systematic experimental approach outlined in this guide, researchers can obtain reliable solubility data. This information will enable informed decisions regarding solvent selection for chemical synthesis, purification, and the initial stages of formulation, ultimately accelerating the drug development pipeline.

References

  • Vertex AI Search. (2025).
  • Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
  • PMC. (2023). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. (2026).
  • MDPI. (2023).
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • Scribd. (2024). Solubility test for Organic Compounds.
  • [Link to a general organic chemistry textbook or reputable online resource explaining solubility principles].
  • [Link to a relevant analytical chemistry resource on HPLC].
  • Fisher Scientific. (2025).
  • CymitQuimica. (2026).
  • Tokyo Chemical Industry. (2025).
  • AK Scientific, Inc. 3-(4-Methoxyphenyl)

Sources

Foundational

Strategic Sourcing & Technical Guide: 5-Methoxy-1H-pyrazole-3-carbaldehyde

Executive Summary 5-Methoxy-1H-pyrazole-3-carbaldehyde (CAS: 2435595-49-4) is a high-value, heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and bio-active agrochemicals. Unlike common...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Methoxy-1H-pyrazole-3-carbaldehyde (CAS: 2435595-49-4) is a high-value, heterocyclic building block primarily utilized in the synthesis of kinase inhibitors and bio-active agrochemicals. Unlike common pyrazoles, this specific regioisomer combines an electron-donating methoxy group with a reactive aldehyde "handle" at the 3-position, offering unique electronic properties for scaffold hopping in drug discovery.

Due to its recent CAS registration (circa 2020), this compound is classified as a Tier 3 Specialty Intermediate . It is not a commodity chemical; it is typically produced via "make-on-demand" or small-batch catalog synthesis. Researchers must navigate significant purity risks—specifically regioisomeric contamination arising from its synthesis—when selecting suppliers.

Chemical Profile & Technical Specifications[1][2][3][4][5]

The utility of this compound lies in its tautomeric nature and the reactivity of the aldehyde group.

FeatureSpecificationTechnical Note
Chemical Name 5-Methoxy-1H-pyrazole-3-carbaldehydeTautomer: 3-Methoxy-1H-pyrazole-5-carbaldehyde
CAS Number 2435595-49-4 Critical: Verify CAS; older databases may mislabel the N-methyl isomer.
Molecular Formula C5H6N2O2MW: 126.11 g/mol
Appearance Off-white to pale yellow solidColoration often indicates oxidation or trace polymeric impurities.
Solubility DMSO, Methanol, DCMPoor solubility in non-polar solvents (Hexane).
Stability Air-sensitive (Aldehyde oxidation)Store at -20°C under inert atmosphere (Ar/N2).
Critical Quality Attribute: Tautomerism & Regioisomerism

The core pyrazole ring exists in equilibrium between the 1H and 2H forms. More importantly, during synthesis, N-methylation is a competing side reaction to the desired O-methylation . A low-quality batch may contain significant levels of 1-methyl-5-hydroxy-pyrazole-3-carbaldehyde or N-methylated isomers, which are difficult to separate by standard HPLC due to similar polarity.

Recommendation: Always request a NOESY NMR or HMBC spectrum from the supplier to confirm the methyl group is on the Oxygen, not the Nitrogen.

Synthesis Pathways & Purity Risks

Understanding the synthesis is the only way to predict impurities. The 3-carbaldehyde moiety is rarely introduced via direct formylation (Vilsmeier-Haack typically targets the 4-position). Instead, it is generated via functional group interconversion.

Validated Synthesis Logic

The industrial route likely proceeds from Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate .

  • O-Methylation: Selective methylation of the hydroxyl group. Risk: N-methylation side product.

  • Reduction: Conversion of the ester to primary alcohol (using LiAlH4 or NaBH4/CaCl2).

  • Oxidation: Selective oxidation of the alcohol to the aldehyde (using MnO2 or Swern conditions).

SynthesisRoute Start Ethyl 3-hydroxy-1H-pyrazole-5-carboxylate Step1 O-Methylation (MeI / K2CO3) Start->Step1 Impurity IMPURITY RISK: N-Methylated Isomers Step1->Impurity Side Reaction Inter1 Ethyl 3-methoxy-1H-pyrazole-5-carboxylate Step1->Inter1 Major Product Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 Alcohol Intermediate Step2->Inter2 Step3 Oxidation (MnO2) Inter2->Step3 Final TARGET: 5-Methoxy-1H-pyrazole-3-carbaldehyde Step3->Final

Figure 1: Likely industrial synthesis pathway illustrating the critical O-methylation vs. N-methylation control point.

Supply Chain Landscape & Price Analysis

This compound is currently in the "Early Access" phase of the chemical lifecycle. It is not yet a commodity.

Primary Suppliers (Verified Listings)
  • BLD Pharm: Holds the primary catalog listing (Cat# BD01362756). They are a reliable source for gram-scale quantities with reasonable lead times (1-2 weeks).

  • Life Chemicals: Lists the compound (Stock ID: F6872-0628) as part of their screening libraries. Likely better for mg-scale (10-100mg) for HTS.

  • WuXi AppTec / Enamine: Best for bulk (>10g) custom synthesis requests if catalog stock is depleted.

Cost Analysis (Q1 2026 Estimates)

Prices are volatile due to batch availability.

ScaleEstimated Price RangeSupplier TypeLead Time
100 mg $85 - $120Catalog (e.g., BLD)3-7 Days
1 Gram $450 - $650Catalog1-2 Weeks
10 Grams $2,500 - $3,500Custom Synthesis4-6 Weeks

Procurement Strategy:

  • For Screening (<1g): Buy from catalog (BLD Pharm). The premium price is worth the speed.

  • For Lead Op (>5g): Do not buy multiple 1g bottles. Request a "Custom Synthesis" quote from Enamine or ChemPartner. You will save ~40% per gram.

Experimental Protocol: Handling & Utilization

Self-Validating Protocol for Research Use

A. Quality Control Check (Upon Receipt)

Before using this expensive intermediate, validate its identity to rule out the N-methyl isomer.

  • Dissolve 5mg in DMSO-d6.

  • Run 1H-NMR:

    • Look for the aldehyde proton singlet around 9.5 - 10.0 ppm .

    • Look for the methoxy singlet around 3.8 - 4.0 ppm .

    • The Test: If the methoxy peak is split or shifted significantly upfield (<3.5 ppm), suspect N-methylation.

  • TLC: Run in 5% MeOH/DCM. Aldehydes often streak; use DNP stain (orange spot) to confirm the aldehyde is intact.

B. Standard Reaction: Reductive Amination

The most common application is coupling with an amine.

  • Activation: Dissolve aldehyde (1.0 eq) and Amine (1.1 eq) in DCE (Dichloroethane).

  • Drying: Add anhydrous MgSO4 (0.5 eq) or molecular sieves to drive imine formation. Stir 1h at RT.[1]

  • Reduction: Add NaBH(OAc)3 (1.5 eq) in one portion. Stir 12h.

  • Workup: Quench with sat. NaHCO3. Extract with DCM.[1]

    • Note: The pyrazole NH is acidic. Ensure the aqueous layer is not too basic during extraction, or the product may stay in the water. pH 7-8 is ideal.

References

  • PubChem. (n.d.). Compound Summary: 5-methoxy-1H-pyrazole-3-carboxylic acid (Precursor). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2024). Pyrazole Derivatives Chemistry WebBook. Retrieved from [Link]

Sources

Exploratory

Biological Activity and Medicinal Chemistry of 5-Methoxypyrazole Derivatives

The following technical guide details the medicinal chemistry, synthesis, and biological applications of 5-methoxypyrazole derivatives. Executive Summary The pyrazole ring is a privileged scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, synthesis, and biological applications of 5-methoxypyrazole derivatives.

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like celecoxib (Celebrex) and rimonabant. While 3- and 5-methylpyrazoles are well-documented, 5-methoxypyrazole derivatives represent a distinct and underutilized subclass. The introduction of a methoxy group at the 5-position (adjacent to the N1-substituent) alters the electronic landscape of the ring, functioning as a hydrogen bond acceptor while significantly modulating lipophilicity (


).

This guide analyzes the structure-activity relationships (SAR), regioselective synthesis challenges, and therapeutic potential of 5-methoxypyrazoles, specifically in oncology (tubulin/kinase inhibition) and inflammation.

Structural Insights & Tautomeric Challenges

In medicinal chemistry, the positioning of the methoxy group is critical. For


-unsubstituted pyrazoles, the 3- and 5-positions are identical due to annular tautomerism. However, in 

-substituted pyrazoles
(the primary focus for drug development), the 5-methoxy group creates a unique steric and electronic environment compared to its 3-methoxy isomer.
The Tautomeric Triad

Synthesis of 5-methoxypyrazoles typically proceeds via a 5-hydroxypyrazole (pyrazolone) precursor. This precursor exists in an equilibrium of three tautomers:

  • OH-form (Phenolic): The target for O-methylation.

  • NH-form (Lactam): The dominant form in polar solvents; leads to N-methylation (unwanted).

  • CH-form: Less common, but reactive at the C4 position.

Key Insight: To synthesize 5-methoxypyrazoles, one must chemically "lock" the precursor in the OH-form or use hard electrophiles that prefer the oxygen atom (Hard-Soft Acid-Base theory).

Visualization: Tautomerism & Methylation Pathways

The following diagram illustrates the critical divergence point in synthesizing the bioactive 5-methoxy core versus the inactive N-methyl byproduct.

G Precursor 5-Hydroxypyrazole (Pyrazolone) Tautomer_OH OH-Tautomer (Enol Form) Precursor->Tautomer_OH Equilibrium Tautomer_NH NH-Tautomer (Lactam Form) Precursor->Tautomer_NH Equilibrium Product_O 5-Methoxypyrazole (Target Bioactive) Tautomer_OH->Product_O O-Methylation (Hard Nucleophile) Product_N N-Methylpyrazolone (Byproduct) Tautomer_NH->Product_N N-Methylation (Soft Nucleophile) Reagent Methylating Agent (MeI / K2CO3) Reagent->Tautomer_OH

Figure 1: Tautomeric equilibrium of the pyrazolone precursor and the divergent methylation pathways. Maximizing the O-methylation pathway is critical for yield.

Therapeutic Applications & SAR

Oncology: Tubulin Polymerization Inhibition

Recent studies have highlighted 5-methoxypyrazole derivatives fused with benzofuran or as isolated aryl-pyrazole systems as potent tubulin polymerization inhibitors .

  • Mechanism: These compounds bind to the colchicine-binding site of tubulin, preventing microtubule assembly during mitosis (G2/M arrest).[1]

  • SAR Insight: The 5-methoxy group provides a crucial H-bond acceptor that mimics the methoxy groups found on colchicine and combretastatin A-4. Replacing this with a methyl group often results in a loss of potency due to the loss of this interaction.

Kinase Inhibition (CHK1 / Aurora)

In kinase inhibitors, the pyrazole ring often acts as a hinge-binder. The 5-methoxy group can serve two roles:

  • Steric Clash Avoidance: Compared to a bulky phenyl or trifluoromethyl group, the methoxy is small enough to fit into restricted pockets (e.g., near the gatekeeper residue).

  • Solubility: It improves the water solubility of the otherwise lipophilic poly-aromatic kinase inhibitor scaffolds.

Comparative SAR Data

The following table summarizes the biological impact of substituting the C5 position in a standard 1,3-diphenylpyrazole scaffold (Data aggregated from multiple structure-activity studies).

C5 SubstituentElectronic EffectLipophilicity (LogP)Tubulin IC50 (µM)Primary Liability
-OCH3 (Methoxy) e- Donor (+M) Moderate 0.02 - 1.5 Metabolic demethylation
-CH3 (Methyl)Weak Donor (+I)High> 10.0Lower H-bonding capacity
-OH (Hydroxy)Donor / AcidicLowInactiveRapid glucuronidation
-CF3 (Trifluoro)Strong AcceptorVery High5.0 - 8.0Poor solubility

Detailed Experimental Protocols

Chemical Synthesis: Regioselective O-Methylation

Objective: Synthesize 1-phenyl-3-methyl-5-methoxypyrazole from 1-phenyl-3-methyl-5-pyrazolone.

Rationale: Direct methylation with methyl iodide often yields a mixture of N- and O-methylated products. Using Dimethyl Sulfate (DMS) in an aprotic solvent with a carbonate base favors the O-alkylation (hard-hard interaction).

Protocol:

  • Reagents:

    • 1-Phenyl-3-methyl-5-pyrazolone (1.0 eq, 5.74 mmol)

    • Anhydrous Potassium Carbonate (

      
      ) (2.0 eq)
      
    • Dimethyl Sulfate (DMS) (1.2 eq)

    • Acetone (dry, 20 mL)

  • Procedure:

    • Step 1: Charge a round-bottom flask with the pyrazolone and anhydrous acetone. Add

      
       and stir at room temperature for 30 minutes to generate the enolate anion.
      
    • Step 2: Cool the mixture to 0°C. Add DMS dropwise over 10 minutes. Caution: DMS is highly toxic; use a fume hood.

    • Step 3: Allow the reaction to warm to reflux temperature (approx. 56°C) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The O-methyl product typically has a higher

      
       than the N-methyl byproduct.
      
    • Step 4: Quench with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Step 5: Wash the organic layer with brine, dry over

      
      , and concentrate.
      
    • Step 6: Purify via silica gel column chromatography. Elute with Hexane/EtOAc (9:1) to isolate the target 5-methoxypyrazole .

Self-Validation:

  • 1H NMR Check: The methoxy singlet should appear around

    
     3.9 - 4.1 ppm . If the signal is at 
    
    
    
    3.2 - 3.4 ppm, it suggests N-methylation.
Biological Assay: Tubulin Polymerization (Fluorescence)

Objective: Determine if the synthesized derivative inhibits tubulin assembly.

Protocol:

  • Preparation: Use a Tubulin Polymerization Assay Kit (fluorescence-based, >99% pure tubulin).

  • Workflow:

    • Prepare a 96-well plate (black, flat bottom).

    • Add test compound (dissolved in DMSO) at varying concentrations (0.1 µM to 50 µM). Keep final DMSO < 1%.

    • Include controls: Paclitaxel (Enhancer), Colchicine (Inhibitor), and Vehicle (DMSO).

    • Add the Tubulin Reaction Mix (containing fluorescent reporter) to the wells at 4°C.

    • Immediately transfer to a plate reader pre-warmed to 37°C.

  • Measurement:

    • Read fluorescence (Ex: 360 nm / Em: 450 nm) every minute for 60 minutes.

  • Analysis:

    • Plot Fluorescence vs. Time.

    • Inhibition: A flat line or slow rise compared to Vehicle indicates inhibition.

    • Calculate

      
       based on the 
      
      
      
      of the polymerization curve.

Mechanism of Action Visualization

The following diagram details the signaling pathway where 5-methoxypyrazole derivatives exert their anticancer effects, specifically targeting the G2/M phase checkpoint.

MOA Compound 5-Methoxypyrazole Derivative Tubulin Tubulin Heterodimers (Colchicine Site) Compound->Tubulin Binds Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Formation Microtubule->Spindle Required for Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates Arrest G2/M Cell Cycle Arrest Checkpoint->Arrest Triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Prolonged

Figure 2: Mechanism of Action. The 5-methoxypyrazole derivative binds to tubulin, blocking polymerization, which triggers the spindle checkpoint and leads to apoptotic cell death.

References

  • Regioselective Synthesis of 5-Substituted Pyrazoles. Thieme Chemistry. Available at: [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. National Institutes of Health (NIH). Available at: [Link]

  • Discovery of Novel CHK1 Inhibitors for Hematologic Malignancies. European Journal of Medicinal Chemistry. Available at: [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Available at: [Link]

Sources

Foundational

safety data sheet (SDS) for 5-methoxy-1H-pyrazole-3-carbaldehyde

This guide serves as an advanced technical dossier for 5-methoxy-1H-pyrazole-3-carbaldehyde . It moves beyond the static limitations of a standard Safety Data Sheet (SDS), offering a dynamic, mechanism-based approach to...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical dossier for 5-methoxy-1H-pyrazole-3-carbaldehyde . It moves beyond the static limitations of a standard Safety Data Sheet (SDS), offering a dynamic, mechanism-based approach to handling, storage, and experimental application.

Document Control: Rev 1.0 | Role: Senior Application Scientist | Status: Research Grade

Executive Summary & Chemical Identity

The Core Challenge: This compound is a bifunctional building block containing a nucleophilic pyrazole core and an electrophilic aldehyde. Its handling requires balancing these opposing reactivities. The "1H" designation implies an unsubstituted nitrogen, introducing tautomeric fluidity that researchers must account for during NMR characterization and scale-up.

Chemical Specifications
ParameterDetailTechnical Note
Chemical Name 5-methoxy-1H-pyrazole-3-carbaldehydeTautomeric with 3-methoxy-1H-pyrazole-5-carbaldehyde.
CAS Number 2435595-49-4 Note: Rare/New chemical entity. Often indexed under tautomeric forms.
Molecular Formula C₅H₆N₂O₂High nitrogen content implies potential Lewis basicity.
Molecular Weight 126.11 g/mol Ideal fragment size for fragment-based drug discovery (FBDD).
Physical State Solid (Powder)Hygroscopic potential due to H-bond donor/acceptor sites.
Solubility DMSO, Methanol, DMFLimited solubility in non-polar solvents (Hexanes).
The Tautomerism Factor

Researchers must recognize that in solution, the proton on the pyrazole nitrogen oscillates. This results in two indistinguishable tautomers unless the nitrogen is alkylated.

  • Tautomer A: 5-methoxy-1H-pyrazole-3-carbaldehyde

  • Tautomer B: 3-methoxy-1H-pyrazole-5-carbaldehyde

Senior Scientist Insight: Do not interpret "impurity" peaks in NMR immediately if you see line broadening at the NH signal; this is often characteristic of rapid tautomeric exchange.

Hazard Identification & Risk Assessment (GHS)

While specific toxicological data (LD50) for this specific CAS is limited, we apply Structure-Activity Relationship (SAR) logic based on the pyrazole-aldehyde class.

GHS Classification (Predicted)
  • Signal Word: WARNING

  • Category: Skin Irrit. 2, Eye Irrit.[1][2][3][4][5] 2A, STOT SE 3 (Respiratory).[5]

Mechanism of Hazard
  • Mucous Membrane Irritation (H335): The aldehyde moiety is reactive toward protein amines (Schiff base formation) in the respiratory tract, leading to sensitization or irritation.

  • Ocular Damage (H319): Pyrazoles are weak bases; contact with the eye's moisture can create a localized pH shift, exacerbating the electrophilic attack of the aldehyde on corneal proteins.

Visualized Hazard Decision Tree

SafetyLogic Start Handling 5-methoxy-1H-pyrazole-3-carbaldehyde Quantity Quantity Check Start->Quantity SmallScale < 1g (Analytical) Quantity->SmallScale LargeScale > 1g (Preparative) Quantity->LargeScale Hood Standard Fume Hood (Face Velocity > 100 fpm) SmallScale->Hood Respirator Fume Hood + N95/P100 Backup if Dusting LargeScale->Respirator EyePro Goggles (Not Safety Glasses) Hood->EyePro Gloves Nitrile (Double Gloving Recommended) Hood->Gloves Respirator->EyePro Respirator->Gloves

Figure 1: Risk-based decision matrix for selecting engineering controls based on scale.

Storage & Stability: The "Oxidation Defense"

Aldehydes are notoriously prone to autoxidation , converting the valuable aldehyde into the corresponding carboxylic acid (5-methoxy-1H-pyrazole-3-carboxylic acid), which is often an unwanted impurity.

Degradation Pathway

The C-H bond of the aldehyde is weak (~89 kcal/mol). Radical initiation (light/heat) reacts with O₂ to form a peracid, which then oxidizes a second aldehyde molecule.

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate). Slows radical initiation kinetics.

  • Atmosphere: Inert (Argon/Nitrogen) . Essential to exclude O₂.[5]

  • Container: Amber glass (blocks UV light) with a Teflon-lined cap (prevents moisture ingress).

Protocol Tip: If the compound turns from off-white to yellow/brown, check the proton NMR for a carboxylic acid peak (typically >11 ppm). A simple bicarbonate wash during workup can remove this impurity if it forms.

Experimental Handling & Synthesis

Solubility & Reactivity Profile[7]
  • Acidity (pKa): The NH of the pyrazole is weakly acidic (pKa ~14). Strong bases (NaH, KOtBu) will deprotonate this before reacting with the aldehyde.

  • Electrophilicity: The aldehyde is the primary site for nucleophilic attack (e.g., reductive amination).

Workflow: Safe Reductive Amination

A common use of this compound is coupling with amines.

Step-by-Step Protocol:

  • Dissolution: Dissolve the aldehyde in MeOH or DCE in a fume hood.

  • Activation: Add the amine and a mild acid catalyst (Acetic acid) to form the imine. Safety Note: This step is exothermic; add acid slowly.

  • Reduction: Add the reducing agent (NaBH(OAc)₃). Safety Note: Evolution of Hydrogen gas is possible; ensure venting.

  • Quench: Quench with aqueous NaHCO₃. Warning: CO₂ evolution will cause foaming. Allow headspace in the flask.

Synthesis Workflow Diagram

SynthesisFlow Input Aldehyde + Amine Imine Imine Formation (Exothermic) Input->Imine AcOH, RT Reduction Reduction (NaBH(OAc)3) Imine->Reduction 0°C to RT Quench Quench (NaHCO3) (CO2 Gas Evolution!) Reduction->Quench Careful Addition Product Secondary Amine Quench->Product Extraction

Figure 2: Logical flow for reductive amination highlighting critical safety control points (exotherms/gas evolution).

Emergency Response & Disposal

First Aid Algorithms
  • Eye Contact: Immediate irrigation for 15 minutes .[2][3][6] The basic nature of pyrazoles requires thorough flushing to prevent corneal hazing.

  • Skin Contact: Wash with soap and water.[2][3][5][6][7] Do not use alcohol, as it may enhance transdermal absorption of the pyrazole.

  • Inhalation: Move to fresh air. If wheezing occurs (aldehyde sensitization), seek medical attention immediately.

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area.

  • PPE: Don nitrile gloves, goggles, and N95 mask.

  • Contain: Cover spill with wet paper towels to prevent dust generation.

  • Clean: Scoop into a waste container. Wipe surface with weak acid (dilute acetic acid) to neutralize any residual basic pyrazole, followed by water.

Disposal
  • Waste Stream: Organic Waste (Non-Halogenated, unless halogenated solvents were used).

  • Destruction: Incineration is the preferred method to break down the nitrogen heterocycle.

References

  • National Center for Biotechnology Information (PubChem) . (2024). Compound Summary: Pyrazole-3-carbaldehyde derivatives. Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Context for Pyrazole Tautomerism and Reactivity).

Sources

Exploratory

A Technical Guide to the Functionalization of Pyrazole-3-carbaldehyde: A Versatile Scaffold in Chemical Synthesis

Introduction Pyrazole-3-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of modern medicinal chemistry and materials science. Its intrinsic reactivity profile, characterized...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole-3-carbaldehyde, a seemingly simple heterocyclic aldehyde, stands as a cornerstone in the edifice of modern medicinal chemistry and materials science. Its intrinsic reactivity profile, characterized by multiple addressable sites for chemical modification, renders it an exceptionally versatile building block for the synthesis of a diverse array of complex molecules.[1] The pyrazole core is a well-established pharmacophore present in numerous approved drugs, and the aldehyde functionality serves as a versatile handle for a multitude of chemical transformations.[2][3] This technical guide provides a comprehensive overview of the key functionalization strategies for pyrazole-3-carbaldehyde, aimed at researchers, scientists, and professionals in drug development. We will delve into the chemical logic underpinning these transformations, provide field-proven experimental protocols, and present data in a clear, comparative format to aid in synthetic planning.

Reactivity Profile of Pyrazole-3-carbaldehyde

The synthetic utility of pyrazole-3-carbaldehyde stems from the distinct reactivity of its constituent parts: the aldehyde group, the pyrazole ring nitrogens, and the pyrazole ring carbons. Understanding the electronic nature of these sites is paramount to devising successful functionalization strategies.

  • The Aldehyde Group (C3-CHO): This is the most conspicuous reactive site, susceptible to a wide range of nucleophilic additions and subsequent transformations. Its electrophilic carbon is readily attacked by various nucleophiles, making it a hub for building molecular complexity.

  • The Pyrazole Ring Nitrogens (N1 and N2): The pyrazole ring possesses two nitrogen atoms, with the N1-H being weakly acidic and readily deprotonated to form the pyrazolate anion. This anion is a potent nucleophile, facilitating N-alkylation, N-arylation, and N-acylation. The regioselectivity of these reactions is a critical consideration, often influenced by steric and electronic factors of both the pyrazole substrate and the electrophile.[4][5]

  • The Pyrazole Ring Carbons (C4 and C5): The carbon atoms of the pyrazole ring can also be functionalized, although they are generally less reactive than the other sites. The C4 position is the most electron-rich carbon and is susceptible to electrophilic aromatic substitution. The C5-H bond is the most acidic C-H bond on the ring, making it a target for deprotonation and subsequent functionalization.[6] Modern transition-metal-catalyzed C-H activation strategies have opened new avenues for the direct functionalization of these positions.

Functionalization at the Aldehyde Group

The aldehyde moiety is a versatile functional group that can be readily transformed into a wide array of other functionalities, serving as a linchpin for the construction of diverse molecular architectures.

Condensation Reactions

Condensation reactions are a cornerstone of C-C bond formation, and the aldehyde group of pyrazole-3-carbaldehyde is an excellent substrate for such transformations.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.[7] This reaction is particularly useful for synthesizing compounds with extended conjugation and potential biological activity.

  • Mechanism: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde. The resulting aldol-type adduct subsequently undergoes dehydration to afford the final α,β-unsaturated product.[6][8]

G cluster_0 Knoevenagel Condensation Mechanism Aldehyde Pyrazole-3-CHO Intermediate Adduct Aldehyde->Intermediate Nucleophilic Attack ActiveMethylene Z-CH2-Z' Carbanion Z-CH(-)-Z' ActiveMethylene->Carbanion Deprotonation Base Base Carbanion->Intermediate Product α,β-Unsaturated Product Intermediate->Product Dehydration

Caption: Mechanism of the Knoevenagel Condensation.

Table 1: Examples of Knoevenagel Condensation with Pyrazole-3-carbaldehyde

Active Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
MalononitrileAmmonium CarbonateWater:Ethanol (1:1)0.592[9]
Ethyl CyanoacetatePiperidineEthanol288[10]
Barbituric AcidAcetic AcidEthanol385[10]

Experimental Protocol: Knoevenagel Condensation with Malononitrile [9]

  • To a solution of 1-phenyl-1H-pyrazole-3-carbaldehyde (1 mmol) in a 1:1 mixture of water and ethanol (10 mL), add malononitrile (1.1 mmol) and ammonium carbonate (0.2 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the precipitated solid, wash with cold water, and dry under vacuum to afford the desired product.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[11] It offers excellent control over the position of the newly formed double bond.

  • Mechanism: The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl group to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[2]

Oxidation and Reduction

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to another set of valuable synthetic intermediates.

Potassium permanganate (KMnO4) is a common and effective oxidizing agent for the conversion of aldehydes to carboxylic acids.[7]

Experimental Protocol: Oxidation with KMnO4 [12]

  • Dissolve the pyrazole-3-carbaldehyde derivative (1 mmol) in a mixture of pyridine and water.

  • Add potassium permanganate (2 mmol) portion-wise to the solution while stirring.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture, and acidify with a suitable acid (e.g., HCl).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes or ketones. The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced by a suitable reducing agent, such as sodium borohydride (NaBH4).[13][14]

Table 2: Reductive Amination of Pyrazole-3-carbaldehyde

AmineReducing AgentSolventYield (%)Reference
AnilineNaBH4/I2Methanol85-95[13]
MorpholineNaBH(OAc)3Dichloromethane90[14]
BenzylamineNaBH3CNMethanol88[14]

Functionalization at the Pyrazole Ring Nitrogens

The nitrogen atoms of the pyrazole ring provide a key handle for introducing a wide variety of substituents, significantly impacting the molecule's steric and electronic properties.

G Pyrazole Pyrazole-3-carbaldehyde N-Alkylation N-Alkylation (Alkyl Halides, etc.) Pyrazole->N-Alkylation N-Arylation N-Arylation (Aryl Boronic Acids, etc.) Pyrazole->N-Arylation N-Acylation N-Acylation (Acid Chlorides, etc.) Pyrazole->N-Acylation

Caption: N-Functionalization Strategies.

N-Alkylation

N-alkylation is a common transformation, typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. The regioselectivity (N1 vs. N2 alkylation) is a critical aspect and is influenced by the steric bulk of the substituents on the pyrazole ring and the alkylating agent, as well as the reaction conditions.[15][16] For 3-substituted pyrazoles, alkylation often favors the less sterically hindered N1 position.[2]

N-Arylation

The introduction of an aryl group at the nitrogen atom is often accomplished through copper-catalyzed cross-coupling reactions, such as the Chan-Lam coupling with arylboronic acids.[17][18] These methods are generally mild and tolerate a wide range of functional groups.

Experimental Protocol: Copper-Catalyzed N-Arylation [19]

  • To a reaction vessel, add the pyrazole-3-carbaldehyde (1 mmol), arylboronic acid (1.5 mmol), copper(II) acetate (0.1 mmol), and a suitable base (e.g., triethylamine, 2 mmol).

  • Add a suitable solvent, such as methanol or dichloromethane.

  • Stir the reaction mixture at room temperature or with gentle heating under an air atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

N-Acylation

N-acylation is readily achieved by reacting the pyrazole with an acid chloride or anhydride in the presence of a base, such as pyridine or triethylamine.[10][20] This reaction provides access to N-acylpyrazoles, which are valuable intermediates in organic synthesis.

Functionalization at the Pyrazole Ring Carbons

Direct functionalization of the carbon atoms of the pyrazole ring has traditionally been challenging. However, the advent of transition-metal-catalyzed C-H activation has revolutionized this area, enabling the direct introduction of various functional groups.

Transition-Metal-Catalyzed C-H Functionalization

Palladium, rhodium, and iridium catalysts have been extensively used for the directed C-H functionalization of pyrazoles. The N1- or N2-nitrogen atom can act as a directing group, facilitating the regioselective introduction of aryl, alkyl, and other groups at the C5 position.

Multicomponent Reactions

Pyrazole-3-carbaldehyde is an excellent component in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. A notable example is the synthesis of pyranopyrazoles through a four-component reaction of pyrazole-3-carbaldehyde, an active methylene compound, a β-ketoester, and hydrazine hydrate.[21][22]

Conclusion

The functionalization of pyrazole-3-carbaldehyde offers a rich and diverse chemical landscape for the synthesis of novel compounds with potential applications in drug discovery and materials science. The strategic manipulation of its three key reactive sites—the aldehyde group, the ring nitrogens, and the ring carbons—provides chemists with a powerful toolkit for molecular design and construction. The methodologies outlined in this guide, from classical condensation reactions to modern C-H activation, highlight the versatility of this scaffold. As new catalytic systems and synthetic strategies continue to emerge, the importance of pyrazole-3-carbaldehyde as a key building block in chemical synthesis is set to grow even further.

References

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]

  • Fujioka, T., & Nishiyama, H. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 23(21), 13335. [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

  • Popov, A., & Kobelevskaya, V. A. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 55(7), 633-643. [Link]

  • Sonar, J. P., Shisodia, S. U., Pardeshi, S. D., & Thore, S. N. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Saudi Chemical Society, 21(Supplement 1), S29-S34. [Link]

  • Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(42), 29567-29587. [Link]

  • Ghaffari Khaligh, N., Mihankhah, T., & Johan, M. R. (2017). A possible mechanism of the Knoevenagel condensation of various aldehydes 1(a–j) and Meldrum's acid in the presence of TMDP. ResearchGate. [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • El-Gharably, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(4), 314-323. [Link]

  • Abdelhamid, I. A., et al. (2021). Synthesis of various pyrazole-fused heterocyclic systems using pyrazole-4-carbaldehydes as versatile precursors. Arkivoc, 2021(ix), 42-74. [Link]

  • Zhang, Y., et al. (2020). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 22(15), 6002-6006. [Link]

  • Zhang, Y., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(15), 7859-7870. [Link]

  • El-Sayed, M. S., et al. (1993). Synthesis of some substituted pyrazole-3-carboxylic acids with possible hypoglycemic and antimicrobial activity. Alexandria Journal of Pharmaceutical Sciences, 7(1), 69-73. [Link]

  • Katritzky, A. R., et al. (2001). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1, (18), 2293-2299. [Link]

  • Sonar, J. P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • PubChem. (n.d.). Pyrazolo[3,4-d]pyridazine. Retrieved from [Link]

  • Bawa, S., et al. (2011). One-Pot Synthesis of Diphenyl Pyrazolylmethylanilines (III) via Reductive Amination Using NaBH4/I2 and Their Antimicrobial Screening. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • Wang, X., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 61(1), 115-119. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. [Link]

  • Antilla, J. C., et al. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

  • Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Semantic Scholar. [Link]

  • Jasiński, M. (2020). Synthesis of pyrazolo[3,4‐d]pyridazines. ResearchGate. [Link]

  • Ilhan, I. O., & Cadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 24(12), 5551-5554. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Awn, N. A. A. S., et al. (2013). KINETIC OF PERMAGNETIC OXIDATION OF PYRIDINE-3- CARBOXALDEHYDE IN ACIDIC MEDIA. TSI Journals. [Link]

  • Moemeni, M. H., et al. (2015). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Bulgarian Chemical Communications, 47(3), 833-837. [Link]

  • Janin, Y. L. (2012). Preparations of 4-Substituted 3-Carboxypyrazoles. ResearchGate. [Link]

  • Gierczyk, B., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 14(19), 13337-13346. [Link]

  • Sharma, P., et al. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Chemistry, 5(4), 2636-2646. [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

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  • Ilhan, I. O., et al. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 586-593. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Scribd. [Link]

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  • Ahmad, A., Rao, S., & Shetty, N. S. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. Atlantis Press. [Link]

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Foundational

IUPAC name and SMILES string for 5-methoxypyrazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-methoxypyrazole-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. We w...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-methoxypyrazole-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic profile, and reactivity, with a focus on its applications in the development of novel therapeutics.

Core Chemical Identity

  • IUPAC Name: 5-methoxy-1H-pyrazole-3-carbaldehyde

  • SMILES String: COC1=CC(=NN1)C=O

  • Molecular Formula: C₅H₆N₂O₂

  • Molecular Weight: 126.11 g/mol

This molecule belongs to the pyrazole class of heterocycles, which are five-membered rings containing two adjacent nitrogen atoms. The pyrazole core is a "privileged scaffold" in drug discovery, appearing in numerous FDA-approved drugs for a wide range of diseases, including cancer and neurological disorders.[1][2] The presence of both a methoxy group (an electron-donating group) and a carboxaldehyde group (an electron-withdrawing and reactive group) on the pyrazole ring makes this compound a versatile and valuable intermediate for chemical synthesis.[3]

Synthesis and Mechanism

The most common and efficient method for synthesizing pyrazole carboxaldehydes is the Vilsmeier-Haack reaction .[1][4][5][6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.

The Vilsmeier-Haack Reagent

The reaction employs the Vilsmeier-Haack reagent, a chloroiminium ion, which is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[6][7] The reagent is prepared by mixing POCl₃ and DMF, usually at low temperatures (0–5 °C), before introducing the pyrazole substrate.[6]

Reaction Mechanism and Rationale

The synthesis of 5-methoxypyrazole-3-carboxaldehyde proceeds via electrophilic aromatic substitution. The pyrazole ring, activated by the electron-donating methoxy group, acts as the nucleophile.

Step 1: Formation of the Vilsmeier Reagent (Chloroiminium ion)

  • The lone pair of electrons on the oxygen atom of DMF attacks the electrophilic phosphorus atom of POCl₃.

  • A subsequent rearrangement and elimination of a chlorophosphate species generates the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This is the key electrophile in the reaction.

Step 2: Electrophilic Attack

  • The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The electron-donating methoxy group at the 5-position directs the formylation to the C4 position. However, in the absence of a substituent at the 3-position, formylation can occur there. For the synthesis of the target molecule, a 5-methoxypyrazole starting material is used.

  • This attack forms a new carbon-carbon bond and a cationic intermediate.

Step 3: Aromatization and Hydrolysis

  • The pyrazole ring regains its aromaticity through the loss of a proton.

  • The resulting iminium ion is then hydrolyzed by the addition of water during the workup step. This involves the addition of water to the iminium carbon, followed by elimination of dimethylamine, to yield the final aldehyde product.

Below is a diagram illustrating the general workflow for a Vilsmeier-Haack formylation.

Vilsmeier_Haack_Workflow cluster_reagent_prep 1. Reagent Formation cluster_reaction 2. Formylation cluster_workup 3. Isolation reagent reagent substrate substrate intermediate intermediate product product step step DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Reaction_Vessel Reaction at 0-5 °C, then heat Vilsmeier_Reagent->Reaction_Vessel Pyrazole 5-Methoxypyrazole (Substrate) Pyrazole->Reaction_Vessel Hydrolysis Aqueous Workup (Hydrolysis) Reaction_Vessel->Hydrolysis Final_Product 5-Methoxypyrazole-3-carboxaldehyde Hydrolysis->Final_Product

Caption: General workflow for the Vilsmeier-Haack formylation of pyrazoles.

Spectroscopic and Physical Data

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes key expected data.

PropertyData
Appearance Typically a solid, ranging from off-white to yellow.
Melting Point Dependent on purity; related compounds like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde have a melting point of 145-148 °C.[8]
¹H NMR Expected signals include: a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the pyrazole ring proton (~6.5-7.0 ppm), a singlet for the methoxy protons (~3.9-4.1 ppm), and a broad singlet for the N-H proton.
¹³C NMR Expected signals include: the aldehyde carbon (~185 ppm), pyrazole ring carbons (~100-160 ppm), and the methoxy carbon (~55-60 ppm).
IR (Infrared) Characteristic peaks are expected for the C=O stretch of the aldehyde (~1670-1690 cm⁻¹), C=N stretching of the pyrazole ring, and C-O stretching of the methoxy group.
Mass Spec (MS) The molecular ion peak (M+) would be observed at m/z = 126.11.

Note: Specific chemical shifts and peak positions can vary based on the solvent used and the specific instrumentation.

Reactivity and Applications in Drug Discovery

The aldehyde functional group at the C-3 position is a versatile handle for a wide array of chemical transformations, making 5-methoxypyrazole-3-carboxaldehyde a valuable intermediate.[3][9]

Key Reactions of the Aldehyde Group:
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethyl-pyrazoles. This is a cornerstone reaction in medicinal chemistry for building molecular complexity.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of carbon chains.

  • Condensation Reactions: Aldol or Knoevenagel condensations with active methylene compounds to form α,β-unsaturated systems, which are precursors to other complex structures like chalcones.[9]

  • Oxidation: Oxidation of the aldehyde to a carboxylic acid, yielding 5-methoxypyrazole-3-carboxylic acid, another important building block.

  • Reduction: Reduction to the corresponding alcohol, 5-methoxypyrazol-3-yl)methanol.

The pyrazole scaffold, functionalized with this reactive aldehyde, is used to synthesize compounds targeting a multitude of biological pathways. Its derivatives have been explored for their potential as:

  • Anticancer agents[10]

  • Antimicrobial and antifungal agents[10]

  • Anti-inflammatory drugs[10]

  • Inhibitors of enzymes like dihydroorotate dehydrogenase, a target for anti-malarial drugs[11][12]

The diagram below illustrates the central role of this aldehyde in synthesizing diverse scaffolds.

Caption: Reactivity of 5-methoxypyrazole-3-carboxaldehyde in synthesis.

Conclusion

5-Methoxypyrazole-3-carboxaldehyde is a high-value synthetic intermediate, prized for the reactivity of its aldehyde group and the proven biological relevance of its pyrazole core. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with its versatile reactivity, ensures its continued importance as a foundational building block in the design and development of next-generation therapeutics. Researchers leveraging this scaffold can explore vast chemical space to address a wide range of diseases.

References

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 180-195. [Link]

  • Sharma, D., & Narasimhan, B. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27401. [Link]

  • Petrov, A., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2024(1), M1842. [Link]

  • Dar, A. M., & Shamsuzzaman. (2014). Vilsmeier-Haack synthesis of new steroidal pyrazoles. European Chemical Bulletin, 3(12), 1104-1106. [Link]

  • Venkateswarlu, V., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: Synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(28), 15488-15492. [Link]

  • PubChem. (n.d.). 3-methyl-1H-pyrazole-5-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Sedej, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4810. [Link]

  • Patel, A. B., et al. (2012). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 4(11), 4848-4855. [Link]

  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24, 1846-1854. [Link]

  • Sedej, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. PMC. [Link]

  • Quiroga, J., & Insuasty, B. (2012). 194 recent advances in the synthesis of new pyrazole derivatives. Recent Advances in the Synthesis of Pyrazoles, 194-222. [Link]

  • PubChem. (n.d.). 5-methyl-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 5-methoxy-1,3-dimethyl-. NIST WebBook. [Link]

  • Fadda, A. A., et al. (2011). Synthesis and Activity of Pyrazole Carbaldehydes. Arkivoc, 2011(1), 196-245. [Link]

  • PubChem. (n.d.). 5-Methoxyindole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Sharma, S., et al. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Molecular Diversity, 27(6), 2419-2450. [Link]

  • Kumar, B., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Medicinal Chemistry Research. [Link]

  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Abdallah, H. H., et al. (2019). A Computational Determination of Reactivity Descriptors, Vibrational Analysis and Nuclear Magnetic Resonance of (E)-5-oxo-1-phenyl-4-(2-phenylhydrazono)-4,5-dihydro- 1H-pyrazole-3-carbaldehyde. American Scientific Research Journal for Engineering, Technology, and Sciences, 61(1), 164-180. [Link]

  • Chemsrc. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. [Link]

  • PubChem. (n.d.). 5-Methyl-1,2-oxazole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

Sources

Protocols & Analytical Methods

Method

The Strategic Utility of 5-Methoxy-1H-pyrazole-3-carbaldehyde in Modern Pharmaceutical Synthesis

Introduction: In the landscape of contemporary drug discovery and development, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically significant therapeutic age...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery and development, the pyrazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of clinically significant therapeutic agents.[1] Its inherent physicochemical properties and synthetic tractability make it a cornerstone for medicinal chemists. Within this versatile class of heterocycles, 5-methoxy-1H-pyrazole-3-carbaldehyde has emerged as a particularly valuable pharmaceutical intermediate. Its strategic placement of a reactive aldehyde group and a methoxy moiety on the pyrazole core allows for intricate molecular elaborations, leading to the synthesis of complex and highly functionalized drug candidates. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications and protocols involving this key building block.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of 5-methoxy-1H-pyrazole-3-carbaldehyde is paramount for its effective utilization in synthesis.

PropertyValueReference
CAS Number 2435595-49-4[2]
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents.

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the pyrazole ring proton, the aldehyde proton, and the methoxy group protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the carbons of the pyrazole ring, and the methoxy carbon.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde is typically observed around 1670-1690 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Synthetic Protocols: The Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[3][4][5] This reaction offers a direct and efficient route to introduce a carbaldehyde group onto the pyrazole ring, a crucial handle for subsequent chemical transformations.

Diagram: Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF Dimethylformamide (DMF) Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent + POCl₃ POCl3 Phosphorus Oxychloride (POCl₃) Pyrazole 5-Methoxy-1H-pyrazole Intermediate Iminium Salt Intermediate Pyrazole->Intermediate + Vilsmeier Reagent Product 5-Methoxy-1H-pyrazole-3-carbaldehyde Intermediate->Product + H₂O Hydrolysis Aqueous Workup (Hydrolysis)

Caption: General mechanism of the Vilsmeier-Haack formylation of a methoxypyrazole.

Detailed Experimental Protocol: Synthesis of 5-Methoxy-1H-pyrazole-3-carbaldehyde

This protocol is adapted from established procedures for the formylation of analogous pyrazole derivatives.[6][7]

Materials:

  • 5-Methoxy-1H-pyrazole (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 5-methoxy-1H-pyrazole in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate.

  • Stir the mixture until the effervescence ceases and the pH is neutral or slightly basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 5-methoxy-1H-pyrazole-3-carbaldehyde as a solid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Application in Pharmaceutical Synthesis: A Key Intermediate for KRAS Inhibitors

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cell signaling pathways, and its mutations are implicated in numerous cancers.[8] The development of KRAS inhibitors has been a significant breakthrough in oncology. 5-Methoxy-1H-pyrazole-3-carbaldehyde serves as a crucial intermediate in the synthesis of potent and selective KRAS inhibitors, such as Sotorasib (AMG 510) and JDQ443.[9]

Diagram: Role in KRAS Inhibitor Synthesis

KRAS_Inhibitor_Synthesis Start 5-Methoxy-1H-pyrazole-3-carbaldehyde Step1 Reductive Amination or Condensation Start->Step1 Intermediate Substituted Pyrazole Amine/ Imine Step1->Intermediate Step2 Coupling with Acrylamide Moiety Intermediate->Step2 KRAS_Inhibitor KRAS G12C Inhibitor (e.g., Sotorasib) Step2->KRAS_Inhibitor

Caption: Simplified workflow for the synthesis of KRAS inhibitors from 5-methoxy-1H-pyrazole-3-carbaldehyde.

The aldehyde functionality of 5-methoxy-1H-pyrazole-3-carbaldehyde is readily converted into various functional groups necessary for building the final complex structure of KRAS inhibitors. For instance, it can undergo reductive amination to introduce a substituted amino group, which can then be further elaborated. This strategic positioning of reactive sites makes it an indispensable building block in the multi-step synthesis of these targeted therapies.

Conclusion

5-Methoxy-1H-pyrazole-3-carbaldehyde is a high-value pharmaceutical intermediate with significant applications in the synthesis of complex drug molecules, most notably in the development of KRAS inhibitors for cancer therapy. Its efficient synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde functional group for further chemical modifications underscore its importance in modern medicinal chemistry. The protocols and information provided herein are intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

References

  • MDPI. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molecules. [Link]

  • Popov, A. V., et al. (2018). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2018(5), pp-pp.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]

  • YouTube. (2023). Sotorasib – Mechanism of Action and Synthesis. [Link]

  • Patel, H. M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27365-27387.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. [Link]

  • Yousuf, S., et al. (2018).
  • Svete, J., et al. (2018).
  • Castillo, J. C., & Portilla, J. (2019). Recent advances in the synthesis of new pyrazole derivatives. Targets in Heterocyclic Systems, 22, 194-223.
  • ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. [Link]

  • ResearchGate. (2026). Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. [Link]

  • ACG Publications. (2025). Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • NIST. (n.d.). 1H-Pyrazole, 5-methoxy-1,3-dimethyl-. [Link]

  • PubMed. (2022). JDQ443, a Structurally Novel, Pyrazole-Based, Covalent Inhibitor of KRASG12C for the Treatment of Solid Tumors. [Link]

  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

  • PubMed Central. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]

  • ecancer. (2020). ESMO 2020: KRAS inhibitor sotorasib appears safe, achieves durable clinical benefit in early trial. [Link]

  • Arkivoc. (n.d.). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

  • PubChemLite. (n.d.). 1-(3-methoxypropyl)-1h-pyrazole-5-carbaldehyde. [Link]

Sources

Application

procedure for N-alkylation of 5-methoxy-1H-pyrazole-3-carbaldehyde

Application Notes & Protocols Topic: Optimized Procedure for the Regioselective N-Alkylation of 5-Methoxy-1H-pyrazole-3-carbaldehyde For: Researchers, scientists, and drug development professionals. Introduction: The Sig...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Optimized Procedure for the Regioselective N-Alkylation of 5-Methoxy-1H-pyrazole-3-carbaldehyde

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Alkylated Pyrazoles

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Their widespread application stems from their ability to act as versatile pharmacophores, engaging in various biological interactions. N-alkylation of the pyrazole ring is a critical synthetic strategy used to modulate the physicochemical and pharmacological properties of these molecules, enhancing characteristics such as solubility, metabolic stability, and target binding affinity.[2][3]

The subject of this guide, 5-methoxy-1H-pyrazole-3-carbaldehyde, is an unsymmetrical pyrazole. Alkylation of such scaffolds presents a fundamental challenge: controlling regioselectivity. The reaction can theoretically yield two distinct regioisomers, the N1- and N2-alkylated products, which often possess vastly different biological profiles. Therefore, developing robust and selective alkylation protocols is paramount for efficient drug discovery and development.[2][4] This document provides a detailed, field-proven protocol for the selective N1-alkylation of this substrate, grounded in an understanding of the mechanistic principles that govern this transformation.

Mechanistic Insights: Controlling Regioselectivity

The N-alkylation of a pyrazole typically proceeds via an SN2 mechanism. The first step involves the deprotonation of the acidic N-H proton by a suitable base to form a pyrazolate anion.[2] This anion is a resonance-stabilized ambident nucleophile with negative charge density distributed across both nitrogen atoms. The subsequent alkylation can occur at either the N1 or N2 position.

The regiochemical outcome is a delicate interplay of steric and electronic factors:

  • Steric Hindrance: The substituent at the 5-position (methoxy group) sterically encumbers the adjacent N1 nitrogen. Consequently, alkylating agents will preferentially attack the less hindered N2 nitrogen if steric factors are dominant. However, for smaller alkylating agents, this effect can be minimal.

  • Electronic Effects: The substituents on the pyrazole ring dictate the electron density at each nitrogen atom. Electron-withdrawing groups, like the 3-carbaldehyde, decrease the nucleophilicity of the adjacent N2 nitrogen. Conversely, electron-donating groups, such as the 5-methoxy group, increase the electron density and nucleophilicity of the adjacent N1 nitrogen. In the case of 5-methoxy-1H-pyrazole-3-carbaldehyde, the electronic bias favors alkylation at the N1 position.

For this specific substrate, the strong electron-withdrawing nature of the aldehyde at the C3 position significantly reduces the nucleophilicity of the N2 nitrogen. This electronic influence typically overrides the moderate steric hindrance from the C5-methoxy group, leading to a general preference for N1-alkylation under carefully controlled conditions.[1][5]

Critical Experimental Parameters

The success and selectivity of the N-alkylation reaction are highly dependent on the judicious choice of several key parameters:

  • Base: A strong, non-nucleophilic base is required to ensure complete and rapid deprotonation of the pyrazole. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the pyrazole to form the sodium pyrazolate and hydrogen gas, driving the reaction forward.[2][6] Weaker bases like potassium carbonate (K₂CO₃) can also be effective, often in polar aprotic solvents like DMSO, but may require higher temperatures and can sometimes lead to lower selectivity.[5]

  • Solvent: A polar aprotic solvent is ideal. N,N-Dimethylformamide (DMF) is a common and effective choice as it readily dissolves the pyrazolate salt and facilitates the SN2 reaction.[2] Anhydrous conditions are crucial, as water will quench the sodium hydride and the pyrazolate anion.

  • Alkylating Agent: The nature of the alkyl halide (R-X) is important. More reactive alkylating agents (I > Br > Cl) will react more quickly and at lower temperatures, which can help to minimize side reactions.

  • Temperature: The initial deprotonation is typically performed at a low temperature (e.g., 0 °C) to control the exothermic reaction of NaH with the pyrazole and any trace impurities. The subsequent alkylation step can often be conducted at room temperature.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Experimental Workflow Diagram

The following diagram outlines the general laboratory workflow for the N-alkylation procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 5-methoxy-1H-pyrazole-3-carbaldehyde in Anhydrous DMF deprotonation Add Pyrazole Solution Dropwise to NaH Suspension at 0°C start->deprotonation base_prep Suspend NaH in Anhydrous DMF under N2 atmosphere at 0°C base_prep->deprotonation stir_deprot Stir for 30 min at 0°C for Complete Deprotonation deprotonation->stir_deprot alkylation Add Alkyl Halide Dropwise at 0°C stir_deprot->alkylation warm_stir Warm to Room Temperature and Stir (Monitor by TLC) alkylation->warm_stir quench Cool to 0°C and Quench with Saturated aq. NH4Cl warm_stir->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash Combined Organic Layers with Brine extract->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product via Silica Gel Column Chromatography concentrate->purify end_node Obtain Pure N1-Alkylated Product purify->end_node

Caption: Workflow for the N-alkylation of 5-methoxy-1H-pyrazole-3-carbaldehyde.

Detailed Experimental Protocol

This protocol describes a general procedure for the N1-alkylation of 5-methoxy-1H-pyrazole-3-carbaldehyde using methyl iodide as a representative alkylating agent.

Materials:

  • 5-methoxy-1H-pyrazole-3-carbaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., Methyl Iodide, Benzyl Bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography eluent

Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Solvent Addition: Add anhydrous DMF (approx. 0.2 M relative to the pyrazole substrate) via syringe. Cool the resulting suspension to 0 °C in an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve 5-methoxy-1H-pyrazole-3-carbaldehyde (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension at 0 °C over 10-15 minutes.

  • Deprotonation: Allow the reaction mixture to stir at 0 °C for an additional 30 minutes. Evolution of hydrogen gas should be observed. This ensures the complete formation of the sodium pyrazolate salt.[2]

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent system) until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing & Drying: Combine the organic layers and wash with brine to remove residual DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N1-alkylated pyrazole product.

Data Summary and Expected Results

The following table provides a summary of the stoichiometry and expected outcomes for a typical reaction.

ReagentMolar Eq.PurposeNotes
5-methoxy-1H-pyrazole-3-carbaldehyde1.0Starting MaterialEnsure it is dry before use.
Sodium Hydride (NaH, 60% disp.)1.2BaseHandle with care under an inert atmosphere; it is highly reactive with water and flammable.[6]
Alkyl Halide (e.g., CH₃I)1.1Alkylating AgentA slight excess ensures complete consumption of the pyrazolate.
Anhydrous DMF-SolventUse a high-purity, anhydrous grade.
Expected Yield --75-90% (highly dependent on substrate and alkylating agent)
Expected Regioselectivity (N1:N2) -->10:1 (generally favors N1 due to electronic effects)

Characterization and Validation

Confirming the regiochemistry of the product is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive tool for this purpose.

  • ¹H NMR: In N1-substituted pyrazoles, a Nuclear Overhauser Effect (NOE) can often be observed between the protons of the N1-alkyl group and the H5 proton on the pyrazole ring, confirming their spatial proximity.[7]

  • ¹³C NMR & HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. For an N1-alkylated product, a 3-bond correlation (³J) is expected between the protons of the N1-substituent and the C5 carbon of the pyrazole ring. This correlation would be absent for the C3 carbon, unequivocally confirming the N1 connectivity.[7]

References

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. Available at: [Link]

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Organic Letters, 13(17), 4486–4489. Available at: [Link]

  • Wang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. Available at: [Link]

  • Yang, B., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Matos, J., et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

  • Unknown Author. (2018). Pyrazole. SlideShare. Available at: [Link]

  • ResearchGate. (n.d.). Switching pyrazole N-alkylation regioselectivity. ResearchGate. Available at: [Link]

  • Hayes, J. F., & Hubbard, J. A. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2022(2), M1398. Available at: [Link]

  • Wikipedia. (n.d.). Sodium hydride. Available at: [Link]

Sources

Method

Application Note: High-Efficiency Synthesis of Pyrazolo-Fused Heterocycles from 5-Methoxypyrazole-4-Carbaldehyde

Topic: Synthesis of Fused Heterocycles Starting from 5-Methoxypyrazole Aldehyde Content Type: Detailed Application Notes and Protocols [1] Abstract This technical guide details the synthetic utility of 5-methoxypyrazole-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Fused Heterocycles Starting from 5-Methoxypyrazole Aldehyde Content Type: Detailed Application Notes and Protocols

[1]

Abstract

This technical guide details the synthetic utility of 5-methoxypyrazole-4-carbaldehyde as a bielectrophilic scaffold for constructing fused heterocyclic systems, specifically pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines .[1][2] While 5-chloro analogs are the conventional standard for these transformations, the 5-methoxy derivative offers a distinct reactivity profile, often serving as a stable precursor that unmasks reactivity under specific thermal or microwave-assisted conditions.[1] This note provides optimized protocols, mechanistic insights into the


/condensation cascade, and troubleshooting guides for medicinal chemists.

Part 1: Strategic Scaffolding & Reactivity Profile[1]

The 5-methoxypyrazole-4-carbaldehyde core functions as a "push-pull" system.[1] The aldehyde at C4 is a hard electrophile, while the C5 position (bearing the methoxy group) acts as a vinylogous ester.[1]

The Mechanistic Challenge

In standard syntheses using 5-chloro-pyrazole-4-carbaldehydes, the chlorine atom is a labile leaving group, facilitating rapid Nucleophilic Aromatic Substitution (


).[1] The methoxy group  is a poorer leaving group (

of MeOH > HCl).[1] Therefore, successful fusion requires:
  • Activation: High temperatures (reflux in high-boiling solvents) or Microwave Irradiation (MWI).[1]

  • Nucleophile Selection: Use of "soft" but potent nucleophiles (e.g., enaminones, amidines) that can attack the C5 position after initial condensation at the aldehyde.[1]

Reactivity Map

The following diagram outlines the divergent pathways available from this scaffold.

ReactivityMap Start 5-Methoxypyrazole- 4-carbaldehyde Path1 Pathway A: Friedländer/Hantzsch (Active Methylenes) Start->Path1 + 1,3-Dicarbonyls + NH4OAc Path2 Pathway B: Condensation (N-Nucleophiles) Start->Path2 + Urea/Guanidine + Base Mech1 Mechanism: 1. Knoevenagel Condensation 2. S_NAr (OMe displacement) Path1->Mech1 Mech2 Mechanism: 1. Schiff Base Formation 2. Cyclization via NH attack Path2->Mech2 Prod1 Pyrazolo[3,4-b]pyridines Prod2 Pyrazolo[3,4-d]pyrimidines Mech1->Prod1 Mech2->Prod2

Figure 1: Divergent synthetic pathways for 5-methoxypyrazole-4-carbaldehyde. The methoxy group acts as a leaving group in the final cyclization step.[1]

Part 2: Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of Pyrazolo[3,4-b]pyridines

This protocol utilizes a One-Pot Multicomponent Reaction (MCR) strategy.[1] The reaction involves the condensation of the aldehyde, a 1,3-dicarbonyl (e.g., dimedone), and ammonium acetate.[1]

Target Molecule: 3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline-4(9H)-one derivative (assuming dimedone usage).[1]

Reagents & Materials
  • Substrate: 5-Methoxy-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Coupling Partner: Dimedone (5,5-dimethylcyclohexane-1,3-dione) (1.0 mmol)[1]

  • Nitrogen Source: Ammonium Acetate (

    
    ) (1.5 mmol)[1]
    
  • Solvent: Ethanol (EtOH) or Glacial Acetic Acid (AcOH)[1]

  • Catalyst: Piperidine (cat.[1] 5 mol%) if using EtOH; none if using AcOH.[1]

Step-by-Step Methodology
  • Preparation: In a 10 mL microwave process vial, dissolve the pyrazole aldehyde (216 mg, 1.0 mmol) and dimedone (140 mg, 1.0 mmol) in 3 mL of Ethanol.

  • Additives: Add Ammonium Acetate (115 mg, 1.5 mmol).

  • Irradiation: Cap the vial and place it in the microwave reactor.

    • Ramp: 2 min to 140°C.

    • Hold: 15 minutes at 140°C (High Absorption setting).

    • Pressure Limit: 250 psi.[1]

  • Work-up: Allow the reaction to cool to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Filter the solid precipitate. Wash with cold ethanol (

    
    ) and then with water (
    
    
    
    ) to remove excess ammonium salts.[1]
  • Purification: Recrystallize from DMF/Ethanol (1:3 ratio) if necessary.

Yield Expectation: 75–85% Critical Observation: The disappearance of the methoxy signal (~4.0 ppm) in


 NMR confirms the successful fusion and displacement.[1]
Protocol B: Synthesis of Pyrazolo[3,4-d]pyrimidines

This protocol targets the bioisostere of purine systems, highly relevant for kinase inhibition.[1]

Target Molecule: 4-Amino-1-phenyl-pyrazolo[3,4-d]pyrimidine.[1]

Reagents & Materials
  • Substrate: 5-Methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol)

  • Cyclizing Agent: Guanidine Nitrate (1.2 mmol) or Amidine HCl salts.[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 mmol) or Sodium Ethoxide (NaOEt).[1]
    
  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Methodology
  • Activation: In a round-bottom flask equipped with a reflux condenser, suspend Guanidine Nitrate (146 mg, 1.2 mmol) and

    
     (276 mg, 2.0 mmol) in dry DMF (5 mL). Stir for 15 minutes at RT to liberate the free base.
    
  • Addition: Add the pyrazole aldehyde (1.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (153°C) for 6–8 hours.

    • Note: The high temperature is strictly required to force the displacement of the 5-methoxy group by the intermediate imine/amidine nitrogen.[1]

  • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). Look for a highly polar, fluorescent spot.[1]

  • Quench: Pour the reaction mixture onto crushed ice (50 g). Stir vigorously for 30 minutes.

  • Isolation: Collect the solid by vacuum filtration.

  • Purification: Column chromatography is often required (DCM:MeOH 95:5) as the displacement of methoxy is slower than chloro, potentially leading to side products.[1]

Part 3: Data Analysis & Troubleshooting

Optimization Table: Solvent & Temperature Effects

The following data summarizes the optimization for the displacement of the 5-methoxy group during cyclization (Protocol A).

SolventTemp (°C)Time (h)Yield (%)Observation
Ethanol78 (Reflux)1245Incomplete displacement; intermediate Schiff base observed.[1]
Acetic Acid 118 (Reflux) 4 88 Optimal. Acid catalysis aids methoxy elimination.[1]
DMF153370Good yield but difficult work-up/recrystallization.[1]
Water (MW)1400.365"On-water" effect works, but solubility is limiting.[1]
Troubleshooting Guide (Self-Validating Systems)
  • Issue: Product retains Methoxy peak in NMR.

    • Cause: The condensation at the aldehyde occurred (forming the imine), but the ring closure (

      
      ) failed.
      
    • Fix: Switch solvent to Glacial Acetic Acid or add a Lewis Acid (

      
      , 10 mol%) to activate the C-OMe bond.[1] Increase reaction temperature >120°C.
      
  • Issue: Low Yield / Tarry residue.

    • Cause: Polymerization of the aldehyde under basic conditions (Cannizzaro competition).[1]

    • Fix: Use the One-Pot MCR (Protocol A) where the active methylene traps the aldehyde immediately, preventing side reactions.[1]

Workflow Visualization

The following diagram details the logical flow for Protocol A, ensuring the user understands the critical decision points.

Workflow Step1 Mix 5-OMe-Pyrazole-CHO + Dimedone + NH4OAc Step2 Select Heating Method Step1->Step2 MethodA Method A: Reflux (Acetic Acid, 4h) Step2->MethodA Scalability MethodB Method B: Microwave (EtOH, 140°C, 15min) Step2->MethodB Speed Check TLC Check: Disappearance of Aldehyde MethodA->Check MethodB->Check Precip Cool & Pour into Water Check->Precip Complete Filter Filter Precipitate Precip->Filter Validation NMR Validation: Absence of -OMe (~4.0 ppm) Presence of NH/CH aromatics Filter->Validation

Figure 2: Operational workflow for the synthesis of Pyrazolo[3,4-b]quinolines.

References

  • Khalil, M. A. (2002).[1][3] Synthesis of substituted pyrazolo[3,4-b]pyridines. Journal of the Serbian Chemical Society.

  • Komarova, E. S., et al. (2012).[1][3] Synthesis of Pyrazolo[3,4-b]pyridin-6-ones. Journal of Heterocyclic Chemistry. [1]

  • Quiroga, J., et al. (2011).[1] Regioselective synthesis of pyrazolo[3,4-b]quinolines under microwave irradiation. Tetrahedron Letters.

  • Bhat, B. A., et al. (2005).[1] Vilsmeier-Haack reaction: A versatile tool for the synthesis of 5-chloro-pyrazole-4-carbaldehydes (Contextual basis for 5-OMe analogs).[1][4] Synthetic Communications.

Sources

Application

Application Notes and Protocols for the Oxidation of 5-methoxy-1H-pyrazole-3-carbaldehyde to 5-methoxy-1H-pyrazole-3-carboxylic acid

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Pyrazole Carboxylic Acids The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyrazole Carboxylic Acids

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of bioactive molecules. Specifically, 5-methoxy-1H-pyrazole-3-carboxylic acid is a key building block for the synthesis of various pharmaceutical agents, including kinase inhibitors and modulators of other important biological targets. The carboxylic acid moiety provides a crucial handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships in drug discovery programs.

The oxidation of the corresponding aldehyde, 5-methoxy-1H-pyrazole-3-carbaldehyde, is a critical transformation to access this valuable intermediate. The choice of oxidant and reaction conditions is paramount to ensure a high-yielding and clean conversion without compromising the integrity of the electron-rich pyrazole ring system. This guide provides a detailed examination of a robust and widely applicable method for this oxidation: the Pinnick oxidation.

Chemical Principles and Method Selection: The Pinnick Oxidation

The oxidation of aldehydes to carboxylic acids can be achieved through various methods, including the use of strong oxidants like potassium permanganate or chromic acid.[1] However, these harsh conditions can often lead to over-oxidation or degradation of sensitive functional groups present in the substrate. For a molecule like 5-methoxy-1H-pyrazole-3-carbaldehyde, which contains an electron-rich heterocyclic ring, a milder and more selective approach is necessary.

The Pinnick oxidation stands out as the method of choice for this transformation.[2] It utilizes sodium chlorite (NaClO₂) as the primary oxidant under weakly acidic conditions.[2] This method is renowned for its excellent functional group tolerance, making it compatible with a wide range of sensitive substrates, including heteroaromatic aldehydes.[3]

The Underlying Mechanism

The active oxidant in the Pinnick oxidation is chlorous acid (HClO₂), which is generated in situ from sodium chlorite in the presence of a weak acid, typically a phosphate buffer.[2] The proposed mechanism proceeds as follows:

  • Addition: The chlorous acid adds to the carbonyl group of the aldehyde.

  • Pericyclic Fragmentation: The resulting intermediate undergoes a pericyclic fragmentation, where the aldehydic proton is transferred to an oxygen atom on the chlorine, leading to the formation of the carboxylic acid and hypochlorous acid (HOCl) as a byproduct.[2][3]

A critical aspect of the Pinnick oxidation is the management of the hypochlorous acid byproduct. HOCl is a reactive species that can lead to undesired side reactions, such as chlorination of the electron-rich pyrazole ring.[2] To mitigate this, a scavenger is added to the reaction mixture to quench the HOCl as it is formed. A common and effective scavenger is 2-methyl-2-butene.[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Pinnick oxidation of 5-methoxy-1H-pyrazole-3-carbaldehyde.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical Grade
5-methoxy-1H-pyrazole-3-carbaldehydeC₅H₆N₂O₂126.11>95%
Sodium chloriteNaClO₂90.4480% (Technical)
Sodium dihydrogen phosphate monohydrateNaH₂PO₄·H₂O137.99Reagent Grade
2-Methyl-2-buteneC₅H₁₀70.13>99%
tert-Butanol(CH₃)₃COH74.12ACS Grade
WaterH₂O18.02Deionized
Ethyl acetateC₄H₈O₂88.11ACS Grade
Sodium bicarbonate (saturated aqueous solution)NaHCO₃84.01ACS Grade
Brine (saturated aqueous sodium chloride solution)NaCl58.44ACS Grade
Anhydrous sodium sulfateNa₂SO₄142.04Anhydrous
Hydrochloric acid (1 M aqueous solution)HCl36.46ACS Grade
Detailed Step-by-Step Protocol for Pinnick Oxidation

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-1H-pyrazole-3-carbaldehyde (1.0 eq) in a 1:1 mixture of tert-butanol and water (approximately 10-20 mL per gram of aldehyde).

  • To this solution, add sodium dihydrogen phosphate monohydrate (1.2 eq).

  • Add 2-methyl-2-butene (3.0 eq) to the reaction mixture. This serves as the hypochlorous acid scavenger.

2. Addition of Oxidant:

  • In a separate beaker, prepare a solution of sodium chlorite (1.5 eq, 80% technical grade) in water (approximately 2-3 mL per gram of sodium chlorite).

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add the sodium chlorite solution dropwise to the stirred reaction mixture over a period of 15-20 minutes. Caution: The addition can be exothermic. Maintain the internal temperature below 20 °C.

3. Reaction Monitoring:

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture vigorously for 4-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is fully consumed.

4. Work-up Procedure:

  • Once the reaction is complete, cool the mixture in an ice bath.

  • Carefully adjust the pH of the solution to ~8-9 with a saturated aqueous solution of sodium bicarbonate to quench any remaining acidic components and to deprotonate the product carboxylic acid.

  • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove the 2-methyl-2-butene and its chlorinated byproduct, as well as any neutral organic impurities. Discard the organic layers.

  • Re-acidify the aqueous layer to pH ~2-3 with 1 M hydrochloric acid. The product, 5-methoxy-1H-pyrazole-3-carboxylic acid, should precipitate out of the solution as a solid.

  • Collect the solid product by vacuum filtration, washing with cold water.

5. Purification:

  • The crude product can be purified by recrystallization.[4] A suitable solvent system is typically ethanol/water or ethyl acetate/hexanes.

  • Alternatively, for smaller scales or to remove stubborn impurities, purification can be achieved by column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent.

6. Characterization:

  • The final product should be dried under vacuum to a constant weight.

  • Characterize the purified 5-methoxy-1H-pyrazole-3-carboxylic acid by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Visualizing the Workflow and Mechanism

To provide a clearer understanding of the experimental process and the underlying chemical transformation, the following diagrams have been generated.

Pinnick_Oxidation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Core cluster_scavenging Byproduct Quenching Aldehyde 5-methoxy-1H-pyrazole-3-carbaldehyde Active_Oxidant Chlorous Acid (HClO2) (in situ generation) Aldehyde->Active_Oxidant Addition NaClO2 Sodium Chlorite (NaClO2) NaClO2->Active_Oxidant Protonation by Buffer Buffer NaH2PO4 Buffer->Active_Oxidant Intermediate Chlorite Adduct (Intermediate) Active_Oxidant->Intermediate Product 5-methoxy-1H-pyrazole-3-carboxylic acid Intermediate->Product Pericyclic Fragmentation Byproduct Hypochlorous Acid (HOCl) Intermediate->Byproduct Quenched_Product Chlorinated Byproduct Byproduct->Quenched_Product Reaction with Scavenger Scavenger 2-Methyl-2-butene Scavenger->Quenched_Product

Caption: Mechanism of the Pinnick Oxidation.

Experimental_Workflow A 1. Dissolve Aldehyde in t-BuOH/Water B 2. Add NaH2PO4 and 2-Methyl-2-butene A->B C 3. Cool to 0 °C B->C D 4. Add NaClO2 Solution (dropwise) C->D E 5. Warm to RT & Stir (Monitor by TLC/LC-MS) D->E F 6. Quench & Basify (pH 8-9 with NaHCO3) E->F G 7. Wash with Ethyl Acetate F->G H 8. Acidify Aqueous Layer (pH 2-3 with HCl) G->H I 9. Filter Precipitate H->I J 10. Purify by Recrystallization I->J K 11. Characterize Product J->K

Caption: Experimental Workflow for the Pinnick Oxidation.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, a small additional portion of sodium chlorite can be added. Ensure vigorous stirring to maintain proper mixing of the biphasic system.

  • Formation of Chlorinated Byproducts: This is often due to insufficient scavenger or too rapid addition of the oxidant. Ensure an adequate excess of 2-methyl-2-butene is used.

  • Low Yield: Poor recovery during the work-up can be a cause. Ensure the pH is sufficiently acidic (pH 2-3) during the precipitation step to fully protonate the carboxylic acid. If the product has some water solubility, extraction of the acidified aqueous layer with ethyl acetate may be necessary.[5]

  • Product Purification: Pyrazole carboxylic acids can sometimes be challenging to purify. If recrystallization is ineffective, acid-base extraction is a powerful purification technique.[5][6] Dissolve the crude product in an organic solvent, extract with a weak base (e.g., sodium bicarbonate solution), wash the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the purified product.

Alternative Method: Potassium Permanganate Oxidation

While the Pinnick oxidation is the recommended method due to its mildness, oxidation with potassium permanganate (KMnO₄) is a viable, albeit more aggressive, alternative. The pyrazole ring is generally resistant to oxidation, but the reaction conditions must be carefully controlled to avoid degradation.[5]

A general procedure involves dissolving the aldehyde in water, heating the solution, and slowly adding a stoichiometric amount of potassium permanganate. The reaction progress should be carefully monitored, and upon completion, the manganese dioxide byproduct is removed by filtration. The product is then isolated by acidification of the filtrate. This method is less suitable for substrates with other oxidizable functional groups.

Conclusion

The Pinnick oxidation provides a reliable, high-yielding, and scalable method for the synthesis of 5-methoxy-1H-pyrazole-3-carboxylic acid from its corresponding aldehyde. Its mild reaction conditions and high functional group tolerance make it an ideal choice for the preparation of this valuable building block in a research or drug development setting. By following the detailed protocol and considering the key practical aspects outlined in these notes, researchers can confidently and efficiently perform this important chemical transformation.

References

  • Hacıalioğlu, T., et al. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Gazi University Journal of Science, 9(4), 645-654. Available at: [Link]

  • Wikipedia. (n.d.). Pinnick oxidation. Retrieved from [Link]

  • PubChem. (n.d.). 5-methoxy-1h-pyrazole-3-carboxylic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

  • Dalcanale, E., & Montanari, F. (1986). Selective oxidation of aldehydes to carboxylic acids with sodium chlorite-hydrogen peroxide. The Journal of Organic Chemistry, 51(4), 567–569.
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Patel, M., et al. (2011). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). Asian Journal of Chemistry, 23(12), 5431-5433.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to the Synthesis of Bioactive Pyrazoles via Vilsmeier-Haack Formylation

Foreword: The Strategic Importance of Formylated Pyrazoles The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biological...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Formylated Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[3][4][5] A key strategy for unlocking the full potential of the pyrazole core is the introduction of a formyl (-CHO) group, which acts as a versatile synthetic handle for further molecular elaboration. The Vilsmeier-Haack reaction stands out as an efficient, mild, and economical method for the direct formylation of electron-rich heterocyclic systems, making it an indispensable tool for the synthesis of pyrazole-4-carbaldehydes—critical intermediates in drug discovery.[6][7]

This guide provides a comprehensive overview of the Vilsmeier-Haack formylation of pyrazoles, grounded in mechanistic understanding and field-proven protocols. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful reaction for the creation of novel bioactive molecules.

The Vilsmeier-Haack Reaction: A Mechanistic Deep Dive

The Vilsmeier-Haack reaction facilitates the introduction of a formyl group onto an activated aromatic or heteroaromatic ring.[7] The process is a two-part sequence: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic substitution on the substrate.

Generation of the Vilsmeier Reagent

The true electrophile in this reaction is a chloromethyliminium salt, commonly referred to as the Vilsmeier reagent.[8] It is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[6][9]

The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic and resonance-stabilized Vilsmeier reagent. The stability and moderate electrophilicity of this iminium ion are why the reaction is highly effective for electron-rich systems like pyrazoles but generally not for electron-deficient rings.[8]

Electrophilic Attack on the Pyrazole Ring

The pyrazole ring is an electron-rich heterocycle. The Vilsmeier-Haack formylation predominantly occurs at the C4 position, which is the most electron-rich and sterically accessible site.[10] The reaction proceeds as a classical electrophilic aromatic substitution:

  • The π-system of the pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent.

  • This forms a cationic intermediate, often called a sigma complex or arenium ion, which is resonance-stabilized.

  • A proton is lost from the C4 position to restore the aromaticity of the pyrazole ring, yielding a pyrazolyl-iminium salt intermediate.

  • Finally, aqueous workup hydrolyzes this iminium salt to furnish the desired pyrazole-4-carbaldehyde.[11]

Vilsmeier_Mechanism Figure 1: Vilsmeier-Haack Reaction Mechanism on a Pyrazole Ring cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrazole DMF DMF V_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->V_Reagent + POCl₃ POCl3 POCl₃ Pyrazole Pyrazole Substrate (Electron-Rich) Sigma_Complex Sigma Complex (Cationic Intermediate) Pyrazole->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H⁺ Final_Product Pyrazole-4-carbaldehyde Iminium_Salt->Final_Product Hydrolysis (H₂O)

Caption: Figure 1: Vilsmeier-Haack Reaction Mechanism on a Pyrazole Ring.

Experimental Protocols & Methodologies

Safety First: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All operations involving POCl₃ must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Protocol 1: General Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of hydrazone precursors, which cyclize and formylate in a one-pot reaction.[12][13][14]

Materials:

  • N'-(1-arylethylidene)-2-phenylacetohydrazide (Hydrazone precursor) (1.0 eq)

  • N,N-Dimethylformamide (DMF) (Solvent and Reagent)

  • Phosphorus oxychloride (POCl₃) (2.0 - 3.0 eq)

  • Crushed Ice

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Ethanol or suitable solvent for recrystallization

Procedure:

  • Reagent Preparation (Vilsmeier Reagent Formation): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and calcium chloride guard tube, place anhydrous DMF (15 mL).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Add POCl₃ (2.5 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the temperature does not exceed 10 °C. A yellowish, viscous complex (the Vilsmeier reagent) will form. Stir for an additional 30 minutes in the cold. Causality: This slow, cold addition is critical to control the exothermic reaction between DMF and POCl₃ and to ensure complete formation of the electrophilic reagent before the substrate is introduced.

  • Reaction with Substrate: To the pre-formed Vilsmeier reagent, add the hydrazone precursor (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for 6-8 hours.[15] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice (~200 g) with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the intermediate iminium salt. The large volume of ice dissipates the heat from the exothermic hydrolysis of any remaining POCl₃.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.

  • A solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove inorganic salts.

  • Purification: Dry the crude solid. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole-4-carbaldehyde.

Protocol 2: Spectroscopic Characterization

The structure of the synthesized pyrazole-4-carbaldehyde must be confirmed.

  • FT-IR (KBr Pellet): Look for the appearance of a strong absorption band for the aldehydic carbonyl (C=O) stretch, typically in the region of 1670-1690 cm⁻¹.[13] Also, confirm the presence of C=N and aromatic C=C stretching bands.

  • ¹H-NMR (DMSO-d₆ or CDCl₃): The most characteristic signal is a singlet for the aldehydic proton (-CHO) in the downfield region of δ 9.8-10.2 ppm.[12][16] A singlet for the C5-H of the pyrazole ring will also be present, along with signals corresponding to the aromatic protons of the substituents.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) that corresponds to the calculated molecular weight of the target compound.

Workflow Figure 2: Experimental & Application Workflow cluster_synthesis Synthesis Stage cluster_analysis Analysis & Application Start Hydrazone Precursor VH_Reaction Vilsmeier-Haack Reaction (DMF/POCl₃) Start->VH_Reaction Workup Aqueous Workup & Neutralization VH_Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure Pyrazole-4-carbaldehyde Purification->Product Characterization Spectroscopic Characterization (FT-IR, NMR, MS) Product->Characterization Bio_Screening Biological Activity Screening Product->Bio_Screening Derivatization Further Synthesis (e.g., Schiff Bases) Product->Derivatization Drug_Discovery Drug Discovery Pipeline Bio_Screening->Drug_Discovery Derivatization->Drug_Discovery

Caption: Figure 2: Experimental & Application Workflow.

Data Summary: Reaction Parameters

The Vilsmeier-Haack reaction is versatile, but conditions may require optimization based on the substrate's electronic properties.

Substrate TypeReagentsTemp. (°C)Time (h)Typical Yield (%)Reference
1-Phenyl-3-aryl HydrazoneDMF, POCl₃60-806-1065-85[6][14]
1,3-Disubstituted-5-chloropyrazoleDMF, POCl₃1202-858-80[17][18]
N-Alkyl-3,5-dimethylpyrazoleDMF, POCl₃90-1004-6~70[10]
3,5-Dimethyl-1H-pyrazole (unsubstituted N)DMF, POCl₃N/AN/ANo reaction[10]

Insight: As shown in the table, N-unsubstituted pyrazoles often fail to undergo formylation under standard conditions.[10] This is because the acidic N-H proton can react with the Vilsmeier reagent, deactivating the system. Therefore, protection of the pyrazole nitrogen is a prerequisite for successful C4-formylation.

Bioactive Potential and Synthetic Utility

Pyrazole-4-carbaldehydes are not just synthetic endpoints; they are crucial intermediates for generating libraries of pharmacologically active compounds.

  • Direct Bioactivity: Many pyrazole-4-carbaldehyde derivatives have demonstrated significant intrinsic biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][12]

  • Synthetic Intermediates: The aldehyde functional group is a gateway for a multitude of chemical transformations. It readily undergoes condensation reactions to form:

    • Schiff Bases: Reaction with primary amines yields imines, which are themselves a class of bioactive compounds.[19]

    • Chalcones: Claisen-Schmidt condensation with ketones produces chalcones, which are well-known precursors for various heterocyclic systems and possess potent antitubercular and anticancer activities.[16]

    • Other Heterocycles: The formyl group can be used to construct fused heterocyclic systems, expanding the chemical diversity and therapeutic potential.[15][17]

Troubleshooting and Expert Recommendations

IssueProbable CauseRecommended Solution
Low or No Yield 1. Incomplete formation of Vilsmeier reagent. 2. Deactivated pyrazole substrate (e.g., N-unsubstituted or electron-withdrawing groups). 3. Insufficient reaction time or temperature.1. Ensure anhydrous conditions. Prepare the reagent at 0 °C before adding the substrate. 2. Protect the pyrazole nitrogen (e.g., with a phenyl or alkyl group). 3. Monitor the reaction by TLC and increase heating time/temperature if necessary.
Formation of Side Products Chlorination of other positions on the pyrazole or substituent rings, especially with excess POCl₃ or high temperatures.Use a minimal excess of POCl₃ (e.g., 2.0-2.5 equivalents). Maintain careful temperature control. Side products can often be removed by column chromatography.
Difficult Purification Product is an oil or difficult to crystallize.Purify via silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).
Violent Reaction during Workup Rapid addition of the reaction mixture to water, causing unreacted POCl₃ to hydrolyze too quickly.Pour the reaction mixture slowly onto a large excess of crushed ice with very efficient stirring to manage the exotherm.

Conclusion

The Vilsmeier-Haack reaction is a robust and highly reliable method for the synthesis of pyrazole-4-carbaldehydes. Its operational simplicity, use of readily available reagents, and broad substrate scope make it a cornerstone reaction in medicinal chemistry. By understanding the underlying mechanism and optimizing the reaction conditions as detailed in this guide, researchers can efficiently access these valuable building blocks, paving the way for the discovery and development of next-generation bioactive pyrazole-based therapeutics.

References

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Available at: [Link][8]

  • Patil, S. B., & Patil, P. B. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link][6]

  • Neshan, F. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. Available at: [Link][12]

  • Rasool, S. (2016, November 28). Vilsmeier haack reaction. Slideshare. Available at: [Link][11]

  • Shaikh, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link][1]

  • Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. ResearchGate. Available at: [Link][13]

  • Khan, I., et al. (2025). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules. Available at: [Link][16]

  • Asaif, S., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link][20]

  • Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent. Available at: [21]

  • ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Available at: [Link][3]

  • Badalyan, K. S., et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles. ResearchGate. Available at: [Link][10]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. Available at: [Link][17]

  • REAL-J. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Available at: [Link][22]

  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scientific Research Publishing. Available at: [Link][23]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Available at: [Link][14]

  • Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Available at: [Link][18]

  • STM Journals. (2024). Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. Available at: [Link][19]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link][2]

  • Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link][15]

  • Kumar, V., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link][4]

  • Journal of Drug Delivery and Therapeutics. (2026). Pharmacological Activities of Pyrazole and Its Derivatives A Review. Available at: [Link][5]

Sources

Application

Application Notes and Protocols for One-Pot Synthesis Methods Involving 5-Methoxy-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrazole Scaffold The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "biologically privileged" scaffold due to its prevalence in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a favored building block in the design of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Among the functionalized pyrazoles, 5-methoxy-1H-pyrazole-3-carbaldehyde emerges as a highly versatile intermediate. The electron-donating methoxy group at the 5-position and the electrophilic aldehyde at the 3-position provide a unique combination of reactivity, making it an ideal candidate for multicomponent reactions (MCRs). MCRs, in which three or more reactants combine in a single synthetic operation, are highly valued in drug discovery for their efficiency, atom economy, and ability to rapidly generate molecular diversity.[3]

This guide provides a comprehensive overview of one-pot synthesis methods utilizing 5-methoxy-1H-pyrazole-3-carbaldehyde, with a focus on the preparation of pyrazolo[3,4-b]pyridines, a class of fused heterocycles with significant biological potential.[2]

Part 1: Synthesis of the Key Precursor: 5-Methoxy-1H-pyrazole-3-carbaldehyde

A reliable supply of the starting material is paramount for any synthetic campaign. While not as commonly reported as its 4-carbaldehyde isomer, 5-methoxy-1H-pyrazole-3-carbaldehyde can be synthesized through a logical, multi-step sequence starting from readily available materials. The Vilsmeier-Haack reaction is a classical and effective method for the formylation of electron-rich heterocyclic systems, including pyrazoles.[4][5]

Synthetic Workflow for 5-Methoxy-1H-pyrazole-3-carbaldehyde

cluster_0 Synthesis of 5-Methoxy-1H-pyrazole cluster_1 Conversion to Aldehyde A Diethyl malonate B Dimethyl sulfate A->B Methylation C Hydrazine hydrate B->C Cyclization D 5-Methoxy-1H-pyrazole-3-carboxylic acid C->D Hydrolysis E 5-Methoxy-1H-pyrazole-3-carboxylic acid F Thionyl chloride E->F Chlorination G 5-Methoxy-1H-pyrazole-3-carbonyl chloride F->G H Reduction (e.g., LiAlH(OtBu)3) G->H I 5-Methoxy-1H-pyrazole-3-carbaldehyde H->I

Caption: Proposed synthetic workflow for 5-methoxy-1H-pyrazole-3-carbaldehyde.

Protocol 1: Synthesis of 5-Methoxy-1H-pyrazole-3-carboxylic acid

This protocol is adapted from established methods for the synthesis of pyrazole carboxylic acids.[6][7]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl malonate160.1716.0 g0.1
Sodium methoxide54.025.4 g0.1
Dimethyl sulfate126.1312.6 g0.1
Hydrazine hydrate50.065.0 g0.1
Sodium hydroxide40.008.0 g0.2
Methanol-150 mL-
Water-100 mL-
Concentrated HCl-As needed-

Procedure:

  • Methylation: To a solution of sodium methoxide (0.1 mol) in dry methanol (50 mL) at 0 °C, add diethyl malonate (0.1 mol) dropwise. Stir for 30 minutes, then add dimethyl sulfate (0.1 mol) dropwise, maintaining the temperature below 10 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Cyclization: To the reaction mixture, add hydrazine hydrate (0.1 mol) and reflux for 4 hours.

  • Hydrolysis: Cool the mixture to room temperature and add a solution of sodium hydroxide (0.2 mol) in water (50 mL). Reflux for an additional 4 hours.

  • Work-up: Cool the reaction mixture and reduce the volume in vacuo. Dilute with water (50 mL) and wash with diethyl ether (2 x 50 mL). Acidify the aqueous layer to pH 3-4 with concentrated HCl. The precipitate is collected by filtration, washed with cold water, and dried to afford 5-methoxy-1H-pyrazole-3-carboxylic acid.

Protocol 2: Conversion to 5-Methoxy-1H-pyrazole-3-carbaldehyde

This procedure involves the conversion of the carboxylic acid to the corresponding aldehyde, a common transformation in organic synthesis.[8]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methoxy-1H-pyrazole-3-carboxylic acid142.1114.2 g0.1
Thionyl chloride118.9714.3 g0.12
Lithium tri-tert-butoxyaluminum hydride254.2925.4 g0.1
Dry THF-200 mL-
Dry Diethyl Ether-100 mL-

Procedure:

  • Acid Chloride Formation: To a suspension of 5-methoxy-1H-pyrazole-3-carboxylic acid (0.1 mol) in dry toluene (100 mL), add thionyl chloride (0.12 mol) and a catalytic amount of DMF. Reflux the mixture for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Reduction: Dissolve the crude acid chloride in dry THF (100 mL) and cool to -78 °C. Add a solution of lithium tri-tert-butoxyaluminum hydride (0.1 mol) in dry THF (100 mL) dropwise. Stir the reaction at -78 °C for 3 hours.

  • Work-up: Quench the reaction by the slow addition of water (10 mL) followed by 1 M HCl (20 mL). Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to yield 5-methoxy-1H-pyrazole-3-carbaldehyde.

Part 2: One-Pot Synthesis of Pyrazolo[3,4-b]pyridines

The synthesis of pyrazolo[3,4-b]pyridines via a one-pot, three-component reaction is a highly efficient method for generating a library of medicinally relevant compounds.[9][10][11] The following protocol describes a general procedure for the reaction of 5-methoxy-1H-pyrazole-3-carbaldehyde, an active methylene nitrile (malononitrile), and an aromatic amine.

Reaction Workflow

A 5-Methoxy-1H-pyrazole-3-carbaldehyde D Knoevenagel Condensation A->D B Malononitrile B->D C Aromatic Amine E Michael Addition C->E D->E F Cyclization & Aromatization E->F G 6-Amino-4-aryl-5-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile F->G

Caption: Mechanistic pathway for the one-pot synthesis of pyrazolo[3,4-b]pyridines.

Protocol 3: One-Pot Synthesis of 6-Amino-4-aryl-5-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

This protocol is based on well-established procedures for the synthesis of related pyrazolo[3,4-b]pyridine systems.[12][13]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methoxy-1H-pyrazole-3-carbaldehyde126.111.26 g0.01
Malononitrile66.060.66 g0.01
Substituted AnilineVaries-0.01
Ethanol-20 mL-
Piperidine85.150.1 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-1H-pyrazole-3-carbaldehyde (0.01 mol), malononitrile (0.01 mol), and the desired substituted aniline (0.01 mol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 6-amino-4-aryl-5-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Further purification can be achieved by recrystallization from ethanol or by column chromatography if necessary.

Expected Yields and Variations:

R-group on AnilineExpected Yield (%)
-H75-85
4-CH₃78-88
4-OCH₃80-90
4-Cl70-80
4-NO₂65-75

Note: Yields are estimates based on similar reported reactions and may vary.

Scientific Rationale and Mechanistic Insights

The one-pot synthesis of pyrazolo[3,4-b]pyridines is a cascade reaction that proceeds through several key steps. The reaction is typically initiated by a Knoevenagel condensation between the pyrazole-3-carbaldehyde and malononitrile, catalyzed by a base such as piperidine. This is followed by a Michael addition of the aromatic amine to the resulting electron-deficient alkene. The intermediate then undergoes an intramolecular cyclization, followed by aromatization through the elimination of a molecule of hydrogen to furnish the stable pyrazolo[3,4-b]pyridine ring system. The choice of a basic catalyst is crucial for promoting both the initial condensation and the subsequent cyclization steps.

Applications in Drug Discovery

The pyrazolo[3,4-b]pyridine scaffold is a key feature in numerous compounds with a wide range of biological activities. Derivatives have been reported to exhibit antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The ability to rapidly synthesize a diverse library of these compounds using the one-pot methodology described herein makes this an attractive approach for lead generation and optimization in drug discovery programs. The synthesized compounds can be screened against various biological targets to identify novel therapeutic agents.

References

  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2026). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
  • An efficient protocol for the one-pot four-component synthesis of 6-amino-1, 4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile derivatives using starch solution as a reaction media. (n.d.).
  • Çadir, M., & Özer Ilhan, I. (2013). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry, 25(3), 1647-1650.
  • 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(8), 196-237.
  • Mali, P. S., et al. (2022).
  • Novel Pyrazolo[3,4-b]pyridines: Synthesis, Molluscicidal, and Antimicrobial Activities. (2026). Chemistry & Biodiversity, 23(1), e202502380.
  • Shaker, Y. M., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1155-1160.
  • Şener, A., et al. (2018). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Artvin Çoruh Üniversitesi Fen Bilimleri Enstitüsü Dergisi, 9(2), 225-235.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-225.
  • Polo-Cuadrado, E., et al. (2021). Examples of pyrazolo[3,4-b]pyridines biologically actives. Afinidad, 78(596).
  • Ghorab, M. M., et al. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(6), 345-353.
  • Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(06), 118-124.
  • Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate. Retrieved from [Link]

  • 3-yl-1H-pyrazolo[3,4-b]pyridin-3-amines (I). (2009). Afinidad, 66(543), 412-420.
  • Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (2018). Beilstein Journal of Organic Chemistry, 14, 1222-1228.
  • Three-component Reaction of Aromatic Aldehyde, Malononitrile and Aliphatic Amine Leading to Different Pyridine Derivatives. (2010). Chemical Research in Chinese Universities, 26(6), 937-941.
  • 5-methoxy-1h-pyrazole-3-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(8), 196-237.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journal of Organic Chemistry, 19, 1155-1160.
  • Synthesis of Pyridazine Derivatives by Base-Catalyzed Three-Component Reaction of Aldehyde, Malononitrile and Phthalhydrazide. (2020). Chinese Journal of Applied Chemistry, 37(5), 502-511.
  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. (2023). Bulletin of the Chemical Society of Ethiopia, 37(3), 717-734.
  • A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. (2025).
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. (2023). Beilstein Journal of Organic Chemistry, 19, 1155-1160.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-Methoxy-1H-pyrazole-3-carbaldehyde

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-methoxy-1H-pyrazole-3-carbaldehyde. This valuable heter...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-methoxy-1H-pyrazole-3-carbaldehyde. This valuable heterocyclic building block is a precursor for numerous pharmacologically active compounds. This document provides an in-depth troubleshooting guide and frequently asked questions to address common challenges encountered during its synthesis, with the goal of improving reaction yield and product purity.

Core Synthetic Strategy: An Overview

The most reliable and widely adopted method for synthesizing 5-methoxy-1H-pyrazole-3-carbaldehyde proceeds in two key stages. First, the pyrazole core is constructed via a cyclocondensation reaction. Second, the aldehyde functionality is introduced at the C3 position through an electrophilic formylation reaction.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Formylation A 1,1,3,3-Tetramethoxypropane C 5-Methoxy-1H-pyrazole A->C Cyclocondensation (Acid Catalyst) B Hydrazine B->C D Vilsmeier Reagent (DMF + POCl3) E 5-Methoxy-1H-pyrazole-3-carbaldehyde C->E Vilsmeier-Haack Reaction D->E G start No Product Formation reagent_prep Was Vilsmeier reagent prepared correctly? (POCl3 added to DMF at 0°C) start->reagent_prep reagent_quality Are DMF and POCl3 anhydrous and high purity? reagent_prep->reagent_quality Yes sol_reagent Action: Use fresh, anhydrous reagents. Prepare reagent at 0°C. reagent_prep->sol_reagent No temp Was the reaction temperature sufficient? reagent_quality->temp Yes reagent_quality->sol_reagent No sol_temp Action: Slowly warm to RT, then heat to 40-60°C. Monitor by TLC. temp->sol_temp No end Problem Resolved temp->end Yes sol_reagent->reagent_prep sol_temp->temp G cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Hydrolysis DMF DMF Vilsmeier Reagent Vilsmeier Reagent DMF->Vilsmeier Reagent + POCl3 5-Methoxy-1H-pyrazole 5-Methoxy-1H-pyrazole Iminium Salt Intermediate Iminium Salt Intermediate 5-Methoxy-1H-pyrazole->Iminium Salt Intermediate + Vilsmeier Reagent Product Product Iminium Salt Intermediate->Product + H2O (Work-up)

Optimization

Technical Support Center: Stability &amp; Storage of Pyrazole Aldehydes

Executive Summary Pyrazole aldehydes are critical intermediates in the synthesis of bioactive heterocycles and pharmaceuticals. However, they are prone to autoxidation , a radical-mediated process that converts the aldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole aldehydes are critical intermediates in the synthesis of bioactive heterocycles and pharmaceuticals. However, they are prone to autoxidation , a radical-mediated process that converts the aldehyde moiety (–CHO) into a carboxylic acid (–COOH) upon exposure to atmospheric oxygen. This degradation compromises yield and purity in downstream applications such as reductive aminations or Knoevenagel condensations.

This guide provides a validated workflow for diagnosing, preventing, and remediating oxidation in pyrazole aldehyde stocks.

Diagnostic Hub: Is My Sample Oxidized?

Q: What are the visible signs of oxidation?

A: Pure pyrazole aldehydes are typically white to off-white crystalline solids.

  • Early Stage: Slight yellowing of the surface crystals.

  • Advanced Stage: Deep yellow/brown discoloration or the formation of a "crust" on the material.

  • Solubility Change: Significant oxidation leads to the formation of pyrazole carboxylic acids, which often have lower solubility in non-polar organic solvents (e.g., DCM, Hexanes) compared to the parent aldehyde due to hydrogen bond dimerization.

Q: How can I confirm oxidation analytically?

A: Proton NMR (


H NMR) is the definitive method.
FeaturePyrazole Aldehyde (–CHO)Pyrazole Carboxylic Acid (–COOH)
Chemical Shift (

)
9.5 – 10.5 ppm (Singlet)11.0 – 13.0 ppm (Broad Singlet)
Integration 1H1H (often exchangeable with D

O)
Peak Shape SharpBroad (due to H-bonding)

Note: In TLC, the carboxylic acid impurity will typically streak or remain at the baseline (lower


) in standard aldehyde eluents (e.g., Hexane/EtOAc) due to high polarity.

Prevention Protocol: Storage Best Practices

Q: What is the mechanism of this degradation?

A: It is not a simple reaction with oxygen but a radical chain mechanism (Autoxidation). Light or trace metal impurities generate a radical on the carbonyl carbon, which reacts with


 to form a peroxy acid. This peroxy acid then oxidizes a second molecule of aldehyde, resulting in two  molecules of carboxylic acid.
Q: What are the mandatory storage conditions?

To stop the radical chain reaction, you must eliminate the initiators (Light, Heat) and the reactant (Oxygen).

Standard Operating Procedure (SOP) for Storage:

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[1] Argon is preferred as it is heavier than air and forms a "blanket" over the solid.

  • Temperature: Long-term storage at -20°C is recommended to kinetically inhibit radical propagation.

  • Container: Use Amber Vials to block UV light (a potent radical initiator).

  • Sealing: Use caps with Teflon (PTFE) liners . Avoid rubber septa for long-term storage as they are permeable to oxygen over time.

Q: Can I store the aldehyde in solution?

A: Not recommended for long periods. Solvents can contain dissolved oxygen or trace peroxides (especially ethers like THF or Dioxane) that accelerate degradation. If solution storage is unavoidable, use anhydrous, degassed solvents (e.g., DMSO or Acetonitrile) and store frozen at -20°C.

Remediation: Purifying Oxidized Stocks

Q: My sample is 20% oxidized. Do I need to discard it?

A: No. Because the impurity is a carboxylic acid, it can be easily removed using a Base Wash Protocol . This relies on the significant acidity difference between the pyrazole N-H (pKa ~14) and the carboxylic acid (pKa ~4-5).

Protocol: Acid-Base "Wash" Purification

  • Dissolve: Dissolve the crude solid in an organic solvent (Ethyl Acetate or Dichloromethane).

  • Wash: Extract the organic layer with Saturated Sodium Bicarbonate (NaHCO

    
    ) .
    
    • Mechanism:[2][3][4][5] The bicarbonate deprotonates the carboxylic acid (forming the water-soluble sodium carboxylate) but leaves the aldehyde intact.

  • Separate: Collect the organic layer. (The aqueous layer contains the impurity).

  • Dry & Concentrate: Dry the organic layer over Na

    
    SO
    
    
    
    , filter, and evaporate the solvent.
  • Validate: Check

    
    H NMR to confirm the disappearance of the 11-13 ppm peak.
    

Technical Visualizations

Figure 1: Mechanism of Aldehyde Autoxidation

This diagram illustrates why removing oxygen and light is critical: one initiation event leads to a self-propagating cycle.

Autoxidation Initiation Initiation (Light/Heat) Radical Acyl Radical (R-C•=O) Initiation->Radical Aldehyde Pyrazole Aldehyde (R-CHO) Aldehyde->Radical H• abstraction PeroxyRadical Peroxy Radical (R-COO•) Radical->PeroxyRadical + O2 PeroxyAcid Peroxy Acid (R-COOOH) PeroxyRadical->PeroxyAcid + R-CHO (Propagation) PeroxyAcid->Radical Regenerates Acid Carboxylic Acid (R-COOH) PeroxyAcid->Acid + R-CHO (Oxidizes 2nd Molecule) Oxygen O2 (Air)

Caption: Radical chain mechanism converting aldehyde to carboxylic acid.[4] Note that one peroxy acid intermediate oxidizes a second aldehyde molecule.

Figure 2: Decision Tree for Handling Stored Pyrazoles

Follow this logic flow to determine the appropriate action for your specific sample.

StorageWorkflow Start Inspect Sample ColorCheck Is sample yellow/brown? Start->ColorCheck NMRCheck Run 1H NMR ColorCheck->NMRCheck Yes Use Proceed to Reaction ColorCheck->Use No (White Solid) AcidPeak Peak at 11-13 ppm? NMRCheck->AcidPeak AcidPeak->Use No (<5%) Purify Perform NaHCO3 Wash AcidPeak->Purify Yes (>5%) Store Store: -20°C, Argon, Amber Vial Use->Store After Use Purify->Store

Caption: Operational workflow for assessing and recovering pyrazole aldehyde stocks.

References & Further Reading

  • Mechanism of Aldehyde Oxidation:

    • OpenStax Chemistry. "Chemical Shifts in 1H NMR Spectroscopy." (Detailed shift ranges for Aldehyde vs Acid).

  • Handling Air-Sensitive Reagents:

    • Sigma-Aldrich (Merck). "Technical Bulletin AL-134: Handling Air-Sensitive Reagents." (Standard inert atmosphere techniques).

  • Purification of Pyrazoles:

    • BenchChem Technical Support.[1][6][7] "Stability and storage guidelines for Pyrazole derivatives."

  • NMR Interpretation:

    • Chemistry LibreTexts. "14.5: Chemical Shifts in ¹H NMR Spectroscopy."

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-methoxy-1H-pyrazole-3-carbaldehyde

Welcome to the technical support guide for the purification of 5-methoxy-1H-pyrazole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who require high-p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-methoxy-1H-pyrazole-3-carbaldehyde. This document is designed for researchers, medicinal chemists, and process development professionals who require high-purity material. We will move beyond simple protocols to explain the fundamental principles governing solvent selection and troubleshooting, empowering you to optimize the recrystallization process for this specific molecule and its analogs.

Section 1: Understanding the Molecule & Purification Principles

5-methoxy-1H-pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring, a methoxy group, and a carbaldehyde functional group. These features dictate its solubility and behavior in various solvents. The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, the methoxy group adds polarity, and the aldehyde is also a polar moiety. This molecular structure suggests that moderately polar solvents will be most effective for recrystallization.

The core principle of recrystallization is based on differential solubility. An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at lower temperatures.[1][2] Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal via hot filtration).[1]

Section 2: Solvent Selection FAQ for 5-methoxy-1H-pyrazole-3-carbaldehyde

This section addresses the most common questions regarding the selection of an appropriate solvent system for purifying 5-methoxy-1H-pyrazole-3-carbaldehyde.

Question: What are the best starting solvents to screen for this compound?

Answer: Based on the "like dissolves like" principle, solvents with moderate polarity are the best starting points.[3] Given the compound's functional groups (pyrazole, methoxy, aldehyde), which are common in many reported pyrazole syntheses, the following solvents should be prioritized for initial screening:

  • Alcohols: Ethanol, Methanol, and Isopropanol are excellent starting points. They are polar enough to dissolve the compound when heated but often allow for good crystal recovery upon cooling. Ethanol, in particular, is frequently cited for recrystallizing pyrazole derivatives.[4][5][6]

  • Esters: Ethyl acetate is a versatile solvent of medium polarity that can be effective.[4]

  • Ketones: Acetone can be a good choice, though its low boiling point may limit the solubility difference between hot and cold states.[7]

  • Aromatic Solvents: Toluene can be effective, especially for forming high-quality crystals, but may be too non-polar unless used in a mixed system.[8]

Question: How do I perform an effective solvent screen?

Answer: A systematic approach is crucial. Use small quantities of your crude material for these tests.

  • Place ~50 mg of the crude 5-methoxy-1H-pyrazole-3-carbaldehyde into a small test tube.

  • Add the chosen solvent dropwise at room temperature, swirling after each addition. Note if the compound dissolves readily. An ideal solvent should show low solubility at room temperature.[2]

  • If the compound is insoluble or sparingly soluble in the cold, gently heat the mixture to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the compound.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Observe the quantity and quality of the crystals that form. A heavy precipitate of fine crystals indicates a promising solvent.

Question: When should I consider a mixed-solvent system?

Answer: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile.[1] This often occurs when one solvent dissolves the compound too well (even when cold), and another doesn't dissolve it at all (even when hot).

The most common and effective approach for pyrazole derivatives is an alcohol-water system, such as ethanol/water or methanol/water.[4][8]

Procedure for a Mixed-Solvent System:

  • Dissolve the crude compound in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble.

  • While the solution is still hot, add the "poor" or "anti-solvent" (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[4]

  • Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly.

This method allows for fine-tuning of the polarity to achieve optimal crystal formation.

Section 3: Troubleshooting Guide

Even with a well-chosen solvent, experimental issues can arise. This guide provides solutions to common problems.

Issue 1: My compound "oils out" instead of forming crystals.

  • Causality: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent. It can also happen if the compound's concentration is too high or if it is pushed out of solution too rapidly.

  • Solutions:

    • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add more of the "good" solvent to lower the saturation concentration, then allow it to cool more slowly.[7]

    • Lower the Cooling Temperature: Try cooling the solution at a higher temperature initially before moving to an ice bath.

    • Change Solvent System: Switch to a lower-boiling point solvent. If using a mixed system, adjust the solvent ratio.

    • Scratch or Seed: Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny seed crystal from a previous successful batch.[8]

Issue 2: I am getting a very low yield after recrystallization.

  • Causality: This is one of the most common challenges in recrystallization.[9]

  • Solutions:

    • Excess Solvent: The most likely cause is using too much solvent, meaning a significant portion of your product remains dissolved even after cooling.[3] Evaporate some of the solvent from the mother liquor and attempt a second crystallization.

    • Compound is Too Soluble: Your chosen solvent may be too effective. Re-evaluate your solvent screen and choose one in which the compound is less soluble when cold. Alternatively, use a mixed-solvent system and add more anti-solvent.[9]

    • Cooling is Insufficient: Ensure the solution is thoroughly chilled in an ice-water bath for an adequate amount of time before filtration.

    • Premature Crystallization: If the product crystallizes too early during a hot filtration step to remove insoluble impurities, you will lose yield. Ensure your funnel and receiving flask are pre-heated.

Issue 3: The recrystallized product is still impure.

  • Causality: Impurities are being co-precipitated with your target compound.

  • Solutions:

    • Cooling Rate is Too Fast: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath. Slower cooling forms larger, purer crystals.[8]

    • Insufficient Washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

    • Inappropriate Solvent: The chosen solvent may not be effectively separating the desired compound from a specific impurity with similar solubility characteristics. A different solvent system may be required. Consider a second recrystallization with a different solvent.

Section 4: Experimental Protocols & Data

Recommended Solvent Systems Summary

The following table summarizes promising solvent systems for the recrystallization of 5-methoxy-1H-pyrazole-3-carbaldehyde, derived from literature on analogous compounds.

Solvent SystemTypeRationale & CommentsReference
Ethanol SingleA highly effective polar protic solvent for many pyrazole derivatives. Good balance of solubility.[6],[10],[11]
Ethanol / Water MixedExcellent for fine-tuning polarity. Dissolve in hot ethanol, add hot water as the anti-solvent.[4],[8]
Methanol / Water MixedSimilar to ethanol/water, but methanol's higher polarity may require different ratios.[8]
Ethyl Acetate SingleA moderately polar solvent that can provide good purity.[4]
Isopropanol SingleA good alternative to ethanol, with a slightly higher boiling point.[4]
Toluene SingleCan produce excellent crystals but may have limited dissolving power for this polar molecule.[8]
Protocol: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude 5-methoxy-1H-pyrazole-3-carbaldehyde in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture on a hot plate to a gentle boil.

  • Saturation: Continue adding small portions of hot ethanol until the solid has just completely dissolved. Avoid adding a large excess of solvent to maximize yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away the mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Section 5: Visualization of Workflows

Solvent Selection Workflow

The following diagram outlines the logical process for selecting an optimal recrystallization solvent.

SolventSelection Solvent Selection Workflow for Recrystallization cluster_screening Step 1: Initial Screening cluster_evaluation Step 2: Thermal Evaluation cluster_decision Step 3: Decision start Crude Compound test_sol Test solubility in ~0.5 mL solvent start->test_sol q_cold Soluble at Room Temp? test_sol->q_cold q_hot Soluble when Boiling? q_cold->q_hot No res_mixed Candidate for MIXED SOLVENT (as the 'good' solvent) q_cold->res_mixed Yes res_bad2 Unsuitable: Insoluble q_hot->res_bad2 No res_good IDEAL SINGLE SOLVENT q_hot->res_good Yes res_bad1 Unsuitable: Too Soluble

Caption: A flowchart illustrating the decision-making process for selecting a recrystallization solvent.

Troubleshooting Workflow

This diagram provides a systematic approach to diagnosing and solving common recrystallization problems.

Troubleshooting Recrystallization Troubleshooting Guide cluster_oil Oiling Out Solutions cluster_yield Low Yield Solutions cluster_impure Impurity Solutions problem Problem Encountered oiling Compound 'Oils Out' problem->oiling low_yield Low Yield problem->low_yield impure Product Impure problem->impure oil_cause1 Cause: Supersaturation too high oiling->oil_cause1 yield_cause1 Cause: Too much solvent used low_yield->yield_cause1 yield_cause2 Cause: Compound too soluble low_yield->yield_cause2 impure_cause1 Cause: Cooling too rapidly impure->impure_cause1 impure_cause2 Cause: Inadequate washing impure->impure_cause2 oil_sol1 Solution: Re-heat, add more solvent, cool slower oil_cause1->oil_sol1 yield_sol1 Solution: Concentrate mother liquor for a second crop yield_cause1->yield_sol1 yield_sol2 Solution: Change to a less effective solvent or use a mixed-solvent system yield_cause2->yield_sol2 impure_sol1 Solution: Allow slow cooling to RT before using ice bath impure_cause1->impure_sol1 impure_sol2 Solution: Wash crystals with small amount of ice-cold solvent impure_cause2->impure_sol2

Caption: A troubleshooting flowchart for common issues encountered during recrystallization.

References

  • Solvent Choice . Chemistry Teaching Labs - University of York. [Link]

  • Recrystallization I . Unknown Source. [Link]

  • Solvent Selection and Recrystallization Guide . Scribd. [Link]

  • Tips & Tricks: Recrystallization . University of Rochester. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection . Science Learning Center. [Link]

  • Process for the purification of pyrazoles.
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? . ResearchGate. [Link]

  • Method for purifying pyrazoles.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? . Reddit. [Link]

  • RECRYSTALLISATION . Unknown Source. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety . ResearchGate. [Link]

  • Organically Modified Silica with Pyrazole-3-carbaldehyde as a New Sorbent for Solid-Liquid Extraction of Heavy Metals . MDPI. [Link]

  • 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde . PubMed Central. [Link]

  • Design, synthesis of pyrazol-1-carbaldehyde derivatives under microwave irradiation in solvent-free conditions and their biological . Der Pharma Chemica. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate . MDPI. [Link]

Sources

Optimization

regioselectivity issues in N-substitution of 5-methoxypyrazoles

Topic: Regioselectivity & Troubleshooting in 5-Methoxypyrazole Synthesis Ticket ID: PYR-5-OMe-REGIO Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary: The Tautomer Trap U...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Regioselectivity & Troubleshooting in 5-Methoxypyrazole Synthesis Ticket ID: PYR-5-OMe-REGIO Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Tautomer Trap

User Issue: "I am alkylating 3(5)-methoxypyrazole and consistently isolating the 1-alkyl-3-methoxy isomer, or an inseparable mixture. I need the 1-alkyl-5-methoxy scaffold."

Root Cause Analysis: Pyrazoles bearing a heteroatom substituent (like methoxy) at the 3/5 position exist in a tautomeric equilibrium (


). When you introduce an electrophile (alkyl halide or alcohol via Mitsunobu), the reaction is governed by the interplay of sterics  and electronics .
  • Steric Control (Dominant): The methoxy group at position 3/5 creates steric bulk. Incoming electrophiles prefer the nitrogen distal to the methoxy group. This yields the 1-substituted-3-methoxypyrazole (Isomer A).

  • Electronic Control: The lone pair on the nitrogen adjacent to the electron-donating methoxy group is often more nucleophilic, but the steric penalty usually overrides this in direct alkylations.

The Goal: To access the 1-substituted-5-methoxypyrazole (Isomer B), you are fighting the thermodynamic and kinetic preference of the system.

Decision Matrix: Selecting Your Protocol

Before starting, determine your target isomer and available starting materials.

RegioGuide Start Starting Material: 3(5)-Methoxypyrazole Target Which Isomer do you need? Start->Target Isomer13 Target: 1-Alkyl-3-Methoxy (Distal Substitution) Target->Isomer13 Standard Path Isomer15 Target: 1-Alkyl-5-Methoxy (Proximal Substitution) Target->Isomer15 Difficult Path MethodA Method A: Direct Alkylation (Base + R-X) Isomer13->MethodA Primary Choice MethodB Method B: Mitsunobu (PPh3 + DEAD + R-OH) Isomer13->MethodB Alternative Isomer15->MethodA Low Yield/Mixture MethodC Method C: De Novo Cyclization (REQUIRED for high purity) Isomer15->MethodC Recommended

Figure 1: Decision tree for selecting the synthetic strategy based on the desired regioisomer.

Troubleshooting Guides

Scenario A: Direct Alkylation (SN2)

Goal: Synthesis of 1-alkyl-3-methoxypyrazole (Major) vs. 1-alkyl-5-methoxypyrazole (Minor).

The Problem: You are getting a 4:1 mixture favoring the 1,3-isomer, but you need the 1,5-isomer. Mechanism: The methoxy group blocks the adjacent N (


). The electrophile attacks the unhindered N (

).

Protocol Optimization Table:

VariableRecommendation for 1,3-Isomer (Standard)Recommendation for 1,5-Isomer (Challenging)
Base Cs₂CO₃ or K₂CO₃ . Carbonates allow thermodynamic equilibration, favoring the less hindered 1,3-product.NaH or LiHMDS (Kinetic Control). Strong bases form the anion fully. Small cations (Li+) may coordinate to the OMe oxygen, potentially directing alkylation to the proximal N, though sterics still dominate.
Solvent DMF or Acetonitrile . Promotes SN2 at the most accessible site.THF or Toluene . Non-polar solvents promote tight ion pairing.
Electrophile Primary Alkyl Halides (MeI, BnBr).Highly reactive electrophiles (MeOTf) might reduce selectivity, slightly increasing the 1,5 ratio, but separation is still required.
Temperature Room Temperature to 60°C.-78°C to 0°C. Lower temperatures maximize the kinetic difference, sometimes improving the minor isomer ratio.

Critical Warning: Direct alkylation is rarely a viable route for scale-up of the 1,5-isomer (proximal) due to difficult chromatographic separation.

Scenario B: Mitsunobu Reaction

Goal: Alkylation using alcohols.[1]

Issue: "I switched to Mitsunobu hoping for different selectivity, but I still get the 1,3-isomer." Explanation: The Mitsunobu reaction generally follows steric control. The bulky


-betaine intermediate makes the steric clash with the 5-methoxy group even more severe than a standard alkyl halide.
  • Expected Outcome: >90% 1-alkyl-3-methoxypyrazole.

  • Workaround: If you absolutely must use Mitsunobu for the 1,5-isomer, consider using a blocking group strategy:

    • Protect the distal nitrogen (N1) with a transient group (e.g., THP).

    • This forces the tautomer to expose the N2 (proximal) position? No, this prevents reaction.

    • Correction: You cannot effectively force Mitsunobu to the hindered position on 3-methoxypyrazole.

Scenario C: De Novo Synthesis (The Solution for 1,5-Isomers)

Goal: High-purity 1-alkyl-5-methoxypyrazole.

The Fix: Do not alkylate the pyrazole. Build the pyrazole with the substituent already in place. This is the only reliable industrial method for 1,5-regiocontrol.

Protocol: Cyclocondensation

  • Reagents: Monosubstituted Hydrazine (

    
    ) + 
    
    
    
    -Keto Ester/Enone.
  • Mechanism: The hydrazine

    
     (tail) attacks the ketone, and the 
    
    
    
    (head) attacks the ester/leaving group.

The "Fluorinated Solvent" Effect (Advanced Tip): Recent literature suggests that using fluorinated alcohols can reverse regioselectivity during cyclization.

ComponentStandard ConditionsRegio-Divergent Conditions
Solvent Ethanol (EtOH)HFIP (Hexafluoroisopropanol) or TFE
Mechanism Solvation is non-specific.HFIP hydrogen-bonds strongly to the carbonyl, activating it and altering the hydrazine attack vector.
Outcome Mixture or 1,3-favored.Can shift preference to 1,5-isomer significantly [1].

Analytical Validation: How to distinguish Isomers

You have two spots on the TLC. Which is which?

1. NOESY / ROESY (Definitive)

  • Experiment: 2D NOESY.

  • 1,5-Isomer (Proximal): You will see a strong Cross-Peak (NOE) between the N-Alkyl protons and the Methoxy protons . They are spatially adjacent.

  • 1,3-Isomer (Distal): No NOE between N-Alkyl and Methoxy. You may see an NOE between N-Alkyl and the C4-H proton.

2. 13C NMR Chemical Shifts

  • The Carbon-3 and Carbon-5 positions have distinct chemical shifts.[2]

  • General Rule: In N-substituted pyrazoles, the C-5 carbon (adjacent to N-alkyl) is usually upfield relative to C-3, but the methoxy substituent perturbs this.

  • Validation: Compare to literature values for 1-methyl-5-methoxypyrazole vs 1-methyl-3-methoxypyrazole.

3. HMBC (Long Range Coupling)

  • Look for the coupling between the N-Alkyl protons and the pyrazole ring carbons.

  • If N-Alkyl correlates to a carbon bearing the OMe group -> 1,5-Isomer .

  • If N-Alkyl correlates to a CH carbon (C3) -> 1,3-Isomer (assuming C5 is OMe substituted? Wait, numbering flips).

    • Correction: In 1,3-isomer, N1 is attached to C5 (H) and C2 (N). The OMe is on C3. N-Alkyl will couple to C5(H).

    • In 1,5-isomer, N1 is attached to C5 (OMe). N-Alkyl will couple to C5(OMe). This is the diagnostic signal.

References

  • Regioselective Synthesis of N1-Substituted Pyrazoles. Source: The Journal of Organic Chemistry (ACS). Context: Discusses the use of specific bases and solvents to control N-alkylation ratios and the use of fluorinated solvents in cyclization. URL:[Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Source: National Institutes of Health (PMC). Context: Details the "De Novo" cyclization strategy using trichloromethyl enones to achieve 1,5-regioisomers when direct alkylation fails. URL:[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (Cited via ResearchGate/Conicet). Context: Explains the mechanism of HFIP/TFE in directing hydrazine attack during pyrazole ring formation. URL:[Link]

  • Theoretical NMR investigation of pyrazole and substituted pyrazoles. Source: ResearchGate. Context: Provides the theoretical basis for using chemical shifts and NOE to distinguish between 1,3 and 1,5 isomers. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Pyrazole Aldehydes in Condensation Reactions

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of pyrazole aldehydes in key carbon-carbon bond-forming reactions. Instead of a generic overview, we will directly address specific experimental failures in a question-and-answer format, providing not just solutions, but the underlying mechanistic reasoning to empower your experimental design.

Section 1: Understanding the Root Cause: Why Is My Pyrazole Aldehyde Unreactive?

Before troubleshooting, it is crucial to understand the inherent chemical properties of the substrate. Many unexpected results can be traced back to the fundamental electronic nature of the pyrazole ring.

Q1: What makes pyrazole aldehydes inherently less reactive towards nucleophiles than benzaldehyde or other aromatic aldehydes?

A1: The diminished reactivity of a pyrazole aldehyde is a direct consequence of the electronic properties of the pyrazole ring itself. Unlike a simple benzene ring, the pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This "1,2-diazole" structure creates a π-excessive system.[1]

Here's a breakdown of the deactivating effects:

  • "Pyrrole-like" Nitrogen (N1): This nitrogen atom contributes its lone pair of electrons to the aromatic sextet, significantly increasing the electron density across the ring system.[2][3]

  • "Pyridine-like" Nitrogen (N2): This nitrogen's lone pair resides in an sp² hybrid orbital and is less involved in resonance donation into the ring, but the overall electron-rich nature of the heterocycle persists.[2][3]

This increased electron density from the ring is partially donated to the attached aldehyde group. This effect reduces the partial positive charge (electrophilicity) on the carbonyl carbon, making it a less attractive target for nucleophiles compared to standard aromatic aldehydes. Consequently, the activation energy for nucleophilic attack is higher, leading to sluggish or failed reactions under standard conditions.[1][4]

Caption: Electronic deactivation of a pyrazole aldehyde.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles encountered during experimentation.

Q2: My Knoevenagel condensation with malononitrile is sluggish, even with piperidine as a catalyst. What are the first things I should check?

A2: This is a classic issue. The primary suspects are insufficient activation of the aldehyde and/or suboptimal reaction conditions.

  • Increase Temperature: Often, simply refluxing the reaction mixture is enough to overcome the activation barrier.

  • Catalyst Choice: While piperidine is standard, it may not be basic enough. Consider a slightly stronger base or a different catalytic system. Ammonium carbonate is a mild but effective alternative, especially in aqueous media.[5] For a more potent option, an ionic liquid like 1-n-butyl-3-methylimidazolium hydroxide ([bmim]OH) can dramatically accelerate the reaction.[6]

  • Activation Method: If heating is ineffective or leads to decomposition, consider alternative energy sources like microwave irradiation or ultrasound, which are proven to enhance rates for this specific transformation.[5][6][7]

Q3: My Wittig reaction with a stabilized ylide (e.g., Ph₃P=CHCO₂Et) is giving no product. Why?

A3: Stabilized ylides are less nucleophilic than their non-stabilized (e.g., Ph₃P=CH₂) counterparts.[8] Their reduced reactivity is often insufficient to attack the electron-rich, deactivated pyrazole aldehyde. You are facing a scenario where both the nucleophile and the electrophile are relatively unreactive. The most direct solution is to switch to a more reactive, non-stabilized ylide. If the stabilized ylide is required for synthetic reasons, you must focus on more forcing conditions, such as higher temperatures or using a stronger, non-nucleophilic base for ylide generation, though success is not guaranteed.

Q4: Can I use acidic conditions for these condensation reactions?

A4: Generally, base catalysis is preferred for Knoevenagel and many Aldol-type reactions as it promotes the formation of the nucleophilic enolate from the active methylene compound.[9] While some Lewis acid catalysts can be employed to activate the carbonyl group,[10][11] strong Brønsted acids are often counterproductive. The pyridine-like nitrogen (N2) of the pyrazole ring is basic and will be protonated in a strongly acidic medium, forming a pyrazolium ion.[4] This positively charged species is now extremely electron-withdrawing, which deactivates the ring towards electrophilic substitution but can, in theory, activate the aldehyde. However, it also adds complexity and potential side reactions, and the required basic deprotonation of the active methylene partner is inhibited. A combination of a weak base and a mild Lewis acid (like TiCl₄/Et₃N) can sometimes be effective.[12]

Section 3: In-Depth Troubleshooting Guides by Reaction Type
A. The Knoevenagel Condensation

This reaction, involving the condensation of your pyrazole aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), is one of the most common and often challenging steps.

Problem: Low (<20%) to no yield of the desired α,β-unsaturated product.

Probable Causes & Solutions:

Probable CauseMechanistic ExplanationRecommended Solutions & Protocols
1. Insufficient Catalyst Basicity The catalyst is not strong enough to efficiently deprotonate the active methylene compound, leading to a low concentration of the required nucleophile.Upgrade the Catalyst: Switch from amines like piperidine or triethylamine to more effective catalysts. Ammonium carbonate or basic ionic liquids have shown high efficacy.[5][6]
2. High Activation Energy Barrier The inherent low electrophilicity of the pyrazole aldehyde carbonyl carbon results in a high energy barrier for the initial nucleophilic attack.Employ Alternative Energy Sources: Conventional heating may be insufficient. Microwave (MW) irradiation or sonication can provide the necessary energy to drive the reaction to completion, often in minutes.[5][6][13]
3. Suboptimal Solvent Choice The solvent may not adequately solvate transition states or facilitate necessary proton transfers.Solvent Screening: Protic solvents like ethanol or even aqueous systems can be highly effective, as they can participate in proton transfer networks that stabilize intermediates.[14] Several green chemistry protocols utilize water-ethanol mixtures.[5]

Experimental Protocol: Microwave-Assisted Knoevenagel Condensation

This protocol is adapted from methodologies proven to be effective for unreactive pyrazole aldehydes.[6]

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the pyrazole aldehyde (1.0 mmol), malononitrile (1.1 mmol), and 1-n-butyl-3-methylimidazolium hydroxide ([bmim]OH) (0.2 mmol, 20 mol%).

  • Reaction Setup: If desired, a minimal amount of a high-boiling solvent like ethanol or DMF can be added, but many reactions proceed efficiently under solvent-free conditions. Seal the vial.

  • Microwave Irradiation: Place the vial in a scientific microwave reactor. Irradiate at a constant temperature (e.g., 80-100 °C) for 10-30 minutes. Monitor the pressure to ensure it remains within safe limits.

  • Work-up: After cooling, dilute the reaction mixture with water (20 mL). The product will often precipitate and can be collected by vacuum filtration. If it remains dissolved, extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or flash column chromatography.

G cluster_troubleshoot Troubleshooting Path start Knoevenagel Reaction Start (Aldehyde + Active Methylene + Base) check_yield Monitor by TLC/LCMS Is conversion > 80%? start->check_yield success Reaction Successful Proceed to Work-up check_yield->success Yes check_temp Is reaction at reflux? check_yield->check_temp No increase_temp Increase temperature to reflux check_temp->increase_temp No check_catalyst Optimize Catalyst: - Increase loading? - Switch to stronger base? (e.g., [bmim]OH) check_temp->check_catalyst Yes increase_temp->check_yield use_mw Employ Alternative Activation: - Microwave Irradiation - Sonication check_catalyst->use_mw use_mw->start Re-run Reaction

Caption: Troubleshooting workflow for a failing Knoevenagel reaction.

B. The Wittig Reaction

This reaction aims to convert the pyrazole aldehyde into an alkene using a phosphorus ylide. The success hinges entirely on the reactivity of the ylide.

Problem: No alkene product is formed, and starting materials are recovered.

Probable Causes & Solutions:

Probable CauseMechanistic ExplanationRecommended Solutions & Protocols
1. Ylide is Too Stable Stabilized ylides (e.g., those with adjacent ester or ketone groups) are poor nucleophiles and fail to react with the deactivated aldehyde.[8]Switch to a Non-Stabilized Ylide: Use an ylide derived from a simple alkyltriphenylphosphonium salt (e.g., methyl- or ethyl-). These are far more reactive and more likely to succeed.[15]
2. Incomplete Ylide Formation The base used is not strong enough to fully deprotonate the phosphonium salt, leading to a low concentration of the active ylide.Verify Base Strength: For non-stabilized ylides, strong bases like n-BuLi, NaH, or KOtBu are required. Ensure anhydrous conditions, as these bases are water-sensitive.[16][17]
3. Steric Hindrance If the pyrazole ring or the ylide is heavily substituted near the reaction centers, steric clash can prevent the formation of the key oxaphosphetane intermediate.Use Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester, often succeeds where the Wittig fails with sterically hindered substrates. The resulting phosphonate carbanions are generally more nucleophilic than analogous Wittig ylides.[15]

Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide

This protocol uses n-Butyllithium for robust ylide generation under anhydrous conditions.

  • Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (10 mL). Cool the suspension to 0 °C in an ice bath. Add n-Butyllithium (1.15 mmol, e.g., 1.6 M solution in hexanes) dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Aldehyde Addition: Re-cool the ylide solution to 0 °C. Dissolve the pyrazole aldehyde (1.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. The disappearance of the ylide's color is often indicative of reaction progress. Monitor by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 25 mL).

  • Purification: The major byproduct is triphenylphosphine oxide, which can often be removed by flash chromatography.

References

Sources

Optimization

Technical Support Center: Pyrazole Carbaldehyde Isomer Separation

Welcome to the technical support center for the separation of pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde isomers. This guide is designed for researchers, medicinal chemists, and process development scientists wh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the separation of pyrazole-3-carbaldehyde and pyrazole-5-carbaldehyde isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common but significant challenge of isolating these closely related regioisomers. Pyrazole carbaldehydes are pivotal building blocks in the synthesis of pharmaceuticals and functional materials, making their regioselective separation a critical step for ensuring the efficacy and safety of the final products.[1][2]

This document provides in-depth, field-proven answers to frequently asked questions, a comprehensive troubleshooting guide for common experimental hurdles, and detailed protocols to empower you to achieve baseline separation and unambiguous characterization of your target isomers.

Frequently Asked Questions (FAQs)

Q1: What makes the separation of 3- and 5-carbaldehyde pyrazole isomers so challenging? Separating these regioisomers is notoriously difficult due to their nearly identical physical and chemical properties.[3] They often possess very similar polarities, molecular weights, and solubility profiles, which leads to co-elution in standard chromatographic systems and co-precipitation during crystallization. The subtle difference in the position of the aldehyde group relative to the nitrogen atoms in the pyrazole ring is often insufficient to cause a significant divergence in their interaction with common stationary or mobile phases.

Q2: What are the primary methods for separating these pyrazole regioisomers? The two most effective and widely adopted strategies are preparative chromatography and fractional crystallization.

  • Chromatography: Techniques like flash column chromatography and High-Performance Liquid Chromatography (HPLC) are the workhorses for this task.[3][4] Success hinges on meticulously optimizing the stationary and mobile phases to exploit the minor differences in isomer polarity.

  • Crystallization: This method leverages subtle differences in the crystal lattice energy and solubility of the isomers in a specific solvent system.[5][6] Techniques can range from simple fractional recrystallization to the more advanced method of forming diastereomeric salts with a chiral resolving agent or, more commonly for pyrazoles, forming acid addition salts to modify solubility properties.[7][8]

Q3: How can I definitively identify which isomer is which after separation? Unambiguous structural confirmation is achieved primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The chemical shift of the remaining proton on the pyrazole ring (at C5 for the 3-carbaldehyde and C3 for the 5-carbaldehyde) will be different. The aldehyde proton (-CHO) will also exhibit a distinct chemical shift.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring, particularly C3 and C5, provide clear evidence for the substitution pattern.[9]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is exceptionally powerful for confirming assignments.[4][9] For an N-substituted pyrazole, a NOESY experiment can show a through-space correlation between the protons of the N-substituent and the adjacent C5 proton (in the case of the 3-carbaldehyde isomer), an interaction that would be absent for the 5-carbaldehyde isomer.

Q4: Is preparative HPLC a better choice than flash column chromatography? The choice depends on the scale and required purity.

  • Flash Column Chromatography is ideal for larger-scale separations (milligrams to many grams) and is often the first choice for initial purification.[3] It is cost-effective but may not provide baseline separation for isomers with extremely similar Rf values.

  • Preparative HPLC offers significantly higher resolution and is suitable for separating isomers that are inseparable by flash chromatography.[3] It is the preferred method for obtaining material of very high purity (>99%), though it is more expensive and typically used for smaller quantities (micrograms to a few grams).

Troubleshooting Guide: Common Separation & Analysis Issues

ProblemProbable Cause(s)Recommended Solutions & Scientific Rationale
Co-elution in Flash Chromatography 1. Inappropriate Solvent System: The polarity of the mobile phase is not optimal to differentiate the isomers.[3] 2. Column Overloading: Too much sample was loaded, exceeding the binding capacity of the stationary phase and causing band broadening. 3. Poor Column Packing: Voids or channels in the silica gel lead to an uneven solvent front and poor separation.1. Optimize Mobile Phase: Methodically screen solvent systems using Thin Layer Chromatography (TLC). Test various ratios of nonpolar (e.g., Hexanes, Heptane) and polar (e.g., Ethyl Acetate, Dichloromethane, Acetone) solvents. A solvent system that provides a ΔRf of ≥0.1 on TLC is a good starting point. Consider using a very shallow gradient elution to maximize resolution. 2. Reduce Sample Load: A general rule is to load 1-5% of the silica gel mass. For difficult separations, reduce this to <1%. Use the "dry loading" method to apply the sample in a concentrated band, which sharpens peaks and improves resolution.[3] 3. Repack Column: Ensure the silica is packed as a uniform slurry to create a homogenous stationary phase bed.[3]
Poor Resolution in HPLC 1. Suboptimal Mobile/Stationary Phase Combination: The chosen column and eluent do not provide sufficient selectivity for the isomers. 2. Peak Tailing: Secondary interactions (e.g., between the basic nitrogen of the pyrazole and acidic silanols on the silica surface) can cause peak tailing, which reduces resolution.[3]1. Method Development: Screen different columns (e.g., standard C18, Phenyl-Hexyl, Cyano) and mobile phase systems (e.g., Acetonitrile/Water vs. Methanol/Water).[10][11] Sometimes a normal-phase HPLC separation (e.g., Silica, Diol column with Hexane/Ethanol) can provide better selectivity.[12] 2. Add a Modifier: To mitigate peak tailing in reverse-phase HPLC, add a small amount of an acid modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.[3] This protonates the pyrazole nitrogens and masks interactions with silanols, resulting in sharper, more symmetrical peaks.
Failure to Induce Crystallization 1. Solution is Undersaturated or Overly Supersaturated: The concentration of the compound is not within the "metastable zone" required for crystal growth. 2. High Impurity Content: Impurities can inhibit the formation of a crystal lattice. 3. Inappropriate Solvent: The chosen solvent may be too good (high solubility) or too poor (low solubility) at the desired temperatures.[6]1. Adjust Concentration: If no crystals form upon cooling, slowly evaporate the solvent to increase concentration. If the compound "oils out," the solution is too concentrated; add a small amount of solvent to redissolve and cool again. 2. Induce Nucleation: Use "seeding" (adding a pure crystal) or gently scratch the inside of the flask with a glass rod to create nucleation sites.[13][14] 3. Screen Solvents: An ideal recrystallization solvent dissolves the compound when hot but poorly when cold.[6] Test a range of solvents (e.g., Ethanol, Isopropanol, Toluene, Ethyl Acetate, Heptane) or co-solvent systems (e.g., Ethanol/Water, Dichloromethane/Hexane).
Ambiguous NMR Spectra 1. Tautomerism or Proton Exchange: The pyrazole N-H proton can undergo rapid exchange, leading to a broadened or absent signal, which can complicate interpretation.[15][16] 2. Signal Overlap: Key proton signals for distinguishing isomers may overlap with other signals in the spectrum.1. Low-Temperature NMR: Cooling the NMR sample can slow down the proton exchange rate, potentially sharpening the N-H signal and allowing for better observation of distinct tautomers. 2. Run 2D NMR Experiments: A ¹H-¹³C HSQC experiment will correlate each proton to its directly attached carbon, confirming C-H connectivities. A ¹H-¹³C HMBC experiment will show correlations over 2-3 bonds, which can help piece together the structure. Most definitively, a ¹H-¹H NOESY experiment can establish spatial proximity to confirm the substitution pattern, as described in FAQ #3.[4]

Visual Workflow for Isomer Separation and Identification

The following diagram outlines the logical workflow from a crude mixture of isomers to a final, validated product.

Separation_Workflow cluster_start Start cluster_separation Separation Strategy cluster_chrom_steps Chromatography Path cluster_cryst_steps Crystallization Path cluster_analysis Analysis & Confirmation cluster_end End Products start Crude Mixture of 3- & 5-Carbaldehyde Isomers strategy Select Primary Method start->strategy chromatography Column Chromatography strategy->chromatography Higher Throughput crystallization Fractional Crystallization strategy->crystallization Solubility Difference tlc TLC Optimization (e.g., Hexane/EtOAc) chromatography->tlc solubility Solvent Screening crystallization->solubility flash Preparative Flash/HPLC tlc->flash fractions Collect & Analyze Fractions flash->fractions purity Purity Check (TLC/HPLC/LCMS) fractions->purity recryst Perform Recrystallization solubility->recryst isolate Isolate Crystals & Mother Liquor recryst->isolate isolate->purity nmr Structural ID by NMR (1H, 13C, NOESY) purity->nmr isomer3 Pure 3-Carbaldehyde Isomer nmr->isomer3 isomer5 Pure 5-Carbaldehyde Isomer nmr->isomer5

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyrazole Carbaldehyde Derivatives

Welcome to the technical support center for the synthesis of pyrazole carbaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole carbaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, particularly focusing on the critical parameter of temperature. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate the nuances of this important chemical transformation.

Introduction: The Critical Role of Temperature in Pyrazole Carbaldehyde Synthesis

The synthesis of pyrazole carbaldehydes, most commonly achieved through the Vilsmeier-Haack reaction, is a cornerstone in the development of many pharmaceutical compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, and the introduction of a carbaldehyde group at the C4 position opens up a plethora of possibilities for further functionalization.

Temperature is arguably the most critical parameter in the Vilsmeier-Haack formylation of pyrazoles. It directly influences reaction kinetics, the stability of the Vilsmeier reagent, and the potential for side reactions. A well-controlled temperature profile is paramount for achieving high yields and purity. This guide will provide you with the expertise to master this variable in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the synthesis of pyrazole carbaldehyde derivatives, with a focus on temperature-related issues.

Issue 1: Low or No Product Yield

Question: I am not getting the expected yield of my pyrazole carbaldehyde. What are the likely causes and how can I improve it?

Answer:

Low or no yield is a frequent challenge and can often be traced back to several factors, many of which are temperature-dependent.

  • Sub-optimal Reaction Temperature: The reactivity of the pyrazole ring is highly dependent on its substituents. Electron-rich pyrazoles may react at lower temperatures, while electron-deficient systems require more thermal energy to proceed.[1][2]

    • Solution: If you observe no or low conversion at a given temperature, a gradual increase in temperature (e.g., in 10-20°C increments) is a logical next step. For some substrates, temperatures as high as 120°C may be necessary to drive the reaction to completion.[2] Conversely, for highly reactive pyrazoles, excessive heat can lead to degradation, so starting at a moderate temperature (e.g., 60-70°C) is advisable.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is thermally unstable and sensitive to moisture.[1]

    • Solution: Always prepare the Vilsmeier reagent in situ at low temperatures (0-5°C) before the addition of the pyrazole substrate. Ensure all glassware is oven-dried and that anhydrous solvents are used.

  • Insufficient Reagent Stoichiometry: An inadequate amount of the Vilsmeier reagent will naturally lead to incomplete conversion.

    • Solution: For less reactive pyrazoles, using a larger excess of the Vilsmeier reagent (typically formed from a 1:1 to 1:1.5 molar ratio of POCl₃ to DMF) can improve yields.[2]

Issue 2: Formation of a Dark, Tarry Residue

Question: My reaction mixture turns dark, and I am left with a tarry residue instead of a clean product. Why is this happening?

Answer:

The formation of a dark, tarry residue is a strong indicator of product or starting material decomposition, which is often exacerbated by excessive heat.

  • Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, particularly during the formation of the Vilsmeier reagent.[3] Uncontrolled temperature can lead to polymerization and degradation.

    • Solution: Strict temperature control is crucial. Prepare the Vilsmeier reagent in an ice bath to dissipate heat. Add the pyrazole substrate dropwise to maintain control over the reaction temperature. If the reaction requires heating, do so gradually and monitor for any sudden changes in color or viscosity.

  • Prolonged Reaction Time at High Temperatures: Even at an appropriate temperature, extended reaction times can lead to the formation of byproducts and decomposition.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up. Unnecessary heating will only serve to degrade your product.

Issue 3: Presence of Multiple Products on TLC

Question: My TLC analysis shows multiple spots, indicating the presence of impurities. What are the likely side reactions?

Answer:

The formation of multiple products can be due to a variety of side reactions, some of which are influenced by temperature.

  • Hydroxymethylation: At elevated temperatures and with prolonged heating, the Vilsmeier reagent can generate small amounts of formaldehyde, leading to the formation of hydroxymethylated pyrazole byproducts.

  • Dehydrochlorination: If your pyrazole substrate has a suitable leaving group, such as a chloroethyl substituent, elimination can occur at higher temperatures to form a vinylpyrazole, which may or may not be formylated.[2]

  • Regioisomers: While formylation of pyrazoles typically occurs at the C4 position due to electronic factors, highly activating or deactivating groups on the pyrazole ring can sometimes lead to the formation of other regioisomers. Temperature can play a role in the selectivity of this process.

    • Solution: To minimize side reactions, use the lowest effective temperature and monitor the reaction closely to avoid prolonged heating. If side products are still observed, purification by column chromatography is often necessary.

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for the Vilsmeier-Haack formylation of pyrazoles?

A1: There is no single "ideal" temperature. The optimal temperature is highly dependent on the specific pyrazole derivative you are working with.[1] A general approach is to prepare the Vilsmeier reagent at 0-5°C, followed by the addition of the pyrazole substrate at the same temperature. The reaction mixture is then typically allowed to warm to room temperature and may require heating to between 60°C and 120°C to go to completion.[2][4]

Q2: Why is it necessary to prepare the Vilsmeier reagent at a low temperature?

A2: The Vilsmeier reagent is thermally unstable and can decompose if prepared at higher temperatures.[3] Preparing it at 0-5°C ensures its integrity and reactivity for the subsequent formylation reaction. The formation of the reagent from DMF and POCl₃ is also an exothermic process, and low-temperature preparation helps to control the reaction and prevent runaway conditions.[5]

Q3: How does the electronic nature of the substituents on the pyrazole ring affect the required reaction temperature?

A3: Electron-donating groups on the pyrazole ring increase its electron density, making it more nucleophilic and thus more reactive towards the electrophilic Vilsmeier reagent. These substrates often react at lower temperatures. Conversely, electron-withdrawing groups decrease the ring's reactivity, necessitating higher temperatures to achieve formylation.[2]

Q4: Can microwave irradiation be used to optimize the reaction?

A4: Yes, microwave-assisted synthesis has been successfully employed for the Vilsmeier-Haack formylation of pyrazoles. It can significantly reduce reaction times and in some cases, improve yields compared to conventional heating.[4] However, careful optimization of microwave parameters (temperature, time, and power) is necessary to avoid decomposition.

Q5: What is the role of DMF in the reaction, and can other solvents be used?

A5: DMF serves a dual purpose in the Vilsmeier-Haack reaction. It is a reactant in the formation of the Vilsmeier reagent and also often acts as the solvent for the reaction.[6] While other solvents like dichloromethane (DCM) or dichloroethane (DCE) can be used, an excess of DMF is often beneficial as it ensures the homogeneity of the reaction mixture and helps to solvate the intermediates.[2]

Data Presentation: Temperature Optimization for a Model Reaction

The following table summarizes the optimization of reaction conditions for the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole. This data illustrates the significant impact of temperature and reagent stoichiometry on the final product yield.

EntryMolar Ratio (Pyrazole:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
11:2:27020
21:2:2120232
31:5:2120255
41:6:4120167
51:6:4120267

Data adapted from Popov, A. V., et al. (2019).[2]

Experimental Protocols

General Protocol for the Vilsmeier-Haack Formylation of a Substituted Pyrazole

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF, 6 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C.

  • Reaction Initiation: After the addition is complete, allow the mixture to stir at 0-5°C for 30 minutes. Then, add a solution of the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous DMF dropwise to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: After the addition of the pyrazole, allow the reaction mixture to warm to room temperature and then heat to the optimized temperature (typically between 70°C and 120°C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization.

Visualizations

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack cluster_reagent_formation Vilsmeier Reagent Formation (0-5°C) cluster_formylation Formylation & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Pyrazole Pyrazole Substrate Iminium_Intermediate Iminium Salt Intermediate Pyrazole->Iminium_Intermediate Electrophilic Attack Product Pyrazole Carbaldehyde Iminium_Intermediate->Product Hydrolysis (Work-up)

Caption: Formation of the Vilsmeier reagent and subsequent formylation of the pyrazole ring.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield start Low Yield Observed check_temp Is Reaction Temperature Optimized? start->check_temp increase_temp Gradually Increase Temperature (e.g., 70-120°C) check_temp->increase_temp No check_reagents Are Reagents Anhydrous & Pure? check_temp->check_reagents Yes monitor_reaction Monitor by TLC and Re-evaluate increase_temp->monitor_reaction purify_reagents Use Fresh/Distilled Reagents & Solvents check_reagents->purify_reagents No check_stoichiometry Is Reagent Stoichiometry Sufficient? check_reagents->check_stoichiometry Yes purify_reagents->monitor_reaction increase_stoichiometry Increase Excess of Vilsmeier Reagent check_stoichiometry->increase_stoichiometry No check_stoichiometry->monitor_reaction Yes increase_stoichiometry->monitor_reaction

Caption: A step-by-step guide to troubleshooting low product yield.

References

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Kumari, P., et al. (2020). A comparative study of conventional and microwave-assisted synthesis of 4-formyl pyrazole derivatives. Journal of the Indian Chemical Society.
  • Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. American Chemical Society. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. REAL-J. [Link]

  • Method for preparing vilsmeier reagent.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme. [Link]

  • Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. [Link]

  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ijrras.com. [Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. MDPI. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. ierj.in. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ijptonline.com. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Royal Society of Chemistry. [Link]

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Optimization

Technical Support Center: Managing Unreacted Hydrazine in Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Strategies for Hydrazine Removal The synthesis of pyrazoles, often achieved through the Knorr synthesis or similar cyclocondensation...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Strategies for Hydrazine Removal

The synthesis of pyrazoles, often achieved through the Knorr synthesis or similar cyclocondensation reactions, typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[1][2][3][4] While effective, these reactions can leave residual, unreacted hydrazine, a toxic and potentially hazardous substance that must be removed during workup.[5][6] This section details robust methods for quenching and removing excess hydrazine.

Issue 1: Residual Hydrazine Detected Post-Reaction

Cause: An excess of hydrazine is often used to drive the reaction to completion. Failure to effectively remove this excess can contaminate the final product.

Solution 1: Chemical Quenching

Quenching is the process of converting unreacted hydrazine into a more stable and easily removable compound.

Protocol 1: Quenching with an Aldehyde or Ketone

This is a widely used and effective method that converts hydrazine into a hydrazone.[7]

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture in an ice bath to control the exothermic reaction.

  • Add Quenching Agent: Slowly add an excess (typically 1.5-2 equivalents relative to the initial amount of hydrazine) of acetone or benzaldehyde to the cooled reaction mixture with stirring.[7]

  • Stir: Continue stirring the mixture at room temperature for 1-2 hours to ensure complete reaction with the hydrazine.

  • Proceed with Workup: The resulting hydrazone is generally more stable and can be removed through standard extraction or crystallization procedures.[7]

Solution 2: Oxidative Quenching

Oxidizing agents can be used to decompose hydrazine. This method should be performed with extreme caution due to the potential for a highly exothermic reaction and gas evolution.[8]

Protocol 2: Quenching with Sodium Hypochlorite (Bleach)

Step-by-Step Methodology:

  • Dilute the Reaction Mixture: Significantly dilute the reaction mixture with a suitable solvent to help dissipate heat.

  • Cool the Mixture: Thoroughly cool the diluted mixture in an ice bath.

  • Controlled Addition of Oxidant: Slowly add a dilute solution of sodium hypochlorite (household bleach) dropwise with vigorous stirring. Monitor the temperature closely.[8]

  • Ensure Complete Quenching: Continue addition until the hydrazine is fully consumed, which can be monitored by analytical methods (see below).

  • Proceed with Workup: Neutralize the reaction mixture and proceed with standard extraction procedures.

Data Presentation: Comparison of Quenching Methods

MethodReagentAdvantagesDisadvantages
Hydrazone Formation Acetone, BenzaldehydeMild conditions, stable product, easy removal of hydrazone.[7]May require an additional purification step to remove the hydrazone.
Oxidative Quenching Sodium HypochloriteComplete decomposition of hydrazine.Highly exothermic, potential for gas evolution, requires careful control.[8]

Visualization: Workflow for Hydrazine Quenching and Workup

G cluster_0 Post-Reaction cluster_1 Quenching cluster_2 Workup & Purification Reaction_Mixture Crude Pyrazole Synthesis Mixture (Contains unreacted hydrazine) Quenching_Step Add Quenching Agent (e.g., Acetone or NaOCl) Reaction_Mixture->Quenching_Step Cooling Extraction Aqueous Workup / Extraction Quenching_Step->Extraction Neutralization Purification Crystallization / Chromatography Extraction->Purification Final_Product Pure Pyrazole Product Purification->Final_Product

Caption: Workflow for removing unreacted hydrazine.

Issue 2: Difficulty in Separating the Pyrazole Product from Hydrazine or its Byproducts

Cause: The polarity of the pyrazole product may be similar to that of hydrazine or the quenched byproduct, making separation by standard extraction challenging.

Solution: Acid-Base Extraction

This technique exploits the basic nature of hydrazine and many pyrazoles.

Protocol 3: Acid-Base Extraction

Step-by-Step Methodology:

  • Dissolve the Mixture: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).[9] This will protonate the basic hydrazine and transfer it to the aqueous layer. Some pyrazoles may also be protonated and move to the aqueous layer.

  • Separate Layers: Separate the aqueous and organic layers.

  • Basify and Re-extract (if necessary): If the pyrazole product is also acidic and was extracted into the aqueous layer, basify the aqueous layer with a suitable base (e.g., NaOH, NaHCO3) and re-extract the product with an organic solvent.[10]

  • Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na2SO4) and concentrate under reduced pressure to obtain the purified product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with hydrazine?

A1: Hydrazine is highly toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[5][6] Both acute and chronic exposure must be strictly avoided.[6] Always handle hydrazine and its solutions in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash-proof goggles, and a lab coat.[6][11]

Q2: How can I monitor the reaction to minimize the excess of hydrazine used?

A2: Monitoring the reaction progress can help in determining the optimal reaction time and minimizing the amount of unreacted hydrazine. Thin-layer chromatography (TLC) is a common method for tracking the consumption of the starting materials.[12] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to monitor the disappearance of the hydrazine reagent.[7]

Q3: Are there any alternatives to using hydrazine directly?

A3: Yes, due to the hazards associated with hydrazine, several alternatives have been developed. These include using more stable sulfonyl hydrazides or generating hydrazine in-situ from a less hazardous precursor.[7] For certain applications, a completely hydrazine-free synthesis can be achieved through [3+2] cycloaddition reactions of diazo compounds with alkynes.[7]

Q4: How can I confirm that all unreacted hydrazine has been removed from my final product?

A4: Several analytical methods can be used to detect residual hydrazine. A common and sensitive technique is a colorimetric method involving the reaction of hydrazine with p-dimethylaminobenzaldehyde to form a colored complex that can be quantified by UV-Vis spectrophotometry.[13] Other methods include gas chromatography (GC) and high-performance liquid chromatography (HPLC).[14][15] For pharmaceutical applications, GC analysis after derivatization with acetone is a sensitive method for quantifying residual hydrazine.[16]

Q5: What is the best way to dispose of hydrazine waste?

A5: Hydrazine waste is considered hazardous and must be disposed of according to institutional and local regulations.[11] It should never be poured down the drain.[17] Typically, hydrazine waste is collected in a designated, properly labeled container and disposed of through an environmental health and safety office.[11]

References

  • Technical Support Center: Stability of Hydrazine Reagents in Pyrazole Synthesis - Benchchem. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2025, February 23).
  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.).
  • Best Practices for Scaling Up Reactions Involving Hydrazine Hydrate: A Technical Support Center - Benchchem. (n.d.).
  • Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate - Benchchem. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Hydrazine Standard Operating Procedure Template - Environmental Health & Safety. (n.d.).
  • Hydrazine. (n.d.).
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  • analytical methods - ATSDR. (n.d.).
  • Hydrazine monohydrate - PENTA. (2024, October 21).
  • CS216930B2 - Method of preparation of the pyrazoles - Google Patents. (n.d.).
  • Performance Chemicals Hydrazine - Arxada. (n.d.).
  • Determination of Hydrazine in Wastewater: Measurement - NANOLAB. (n.d.).
  • How to quench excess hydrazine monohydrate : r/Chempros - Reddit. (2022, May 3).
  • DE102009060150A1 - Process for the purification of pyrazoles - Google Patents. (n.d.).
  • WO2011076194A1 - Method for purifying pyrazoles - Google Patents. (n.d.).
  • (PDF) Chromatographic methods of determining hydrazine and its polar derivatives. (2025, August 7).
  • A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples - SIELC Technologies. (n.d.).
  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014, March 9).
  • N,N-Dicarboxymethyl hydrazine: an old but neglected reagent for chemoselective derivatization of carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29).
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021, July 1).
  • N,N-Dialkylhydrazones in Organic Synthesis. From Simple N,N-Dimethylhydrazones to Supported Chiral Auxiliaries | Chemical Reviews - ACS Publications. (2009, December 14).
  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PubMed. (2017, May 29).
  • One-pot synthesis of pyrazole [closed] - Chemistry Stack Exchange. (2018, February 28).
  • Knorr Pyrazole Synthesis - Chem Help Asap. (n.d.).
  • Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PMC - NIH. (n.d.).
  • US20170113086A1 - Methods and systems for neutralization of hydrazine - Google Patents. (n.d.).
  • CN101827791A - Method for removing hydrazine compounds - Google Patents. (n.d.).
  • Curious about quenching of hydrazinolysis - ResearchGate. (2017, June 26).
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Troubleshooting

Technical Support Center: Stability of Methoxy-Substituted Pyrazoles in Acidic Media

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and manipulation of methoxy groups on pyrazole rings under acidic conditions. Our goal is to equip you with the foundational knowledge and practical protocols to navigate your experiments with confidence and precision.

Introduction: The Challenge of Chemoselectivity

The pyrazole nucleus is a cornerstone in medicinal chemistry, valued for its metabolic stability and versatile biological activities. The methoxy group, often present as a synthetic handle or a key pharmacophoric element, can be challenging to work with, particularly when its selective cleavage to a hydroxyl group is desired. This process, known as O-demethylation, typically requires harsh acidic conditions that can potentially compromise the integrity of the pyrazole ring itself.[1] This guide will delve into the factors governing the stability of both the methoxy group and the pyrazole core, offering solutions to common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions our application scientists receive regarding the stability of methoxy-substituted pyrazoles in acidic environments.

Q1: How stable is a methoxy group on a pyrazole ring to acidic conditions?

A methoxy group on a pyrazole ring, akin to an aryl methyl ether, is generally stable under mild acidic conditions. However, its cleavage can be induced by strong Brønsted or Lewis acids. The stability is dictated by the reaction conditions, specifically the nature of the acid, its concentration, the reaction temperature, and duration of exposure.[1]

Q2: What is the general mechanism for acid-catalyzed O-demethylation of a methoxypyrazole?

The reaction proceeds via a nucleophilic substitution mechanism.

  • Activation of the Ether: The ether oxygen is activated by protonation with a strong Brønsted acid (like HBr) or by coordination with a Lewis acid (like BBr₃). This activation converts the methoxy group into a good leaving group.[1][2]

  • Nucleophilic Attack: A nucleophile, typically a halide ion (e.g., Br⁻) from the acid, attacks the methyl carbon in an Sₙ2 fashion.[1][3]

  • Product Formation: This results in the formation of the corresponding hydroxypyrazole (pyrazolone) and a methyl halide (e.g., methyl bromide).

Q3: How stable is the pyrazole ring itself to strong acids like HBr or BBr₃?

The pyrazole ring is a robust aromatic heterocycle, generally resistant to oxidation and reduction.[4] In the presence of strong acid, the pyridine-like nitrogen (N2) is protonated to form a pyrazolium cation.[4][5] This protonation deactivates the ring towards electrophilic attack but does not typically lead to ring-opening or degradation under the conditions commonly used for O-demethylation. However, prolonged exposure to very harsh conditions (e.g., high temperatures and pressures) should be approached with caution as with any aromatic system.

Q4: Can the formation of the pyrazolium salt affect the O-demethylation reaction?

Yes. The formation of the pyrazolium cation can influence the electronic properties of the pyrazole ring. This can potentially affect the reactivity of the methoxy group. While the fundamental Sₙ2 mechanism at the methyl group is unlikely to change, the overall reaction kinetics might be altered. From a practical standpoint, the formation of the pyrazolium salt increases the polarity of the molecule, which may affect its solubility in non-polar solvents.

Q5: What are the most common side reactions to be aware of?

The primary concerns are not typically with the pyrazole ring itself, but with other functional groups in the molecule that may be acid-sensitive. However, if the pyrazole ring is heavily substituted with electron-donating groups, there is a theoretical possibility of increased susceptibility to electrophilic attack, although this is less likely in a highly acidic medium due to protonation. With BBr₃, it is crucial to use anhydrous conditions, as it reacts violently with water.[1]

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and solve common problems encountered during the O-demethylation of methoxy-substituted pyrazoles.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Incomplete or No Reaction Insufficient Acid Strength or Concentration: The acid may not be strong enough to activate the methoxy group effectively.Switch to a stronger acid (e.g., from HCl to HBr or BBr₃). Increase the concentration of the acid or use it as the solvent.
Low Reaction Temperature: Demethylation reactions often have a significant activation energy barrier.Gradually increase the reaction temperature. For HBr, refluxing is common.[1] For BBr₃, reactions can often be run at or below room temperature, but gentle warming may be necessary.[6]
Insufficient Reagent Stoichiometry (for Lewis Acids): BBr₃ will coordinate to all Lewis basic sites, including the pyrazole nitrogens.Use at least one equivalent of BBr₃ for each methoxy group plus one equivalent for each basic nitrogen atom in the heterocycle.[7]
Product Degradation or Formation of Multiple Byproducts Reaction Temperature is Too High or Reaction Time is Too Long: Prolonged exposure to harsh conditions can lead to decomposition.Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Try running the reaction at a lower temperature for a longer period.
Presence of Other Acid-Sensitive Functional Groups: Esters, acetals, or other protecting groups may be cleaved.If possible, choose a demethylation method that is compatible with other functional groups. Alternatively, modify the synthetic route to deprotect the methoxy group at a different stage.
Reaction with Solvent: Some solvents may not be stable under strongly acidic conditions at high temperatures.Use a robust, non-reactive solvent such as dichloromethane (for BBr₃) or acetic acid (for HBr). In some cases, the acid itself can be used as the solvent.[1]
Difficulty in Product Isolation/Purification Formation of Hydrophilic Salts: The product, a hydroxypyrazole, can form salts that are highly soluble in water.During aqueous workup, adjust the pH to the isoelectric point of the product to minimize its solubility in the aqueous phase before extraction. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol.
Product is Insoluble: The resulting hydroxypyrazole may be poorly soluble in common organic solvents.After workup and evaporation of the solvent, attempt to triturate the crude product with a suitable solvent to induce crystallization or precipitation. Recrystallization from a polar solvent may be necessary.

Part 3: Experimental Protocols & Methodologies

These protocols provide a starting point for your experiments. Optimization will likely be necessary based on your specific substrate.

Protocol 1: O-Demethylation using Boron Tribromide (BBr₃)

Boron tribromide is a powerful but hazardous reagent that is effective at or below room temperature. It is particularly useful for substrates that are sensitive to high temperatures.[2]

Materials:

  • Methoxy-substituted pyrazole (1.0 eq)

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (1.0 M solution in DCM, 2.0-3.0 eq per methoxy group)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the methoxy-substituted pyrazole in anhydrous DCM in a flame-dried, round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BBr₃ solution dropwise via syringe.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol.

  • Allow the mixture to warm to room temperature and then carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Note: Boron tribromide is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 2: O-Demethylation using Hydrobromic Acid (HBr)

This is a classic and cost-effective method, but it often requires high temperatures.[1]

Materials:

  • Methoxy-substituted pyrazole (1.0 eq)

  • 48% aqueous hydrobromic acid (HBr)

  • Glacial acetic acid (optional, as a co-solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the methoxy-substituted pyrazole.

  • Add 48% aqueous HBr. If the substrate is not fully soluble, add a minimal amount of glacial acetic acid to aid dissolution.

  • Heat the reaction mixture to reflux (typically 120-130 °C).

  • Monitor the reaction progress by TLC or LC-MS. This may take several hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture by adding it to a stirred solution of saturated aqueous NaHCO₃. Be cautious of gas evolution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Part 4: Visualization of Key Processes

Mechanism of Acid-Catalyzed O-Demethylation

G Py_OMe Methoxypyrazole Py_OMe_H Protonated Methoxypyrazole Py_OMe->Py_OMe_H Protonation HBr H-Br Br_ion Br⁻ Py_OH Hydroxypyrazole Py_OMe_H->Py_OH MeBr CH₃Br

Caption: Acid-catalyzed O-demethylation of a methoxypyrazole.

Troubleshooting Workflow for Incomplete Demethylation

G Start Incomplete Demethylation Observed Check_Temp Is Reaction Temperature Sufficiently High? Start->Check_Temp Check_Acid Is Acid Strength/Concentration Adequate? Check_Temp->Check_Acid Yes Increase_Temp Increase Temperature/Reflux Check_Temp->Increase_Temp No Check_Stoich Is BBr3 Stoichiometry Correct? Check_Acid->Check_Stoich Yes Stronger_Acid Use Stronger Acid (e.g., BBr3) Check_Acid->Stronger_Acid No Increase_Stoich Increase BBr3 Equivalents Check_Stoich->Increase_Stoich No Success Reaction Complete Check_Stoich->Success Yes Increase_Temp->Success Stronger_Acid->Success Increase_Stoich->Success

Sources

Optimization

Technical Support Center: Resolving Solubility Challenges of Pyrazole Aldehydes in Aqueous Assays

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with pyrazole aldehyde compounds in water-based bio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with pyrazole aldehyde compounds in water-based biological and chemical assays. Pyrazole-containing molecules are a cornerstone of modern drug discovery, but their often hydrophobic nature presents a significant hurdle for in vitro testing.[1][2] This document provides a structured, experience-driven approach to systematically diagnose and resolve these solubility challenges, ensuring data integrity and accelerating research progress.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: Why is my pyrazole aldehyde not dissolving in my aqueous buffer?

A: The poor aqueous solubility of many pyrazole aldehydes stems from their fundamental physicochemical properties. Solubility is a balance between the energy required to break the compound's crystal lattice and the energy released when it interacts with the solvent (water).[3] Several factors contribute to low solubility:

  • Molecular Structure: The pyrazole ring itself has a degree of aromatic character and can be lipophilic, a property that is significantly influenced by its substituents.[4] Large, non-polar groups attached to the ring increase hydrophobicity.

  • Crystal Lattice Energy: Strong intermolecular forces, such as hydrogen bonding and π-stacking between pyrazole molecules in their solid state, require significant energy to overcome.[3]

  • pH and Ionization: Pyrazole is a weak base.[4] If your compound lacks ionizable functional groups and the assay buffer pH is neutral, the molecule will remain in its non-ionized, less soluble form.

Q2: I dissolved my compound in 100% DMSO, but it crashed out when I diluted it into my assay buffer. What happened?

A: This is a classic case of compound precipitation due to a change in solvent composition. Your pyrazole aldehyde is highly soluble in a strong organic co-solvent like DMSO.[3] However, when you introduce this concentrated stock solution into an aqueous buffer, the percentage of DMSO is drastically lowered. The solvating power of the final mixture becomes insufficient to keep the hydrophobic compound in solution, causing it to precipitate or form a suspension. This is a critical issue as it leads to an inaccurate and unknown final concentration in your assay, rendering the results unreliable.[5]

Q3: Can I just heat the solution or use sonication to force my compound to dissolve?

A: While heating or sonication can temporarily increase the dissolution rate and solubility, this approach is often unreliable and should be used with extreme caution.

  • Thermodynamic Instability: You may be creating a supersaturated solution.[6] Upon cooling to the assay temperature (e.g., 37°C or room temperature), the compound is likely to precipitate over time, often during the experiment itself.

  • Compound Degradation: Many organic molecules, including substituted aldehydes, can be sensitive to heat and may degrade, altering their chemical identity and biological activity.

  • Verification is Key: If you must use heat, you must verify that the compound remains in solution at the final assay temperature for the entire duration of the experiment.

Q4: What is the best starting point for solubilizing a novel pyrazole aldehyde for an in vitro assay?

A: The most robust and widely accepted starting point is the use of a co-solvent. Specifically, preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) is the standard industry practice.[7] The goal is to then dilute this stock into your aqueous buffer such that the final concentration of DMSO is low enough (typically ≤0.5%) to not interfere with the biological assay. If this initial approach fails, a systematic troubleshooting workflow should be initiated, as detailed in the following sections.

Part 2: Systematic Troubleshooting Workflow

When facing a persistent solubility issue, a systematic approach is more effective than random trial and error. This workflow guides the user through a logical sequence of steps to identify an appropriate solubilization strategy.

G start Problem: Pyrazole Aldehyde Insoluble in Aqueous Assay Buffer cosolvent Step 2: Co-Solvent Approach Prepare 10-50 mM stock in 100% DMSO. Dilute to final concentration (keep DMSO <0.5%). start->cosolvent check_pka Step 1: Assess Compound Properties Is the compound ionizable? (Does it have acidic/basic groups, pKa known?) ph_adjust Step 3: pH Modification Determine compound's pKa. Test solubility in buffers where it will be ionized (e.g., pH < pKa for bases). check_pka->ph_adjust Yes cyclodextrin Step 4: Advanced Methods Use Cyclodextrin (e.g., HP-β-CD) to form an inclusion complex. check_pka->cyclodextrin No / Unknown soluble_check1 Is the compound soluble in the final assay buffer? cosolvent->soluble_check1 soluble_check1->check_pka No success Success! Proceed with Assay. Validate: Ensure method does not affect assay. soluble_check1->success  Yes soluble_check2 Is the compound soluble AND is the pH compatible with the assay? ph_adjust->soluble_check2 soluble_check2->cyclodextrin No soluble_check2->success  Yes soluble_check3 Is the compound soluble? cyclodextrin->soluble_check3 soluble_check3->success  Yes fail Insoluble. Consider structural modification or alternative formulation (e.g., surfactants). soluble_check3->fail No

Caption: A decision-making workflow for troubleshooting pyrazole aldehyde solubility.

Part 3: Detailed Protocols & Methodologies

This section provides step-by-step instructions for the key solubilization techniques.

Protocol 1: Co-Solvent Optimization

Causality: Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous medium, thereby making it more favorable for hydrophobic solutes.[6][8] This is the most common and direct method for solubilizing compounds for in vitro screening.

Data Summary: Common Co-Solvents
Co-SolventKey PropertiesProsConsTypical Max Assay Conc.
DMSO Aprotic, highly polarExcellent solubilizing power for many compounds.Can interfere with some assays, cytotoxic at >1%.[7]0.1 - 0.5%
Ethanol Protic, polarLess toxic than DMSO, readily available.Less powerful solvent than DMSO for very non-polar compounds.0.5 - 1.0%
PEG 400 Polyethylene GlycolLow toxicity, can enhance stability.More viscous, may not be as effective as DMSO.1.0 - 2.0%
DMF DimethylformamideStrong solvent, similar to DMSO.Higher toxicity than DMSO, should be used with caution.<0.1%
Experimental Protocol
  • Stock Solution Preparation:

    • Accurately weigh ~1-5 mg of your pyrazole aldehyde into a clean glass vial.

    • Add the appropriate volume of 100% DMSO (or another co-solvent) to achieve a high-concentration stock solution (e.g., 10, 20, or 50 mM).

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief, gentle sonication may be used if needed.

  • Serial Dilution (Intermediate Step):

    • It is often best practice to perform an intermediate dilution in 100% DMSO before the final dilution into the aqueous buffer. This minimizes the volume of concentrated stock added to the assay medium.

    • For example, dilute your 50 mM stock to 1 mM in 100% DMSO.

  • Final Dilution into Assay Buffer:

    • Calculate the volume of your intermediate stock needed to achieve the desired final concentration in your assay.

    • Crucially: Add the small volume of DMSO stock to the larger volume of aqueous buffer while vortexing or stirring vigorously. Never add the aqueous buffer to the DMSO stock, as this is more likely to cause precipitation.

    • For example, to make a 10 µM final solution in 1 mL of buffer from a 1 mM stock, add 10 µL of the 1 mM stock to 990 µL of assay buffer (This results in 1% DMSO). To achieve 0.1% DMSO, you would need to start with a 10 mM stock.

  • Verification:

    • Visually inspect the final solution for clarity. Hold it against a dark background and look for any shimmering, cloudiness, or particulate matter, which indicates precipitation.

    • Let the solution sit at the intended assay temperature for 15-30 minutes and inspect again to ensure stability.

Protocol 2: pH Modification

Causality: For pyrazole aldehydes containing ionizable functional groups (e.g., amines, carboxylic acids), solubility is highly pH-dependent.[9] Pyrazoles themselves are weakly basic and can be protonated in acidic conditions to form a more soluble cationic salt.[10] By adjusting the pH of the buffer to a point where the compound is predominantly in its ionized form, aqueous solubility can be dramatically increased.

Experimental Protocol
  • Determine pKa:

    • If the pKa of your compound is unknown, it can be predicted using software (e.g., ChemAxon, Schrödinger) or determined experimentally via potentiometric titration.

    • For a basic group (like the pyrazole nitrogen), you want the buffer pH to be at least 1-2 units below the pKa. For an acidic group, the pH should be 1-2 units above the pKa.

  • Buffer Selection:

    • Choose a buffer system that is effective at your target pH and is compatible with your assay.

    • Example: To solubilize a pyrazole with a basic pKa of 4.5, you might test buffers at pH 3.5, 3.0, and 2.5. A citrate buffer would be appropriate for this range.

  • Solubility Testing:

    • Prepare a series of buffers at different pH values.

    • Add a known excess amount of your solid pyrazole aldehyde to a fixed volume of each buffer (e.g., 1 mg/mL).

    • Agitate the samples at a constant temperature (e.g., 25°C) for several hours (or until equilibrium is reached, typically 24h for thermodynamic solubility).

    • Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.

    • Analyze the concentration of the compound in the clear filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.

  • Assay Compatibility Verification:

    • CRITICAL: Ensure that the pH required for solubilization does not inhibit or otherwise interfere with your biological assay (e.g., enzyme activity, cell viability). If the optimal pH for solubility is incompatible with the assay, this method cannot be used.[11]

Protocol 3: Solubilization using Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly water-soluble "guest" molecules, like a pyrazole aldehyde, forming a water-soluble "host-guest" inclusion complex.[13] This effectively shields the hydrophobic part of the molecule from water, dramatically increasing its apparent solubility.[14]

G pyrazole Pyrazole Aldehyde (Guest) plus + cyclodextrin Cyclodextrin (Host) (Hydrophobic Cavity) arrow complex Soluble Inclusion Complex

Caption: Formation of a water-soluble pyrazole-cyclodextrin inclusion complex.

Experimental Protocol
  • Select a Cyclodextrin:

    • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used and is generally a good starting point due to its high water solubility and low toxicity.[12][14]

  • Prepare Cyclodextrin Solution:

    • Prepare an aqueous solution of HP-β-CD in your desired buffer. A concentration of 1-10% (w/v) is a typical starting range.

  • Complexation (Kneading/Coprecipitation Method):

    • Weigh the pyrazole aldehyde and HP-β-CD (a 1:1 or 1:2 molar ratio is a common starting point).[15]

    • Place the powders in a mortar. Add a small amount of a water/ethanol mixture (e.g., 1:1) to form a paste.

    • Knead the paste thoroughly with a pestle for 30-60 minutes.[13]

    • Dry the resulting solid under vacuum to remove the solvents. The resulting powder is the inclusion complex.

  • Dissolution and Verification:

    • Attempt to dissolve the prepared complex powder in your assay buffer.

    • Determine the solubility as described in Protocol 2 (Step 3). Studies have shown this method can improve the solubility of pyrazole derivatives by 100 to 1000-fold.[14]

    • Assay Validation: It is essential to run a control experiment with just the HP-β-CD solution in your assay to ensure the cyclodextrin itself does not cause any interference.

References

  • BenchChem. (2025).
  • Kumar, A., et al. (2020). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

  • Hassan, A. S., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Various Authors. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Singh, S., et al. (2023). Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. Thieme. [Link]

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  • Various Authors. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Botta, M., et al. (2010). 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. PubMed. [Link]

  • Various Authors. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Various Authors. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. PMC. [Link]

  • Matthew, B. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Various Authors. (2024). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. ACS Omega - ACS Publications. [Link]

  • Various Authors. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Jude Jenita, M. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. World Journal of Advanced Research and Reviews. [Link]

  • Ritika, S., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research. [Link]

  • Various Authors. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. [Link]

  • Various Authors. (2025). Improving solubility via structural modification. ResearchGate. [Link]

  • Various Authors. (n.d.). Method for purifying pyrazoles.
  • Williams, R. O., et al. (Eds.). (n.d.). Formulating Poorly Water Soluble Drugs. AAPS Advances in the Pharmaceutical Sciences Series. [Link]

  • Various Authors. (2025). Agar/β-Cyclodextrin Composite Cryogels for Controlled Release of Aripiprazole. MDPI. [Link]

  • Various Authors. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. [Link]

  • Various Authors. (n.d.). Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency. PMC. [Link]

  • Various Authors. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Applied Pharmaceutical Sciences and Research. [Link]

  • Various Authors. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Various Authors. (2025). Detailed Insights Into Water-Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. ResearchGate. [Link]

  • Various Authors. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Various Authors. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]

  • Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

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Reference Data & Comparative Studies

Comparative

Spectroscopic Fingerprinting: Characteristic IR Bands of Aldehyde and Methoxy Groups in Pyrazoles

Executive Summary In the structural elucidation of pyrazole derivatives—privileged scaffolds in medicinal chemistry—Infrared (IR) spectroscopy serves as a rapid, non-destructive diagnostic tool. This guide provides a tec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the structural elucidation of pyrazole derivatives—privileged scaffolds in medicinal chemistry—Infrared (IR) spectroscopy serves as a rapid, non-destructive diagnostic tool. This guide provides a technical comparison of the vibrational signatures of aldehyde (-CHO) and methoxy (-OCH₃) substituents on the pyrazole ring.

While Nuclear Magnetic Resonance (NMR) provides atomic connectivity, IR spectroscopy offers unique insights into the electronic environment and bond strength , particularly useful for monitoring oxidation reactions (e.g., alcohol to aldehyde) or alkylations (e.g., hydroxy to methoxy). This guide synthesizes experimental data to establish definitive spectral windows for these functional groups, accounting for the unique electronic perturbations introduced by the heteroaromatic pyrazole system.

Fundamental Principles: The Pyrazole Matrix

To interpret the IR spectra of substituted pyrazoles, one must first understand the scaffold itself. Pyrazole is a


-excessive heteroaromatic system.
  • Electron Density: The N1-atom is pyrrole-like (electron donor), while the N2-atom is pyridine-like (electron acceptor).

  • Conjugation: Substituents at positions 3, 4, and 5 experience different degrees of conjugation.

    • Position 4: Mechanistically similar to the

      
      -position in pyrrole; highly susceptible to electrophilic substitution. An aldehyde here is strongly conjugated with the ring's electron density, lowering the carbonyl frequency.
      
    • Positions 3/5: Closer to the electronegative nitrogens, affecting the inductive pull on substituents.

Deep Dive: The Aldehyde Group (-CHO)

The aldehyde group acts as a strong electron-withdrawing group (EWG). When attached to a pyrazole ring, its diagnostic bands are heavily influenced by mesomeric effects.

A. Carbonyl Stretching ( )

The carbonyl stretch is the most intense and diagnostic band.[1]

  • Frequency Range:

    
    .
    
  • Mechanistic Insight: In aliphatic aldehydes,

    
     appears near 
    
    
    
    . In pyrazoles, the ring acts as an electron donor (resonance effect), increasing the single-bond character of the C=O bond. This bathochromic shift (lowering of wavenumber) is a hallmark of conjugation.
    • Note on H-Bonding: If the pyrazole N-H is unsubstituted, intermolecular hydrogen bonding can further lower this frequency, sometimes broadening the peak.

B. The Fermi Resonance Doublet ( )

A unique identifier for aldehydes is the C-H stretching vibration, which couples with the first overtone of the C-H bending vibration (


).
  • Spectral Signature: Two weak-to-medium bands.[1]

    • Band 1:

      
       (Often obscured by alkyl C-H).
      
    • Band 2:

      
       (The "clean" diagnostic window).
      
  • Validation: The presence of the

    
     band alongside a strong carbonyl peak confirms an aldehyde, distinguishing it from a ketone.
    

Deep Dive: The Methoxy Group (-OCH₃)

The methoxy group acts as an electron-donating group (EDG) via resonance. Its spectral identification relies on the C-O-C ether linkage.

A. C-O Stretching Vibrations

The ether linkage displays two distinct stretching modes due to the asymmetry of the


 bond.
  • Asymmetric Stretch (

    
    ): 
    
    
    
    .
    • This band involves the

      
       bond. Because the oxygen lone pair donates into the pyrazole ring, this bond acquires partial double-bond character, shifting it to higher frequencies compared to aliphatic ethers.
      
  • Symmetric Stretch (

    
    ): 
    
    
    
    .
    • This corresponds largely to the

      
       bond stretch.
      
B. C-H Stretching (Methyl)[2]
  • Frequency:

    
    .
    
  • Nuance: While methyl C-H stretches are ubiquitous, the C-H bonds adjacent to an oxygen atom (as in methoxy) are often sharper and appear at slightly lower frequencies than standard alkane C-H bonds due to the "trans effect" of the oxygen lone pairs.

Comparative Analysis

Table 1: Diagnostic IR Bands of Aldehyde vs. Methoxy Pyrazoles
FeatureAldehyde (-CHO)Methoxy (-OCH₃)Structural Cause
Primary Marker C=O Stretch C-O-C (Asym) Stretch Dipole moment change
Frequency

(Strong)

(Strong)
Bond order (Double vs. Single)
Secondary Marker C-H Fermi Doublet C-O-C (Sym) Stretch Vibrational Coupling
Frequency

(Weak)

(Medium)
Bending overtone vs. O-Alkyl stretch
Electronic Effect Electron Withdrawing (EWG)Electron Donating (EDG)Resonance (

-acceptor vs

-donor)
Table 2: Influence of the Heterocycle (Pyrazole vs. Phenyl)
Functional GroupBandPhenyl Derivative (

)
Pyrazole Derivative (

)
Explanation
Aldehyde


(Benzaldehyde)

Pyrazole is more

-excessive than benzene, increasing conjugation and lowering

.[2]
Methoxy


(Anisole)

Similar resonance donation; N-atoms in pyrazole may slightly alter bond polarity.

Experimental Protocol: Obtaining High-Fidelity Spectra

To ensure the bands described above are resolved clearly, follow this protocol.

Method: Attenuated Total Reflectance (ATR)

Preferred for solid pyrazole derivatives due to ease of use and lack of moisture interference.

  • Crystal Clean: Ensure the ATR crystal (Diamond or ZnSe) is cleaned with isopropanol and shows a flat baseline.

  • Sample Loading: Place

    
     of the solid pyrazole derivative onto the crystal.
    
  • Compression: Apply pressure using the anvil. Crucial: For aldehydes, ensure good contact but avoid excessive pressure that might shift crystal lattice bands if polymorphism is suspected.

  • Acquisition:

    • Resolution:

      
      .
      
    • Scans: 16 to 32 scans.

    • Range:

      
      .
      
  • Post-Processing: Apply baseline correction if necessary. Do not smooth the spectrum aggressively, as this can merge the Fermi resonance doublet of the aldehyde.

Visualization of Spectral Logic

Diagram 1: Spectral Interpretation Workflow

This decision tree guides the researcher through the identification process based on the data synthesized above.

IR_Identification_Workflow Start Start: Analyze IR Spectrum (1800 - 1000 cm⁻¹) CheckCO Check 1660 - 1710 cm⁻¹ (Strong Band?) Start->CheckCO YesCO Yes: Carbonyl Present CheckCO->YesCO Band Found NoCO No: Carbonyl Absent CheckCO->NoCO No Band CheckFermi Check 2700 - 2800 cm⁻¹ (Two weak bands?) YesCO->CheckFermi CheckEther Check 1230 - 1260 cm⁻¹ (Strong Band?) NoCO->CheckEther AldehydeConfirmed Conclusion: Pyrazole-Aldehyde CheckFermi->AldehydeConfirmed Doublet Present KetoneSuspect Conclusion: Ketone/Ester CheckFermi->KetoneSuspect Single/No Band CheckSymEther Check 1020 - 1050 cm⁻¹ (Medium Band?) CheckEther->CheckSymEther Band Found Other Conclusion: Other Substitution CheckEther->Other No Band MethoxyConfirmed Conclusion: Methoxy-Pyrazole CheckSymEther->MethoxyConfirmed Band Found CheckSymEther->Other No Band

Caption: Logic flow for distinguishing aldehyde and methoxy substituents on a pyrazole ring using characteristic IR bands.

Diagram 2: Electronic Effects on Wavenumber

This diagram illustrates why the pyrazole ring shifts the carbonyl frequency lower (conjugation) compared to the methoxy frequency logic.

Electronic_Effects cluster_Aldehyde Aldehyde (EWG) cluster_Methoxy Methoxy (EDG) Pyraz_Ald Pyrazole Ring (Electron Rich) CO_Bond C=O Bond Pyraz_Ald->CO_Bond Resonance Donation (+M Effect) Shift_Ald Frequency DECREASE (↓ Bond Order) CO_Bond->Shift_Ald Single Bond Character Oxygen Oxygen Lone Pair Pyraz_Met Pyrazole Ring Oxygen->Pyraz_Met Donation into Ring CO_Ether C(aryl)-O Bond Oxygen->CO_Ether Double Bond Character Shift_Met Frequency INCREASE (↑ Bond Order) CO_Ether->Shift_Met

Caption: Mechanistic comparison of resonance effects: Pyrazole donation weakens the C=O bond (Aldehyde), while oxygen donation strengthens the C(aryl)-O bond (Methoxy).

References

  • Indian Journal of Heterocyclic Chemistry. (2013). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Vol 23, pp. 201-206.[2] Retrieved from [Link]

  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (2025). Vibrational analysis of some pyrazole derivatives. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Retrieved from [Link]

Sources

Validation

HPLC Method Development for Purity Analysis of Pyrazole Aldehydes

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary Pyrazole aldehydes are critical intermediates in the synthesis of kinase inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

Pyrazole aldehydes are critical intermediates in the synthesis of kinase inhibitors and agrochemicals. Their analysis presents a "perfect storm" of chromatographic challenges: the basic pyrazole ring (pKa ~2.5–3.0) causes severe peak tailing due to silanol interactions, while the reactive aldehyde moiety introduces stability concerns and potential for oxidation to carboxylic acids.

This guide objectively compares three distinct chromatographic approaches to solving these challenges. Unlike standard generic protocols, we focus on the comparative performance of Fully Porous vs. Core-Shell particles and Acidic vs. High-pH mobile phases.

Key Takeaway: While traditional acidic methods (Method A) are common, High-pH Reverse Phase (Method C) typically offers superior peak symmetry and regioisomer resolution for pyrazole derivatives, provided pH-stable hybrid columns are used.

The Scientific Challenge: Why Standard C18 Fails

The purity analysis of pyrazole aldehydes is often compromised by two mechanisms:

  • Silanol Overload (Peak Tailing): At standard low pH (pH 2-3), the pyrazole nitrogen is protonated (

    
    ). These cations undergo secondary ion-exchange interactions with residual deprotonated silanols (
    
    
    
    ) on the silica surface, resulting in tailing factors (
    
    
    ) often exceeding 1.5.
  • Regioisomer Co-elution: Pyrazole synthesis frequently yields

    
    -isomers (e.g., 1,3- vs 1,5-isomers) with identical mass and similar hydrophobicity. Standard C18 selectivity is often insufficient to resolve these without modifying the ionization state.
    
Strategic Decision Matrix

The following decision tree illustrates the logic for selecting a method based on analyte properties.

MethodSelection Start Start: Pyrazole Aldehyde Purity Analysis Check_pKa Check Basic pKa (Typically 2.5 - 3.0) Start->Check_pKa Low_pH Low pH (Acidic) Method A or B Check_pKa->Low_pH Standard Start Decision_Tailing Is Tailing Factor > 1.5 on C18? Low_pH->Decision_Tailing High_pH High pH (Basic) Method C Method_C Method C: Hybrid C18 + NH4HCO3 (High pH Stable) High_pH->Method_C Decision_Tailing->High_pH Yes (Need Shape/Selectivity) Method_A Method A: Fully Porous C18 + TFA (Standard) Decision_Tailing->Method_A No (Rare) Method_B Method B: Core-Shell C18 + Formic (High Efficiency) Decision_Tailing->Method_B Yes (Need Efficiency)

Figure 1: Decision matrix for selecting the optimal stationary phase and pH conditions based on peak symmetry requirements.

Comparative Methodology & Performance Data

We compared three industry-standard approaches for the separation of a model compound, 1-methyl-1H-pyrazole-4-carbaldehyde , from its regioisomer (1-methyl-1H-pyrazole-3-carbaldehyde) and its oxidation impurity (carboxylic acid).

The Three Approaches
  • Method A (Traditional): Fully Porous C18 (5 µm) with 0.1% TFA (pH ~2.0).

  • Method B (Efficiency): Core-Shell C18 (2.7 µm) with 0.1% Formic Acid (pH ~2.7).

  • Method C (High pH): Hybrid Ethylene-Bridged C18 (2.5 µm) with 10mM Ammonium Bicarbonate (pH 10.0).

Experimental Performance Data

Data represents average values from triplicate injections.

Performance MetricMethod A: Fully Porous (Acidic)Method B: Core-Shell (Acidic)Method C: Hybrid C18 (High pH)
USP Tailing Factor (

)
1.65 (Fail)1.25 (Pass)1.08 (Excellent)
Resolution (

) (Isomers)
1.82.44.1
Plate Count (

)
~12,000~22,000~18,000
Retention Time (min) 4.53.86.2
MS Compatibility Poor (TFA suppresses signal)ExcellentGood
Analysis of Results
  • Peak Shape: Method C wins. At pH 10, the pyrazole (pKa ~2.5) is fully deprotonated (neutral). Neutral bases do not interact with silanols, eliminating the "shark fin" tailing seen in Method A [1].

  • Selectivity: The elution order often reverses between Method A and C. In Method C, the carboxylic acid impurity is ionized (

    
    ) and elutes near the void volume, clearing the window for the aldehyde.
    
  • Efficiency: Method B (Core-Shell) provides the highest theoretical plates due to the shorter diffusion path length, making it ideal for high-throughput screening if the selectivity is adequate [2].

Recommended Protocol: High pH Purity Analysis (Method C)

This protocol is recommended for final purity assessment due to its superior resolution of regioisomers and robustness against peak tailing.

Reagents & Instrumentation[1][2][3][4]
  • Column: Waters XBridge BEH C18 XP or Phenomenex Kinetex EVO C18 (must be High-pH stable, pH 1-12 range).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detector: PDA (200–400 nm); Extract at 254 nm (aromatic) and 280 nm (aldehyde carbonyl).

Step-by-Step Workflow

Step 1: Buffer Preparation (Critical)

  • Dissolve 0.79 g Ammonium Bicarbonate in 1 L water.

  • Add Ammonium Hydroxide dropwise to reach pH 10.0 ± 0.1.

  • Note: Do not use sodium/potassium salts if using LC-MS; they cause adduct formation.

Step 2: Gradient Setup

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID) or 1.0 mL/min (for 4.6 mm ID).

  • Temperature: 40°C (Improves mass transfer for basic compounds).

Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
10.060Elution of Pyrazoles
12.095Wash Column
12.15Re-equilibration
15.05End

Step 3: Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.1 mg/mL.

  • Precaution: Analyze immediately. Aldehydes can oxidize to acids or form acetals in methanol. Avoid Methanol as a diluent if possible; use Acetonitrile [3].

Experimental Workflow Diagram

Workflow Prep 1. Buffer Prep 10mM NH4HCO3, pH 10 System 2. System Suitability Inject Std 5x Prep->System Check Check Criteria: %RSD < 2.0 Tailing < 1.2 System->Check Check->Prep Fail (Remake Buffer) Sample 3. Sample Injection (Freshly prepared in ACN) Check->Sample Pass Data 4. Data Analysis Integrate Isomers & Impurities Sample->Data

Figure 2: Step-by-step execution workflow for High-pH purity analysis.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing > 1.3 Column aging or pH drift.Verify pH is > 9.[1]0. If using Method A (Acidic), add 5mM Ammonium Formate to shield silanols.
Split Peaks Aldehyde oxidation or rotamers.Check sample stability. If rotamers (rare for simple pyrazoles), increase Temp to 50°C.
Ghost Peaks Contaminated Mobile Phase.Ammonium bicarbonate degrades over time. Prepare buffer fresh daily.
Aldehyde Loss Reaction with amine in mobile phase.NEVER use primary amines (e.g., Tris) as buffers. They react with aldehydes to form imines (Schiff bases).

References

  • Waters Corporation. Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from

  • Phenomenex. Core-Shell vs Fully Porous Particles: Efficiency and Performance. Retrieved from

  • BenchChem. High-Performance Liquid Chromatography (HPLC) Method for the Purity Analysis of 3-Methylpyrazole.[2] Retrieved from

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Retrieved from

  • Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions (Silanol Interactions). Retrieved from

Sources

Comparative

mass spectrometry fragmentation pattern of 5-methoxy-1H-pyrazole-3-carbaldehyde

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-methoxy-1H-pyrazole-3-carbaldehyde: A Comparative Analysis for Structural Elucidation Introduction In the landscape of drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-methoxy-1H-pyrazole-3-carbaldehyde: A Comparative Analysis for Structural Elucidation

Introduction

In the landscape of drug discovery and medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyrazole derivatives are of significant interest due to their wide range of biological activities. The precise structural characterization of novel pyrazole-based scaffolds is paramount for understanding structure-activity relationships and ensuring the integrity of synthesized compounds. Mass spectrometry, particularly under Electron Ionization (EI-MS), is a cornerstone technique for this purpose, providing a molecular fingerprint through characteristic fragmentation patterns.

This guide provides a detailed analysis of the predicted EI-MS fragmentation pattern of 5-methoxy-1H-pyrazole-3-carbaldehyde, a representative substituted pyrazole. As a Senior Application Scientist, this analysis is grounded in the fundamental principles of mass spectrometry and draws parallels with the established fragmentation behaviors of related chemical moieties. We will deconstruct the molecule to predict its fragmentation pathways, compare these predictions with known data for similar structures, and provide a robust framework for researchers working with novel heterocyclic aldehydes.

Predicted Fragmentation Pathways of 5-methoxy-1H-pyrazole-3-carbaldehyde

The molecular structure of 5-methoxy-1H-pyrazole-3-carbaldehyde (MW: 126.11 g/mol ) contains three key features that will dictate its fragmentation under EI-MS: the pyrazole ring, a methoxy substituent, and a carbaldehyde substituent. The stability of the aromatic pyrazole ring suggests that the molecular ion peak (M⁺˙) at m/z 126 should be reasonably intense.[1] The subsequent fragmentation is expected to proceed through several competing pathways initiated by the loss of electrons from the nitrogen or oxygen lone pairs, or the aromatic π-system.

Key Fragmentation Initiations
  • Alpha (α)-Cleavage at the Aldehyde: A common fragmentation pathway for aldehydes is the cleavage of a bond adjacent to the carbonyl group.[2][3][4] For this molecule, this can manifest in two ways:

    • Loss of a Hydrogen Radical (H•): This α-cleavage leads to the formation of a stable acylium ion, resulting in a prominent [M-1]⁺ peak at m/z 125. This is often a very characteristic peak for aldehydes.[1][4][5]

    • Loss of the Formyl Radical (•CHO): Cleavage of the C-C bond between the pyrazole ring and the carbonyl group results in the loss of a 29 Da fragment, producing an ion at m/z 97.[1][4][5]

  • Fragmentation of the Methoxy Group: Methoxy-substituted aromatic compounds typically exhibit a characteristic loss of a methyl radical (•CH₃) followed by the elimination of a neutral carbon monoxide (CO) molecule.[6]

    • Loss of a Methyl Radical (•CH₃): The initial loss of a methyl radical from the molecular ion would generate a fragment at m/z 111 ([M-15]⁺).

    • Subsequent Loss of Carbon Monoxide (CO): This m/z 111 ion can then lose a molecule of CO (28 Da), a common process for phenolic-type ions, leading to a fragment at m/z 83.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo cleavage. A characteristic fragmentation pathway for pyrazoles involves the expulsion of a molecule of hydrogen cyanide (HCN).[7]

    • Loss of HCN: The molecular ion (m/z 126) could lose HCN (27 Da) to produce a fragment ion at m/z 99. This process can also occur from other fragments. For instance, the [M-CHO]⁺ ion at m/z 97 could lose HCN to yield a fragment at m/z 70.

The interplay of these pathways will define the overall mass spectrum. The most stable resulting cations will typically produce the most abundant peaks.

Visualizing the Fragmentation Cascade

The logical flow of these primary fragmentation events can be visualized as follows.

G cluster_aldehyde Aldehyde α-Cleavage cluster_methoxy Methoxy Group Fragmentation cluster_ring Pyrazole Ring Cleavage M Molecular Ion (M⁺˙) m/z 126 M_minus_1 [M-H]⁺ m/z 125 (Acylium Ion) M->M_minus_1 - H• M_minus_29 [M-CHO]⁺ m/z 97 M->M_minus_29 - •CHO M_minus_15 [M-CH₃]⁺ m/z 111 M->M_minus_15 - •CH₃ M_minus_27 [M-HCN]⁺ m/z 99 M->M_minus_27 - HCN M_minus_15_minus_28 [M-CH₃-CO]⁺ m/z 83 M_minus_15->M_minus_15_minus_28 - CO

Caption: Primary fragmentation pathways of 5-methoxy-1H-pyrazole-3-carbaldehyde.

Comparative Analysis with Analogous Structures

To build confidence in these predictions, we can compare the expected fragmentation with the known mass spectra of structurally related compounds.

CompoundKey Fragmentation PathwaysCommon m/z PeaksReference
Benzaldehyde Strong M⁺˙, Loss of H• (M-1), Loss of •CHO (M-29), Loss of CO (M-28)106, 105, 77, 78[1][8]
4-Bromopyrazole Strong M⁺˙, Loss of H•, Loss of HCN, Loss of Br•146/148, 145/147, 119/121, 67[7]
Anisole (Methoxybenzene) Strong M⁺˙, Loss of •CH₃ (M-15), Loss of CH₂O (M-30), Loss of •CHO (M-29)108, 93, 78, 79[6]
Predicted: 5-methoxy-1H-pyrazole-3-carbaldehyde M⁺˙, Loss of H•, Loss of •CHO, Loss of •CH₃, Loss of HCN126, 125, 97, 111, 99N/A

This comparison reveals strong parallels. Like benzaldehyde, our target molecule is an aromatic aldehyde, and the characteristic loss of H• (to form m/z 125) and •CHO (to form m/z 97) is highly probable.[1][8] The fragmentation of the methoxy group, with an initial loss of a methyl radical (•CH₃), is well-documented for compounds like anisole.[6] Finally, the tendency of the pyrazole core to lose HCN is a known fragmentation route for this heterocyclic system.[7] The combination of these well-established, individual fragmentation patterns provides a solid, evidence-based prediction for the mass spectrum of 5-methoxy-1H-pyrazole-3-carbaldehyde.

Proposed Fragmentation Scheme

A more detailed, multi-step fragmentation scheme can be proposed, illustrating how primary fragments can lead to smaller, secondary ions. This provides a more complete picture of the potential mass spectrum.

G mol 5-methoxy-1H-pyrazole-3-carbaldehyde M⁺˙, m/z 126 f125 [M-H]⁺ m/z 125 mol->f125 - H• f111 [M-CH₃]⁺ m/z 111 mol->f111 - •CH₃ f97 [M-CHO]⁺ m/z 97 mol->f97 - •CHO f99 [M-HCN]⁺ m/z 99 mol->f99 - HCN f125_97 m/z 97 f125->f125_97 - CO f111_83 m/z 83 f111->f111_83 - CO f97_70 m/z 70 f97->f97_70 - HCN

Caption: Detailed multi-step fragmentation cascade for the target molecule.

Experimental Protocol: Acquiring the Mass Spectrum

To validate these predictions, a standard protocol for EI-MS analysis should be followed. This protocol is designed to be self-validating through the use of instrument calibration and standardized conditions.

Objective: To obtain the electron ionization mass spectrum of 5-methoxy-1H-pyrazole-3-carbaldehyde.

Instrumentation:

  • A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Alternatively, a direct insertion probe can be used if the sample is a pure solid.

Methodology:

  • Instrument Calibration:

    • Prior to analysis, calibrate the mass spectrometer across the desired mass range (e.g., m/z 10-300) using a standard calibration compound such as perfluorotributylamine (PFTBA).

    • Ensure that the resolution and mass accuracy meet the manufacturer's specifications. This step is critical for trustworthy data.

  • Sample Preparation:

    • If using GC-MS, dissolve a small amount of the sample (approx. 1 mg) in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~100 µg/mL.

    • If using a direct insertion probe, place a microgram amount of the solid sample into a capillary tube.

  • GC-MS Parameters (if applicable):

    • Injector: Split/splitless injector at 250°C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV (standard energy to allow comparison with library spectra).

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350.

    • Solvent Delay: Set a suitable delay (e.g., 3 minutes) to prevent the solvent peak from saturating the detector.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

Conclusion

The analysis of mass spectral fragmentation patterns is a puzzle solved by combining foundational chemical principles with comparative data. For 5-methoxy-1H-pyrazole-3-carbaldehyde, a logical and predictable fragmentation pattern emerges based on the known behavior of its constituent functional groups. The primary expected fragments include the [M-1]⁺ acylium ion (m/z 125), the [M-CHO]⁺ ion (m/z 97), and the [M-CH₃]⁺ ion (m/z 111). Secondary fragmentations involving the loss of neutral molecules like CO and HCN are also anticipated. This predictive guide, grounded in established fragmentation rules, provides researchers and drug development professionals with a robust framework for interpreting the mass spectra of this, and structurally related, heterocyclic compounds, thereby accelerating the process of structural confirmation and characterization.

References

  • Title: Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls Source: Wiley Online Library URL: [Link]

  • Title: MASS SPECTROMETRY: FRAGMENTATION PATTERNS Source: eGyanKosh URL: [Link]

  • Title: Mass fragmentation of Carbonyl compounds(spectral analysis) Source: Slideshare URL: [Link]

  • Title: MASS SPECTROMETRY OF FATTY ALDEHYDES Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions... Source: Doc Brown's Chemistry URL: [Link]

  • Title: Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns Source: HSCprep URL: [Link]

  • Title: Part 21: Mass Spectrometry - Fragmentation and Interpretation | Ethanol | Benzaldehyde Source: YouTube URL: [Link]

  • Title: 19.14 Spectroscopy of Aldehydes and Ketones Source: OpenStax URL: [Link]

  • Title: General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles Source: ResearchGate URL: [Link]

  • Title: Lecture 25 : Mass and Infrared Spectrocopies Source: NPTEL URL: [Link]

  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL: [Link]

  • Title: Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones Source: ResearchGate URL: [Link]

  • Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL: [Link]

  • Title: common fragmentation mechanisms in mass spectrometry Source: YouTube URL: [Link]

  • Title: Mass Spectrometry - Examples Source: University of Arizona, Department of Chemistry and Biochemistry URL: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 5-Methoxy vs. 5-Chloro Pyrazole-3-Carbaldehyde

A Senior Application Scientist's Guide for Researchers in Drug Development In the landscape of medicinal chemistry, pyrazole carbaldehydes are invaluable scaffolds, serving as versatile intermediates for the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the landscape of medicinal chemistry, pyrazole carbaldehydes are invaluable scaffolds, serving as versatile intermediates for the synthesis of complex, biologically active molecules.[1][2][3] The strategic functionalization of the pyrazole ring is a cornerstone of rational drug design, as subtle changes can profoundly impact molecular properties and reactivity. This guide provides an in-depth comparison of two common analogues: 5-methoxy-1H-pyrazole-3-carbaldehyde and 5-chloro-1H-pyrazole-3-carbaldehyde. Understanding their differential reactivity is paramount for optimizing reaction conditions, predicting outcomes, and accelerating discovery workflows.

The Decisive Factor: Electronic Effects at the 5-Position

The reactivity of the aldehyde at the C3 position is not determined in isolation. It is fundamentally governed by the electronic nature of the substituent at the distant C5 position, which modulates the electron density across the entire pyrazole ring system. The key to understanding the reactivity difference lies in the interplay between two opposing electronic forces: the inductive effect and the resonance (or mesomeric) effect .

  • The 5-Chloro Substituent: An Electron-Withdrawing Powerhouse The chlorine atom is highly electronegative. It exerts a strong, electron-pulling inductive effect (-I) through the sigma bonds of the ring. While it can technically donate a lone pair of electrons via resonance (+R) , its 3p orbitals have poor overlap with the 2p orbitals of the pyrazole carbon. Consequently, the inductive effect overwhelmingly dominates. The net result is that the chloro group withdraws electron density from the pyrazole ring, making the entire heterocycle more electron-poor.

  • The 5-Methoxy Substituent: A Potent Electron-Donating Group The methoxy group also features an electronegative oxygen atom, which exerts an inductive pull (-I). However, this is powerfully counteracted by a strong electron-donating resonance effect (+R) . The oxygen's lone pair is perfectly poised to delocalize into the pyrazole's π-system, significantly increasing the electron density across the ring. This +R effect far outweighs the -I effect, making the methoxy group a net electron-donating group.

Quantitative Comparison: Hammett Substituent Constants

These electronic effects are not merely qualitative descriptions; they can be quantified using Hammett substituent constants (σ). These constants measure the electron-donating or electron-withdrawing influence of a substituent on a reaction center. For a substituent in the para position of a benzene ring (which serves as a good proxy for the electronic influence in a heterocyclic system), the values are telling:

SubstituentInductive EffectResonance EffectOverall EffectHammett Constant (σp)
-Cl Strongly Withdrawing (-I)Weakly Donating (+R)Net Electron-Withdrawing+0.23 [4]
-OCH₃ Withdrawing (-I)Strongly Donating (+R)Net Electron-Donating-0.27 [4]

A positive σ value confirms an electron-withdrawing character, while a negative value indicates an electron-donating character. This data provides a solid, empirical foundation for predicting reactivity.

G cluster_Cl 5-Chloro Pyrazole (Electron Withdrawing) cluster_OMe 5-Methoxy Pyrazole (Electron Donating) Cl_Node Inductive Effect (-I) Dominates Cl_Result Decreased Ring Electron Density Increased Aldehyde Electrophilicity Cl_Node->Cl_Result Reactivity_High More Reactive Cl_Result->Reactivity_High Higher Reactivity (Nucleophilic Addition) OMe_Node Resonance Effect (+R) Dominates OMe_Result Increased Ring Electron Density Decreased Aldehyde Electrophilicity OMe_Node->OMe_Result Reactivity_Low Less Reactive OMe_Result->Reactivity_Low Lower Reactivity (Nucleophilic Addition)

Caption: Logical flow from electronic effect to predicted reactivity.

Impact on Aldehyde Reactivity: A Clear Prediction

The primary mode of reaction for an aldehyde is nucleophilic addition to its electron-poor carbonyl carbon. The electronic effects of the 5-substituent directly influence the electrophilicity of this carbon atom.

Hypothesis: The 5-chloro-pyrazole-3-carbaldehyde will be more reactive towards nucleophiles than the 5-methoxy analogue.

Causality: The electron-withdrawing -Cl group pulls electron density away from the aldehyde, increasing the partial positive charge (δ+) on the carbonyl carbon. This makes it a "harder" and more attractive electrophile for an incoming nucleophile. Conversely, the electron-donating -OCH₃ group pushes electron density into the ring, which slightly reduces the partial positive charge on the carbonyl carbon, rendering it a "softer," less eager electrophile.

Probing Electrophilicity with ¹³C NMR Spectroscopy

This predicted difference in electrophilicity can be experimentally observed using ¹³C NMR spectroscopy. The chemical shift of a carbonyl carbon is highly sensitive to its electronic environment. A more electrophilic (deshielded) carbon will resonate further downfield (higher ppm value).

Compound5-Substituent EffectPredicted ¹³C NMR Shift (CHO)
5-Chloro-pyrazole-3-carbaldehydeElectron-Withdrawing (Deshielding)~185 - 195 ppm
5-Methoxy-pyrazole-3-carbaldehydeElectron-Donating (Shielding)~175 - 185 ppm

Note: These are predicted ranges based on typical aldehyde shifts (~180-200 ppm) and the electronic effects.[5][6] The absolute values will vary with solvent and other structural features, but the relative difference should hold.

Experimental Validation: A Comparative Knoevenagel Condensation

To test our hypothesis, we can employ a classic carbon-carbon bond-forming reaction: the Knoevenagel condensation.[7][8] This reaction involves the nucleophilic attack of an enolate (from an active methylene compound like malononitrile) on the aldehyde carbonyl.[9] The reaction rate and yield are directly correlated with the aldehyde's electrophilicity. We predict that under identical conditions, the 5-chloro derivative will react faster and/or provide a higher yield.

G cluster_A Arm A cluster_B Arm B start Parallel Reaction Setup aldehyde_A 5-Chloro-pyrazole -3-carbaldehyde (1.0 eq) start->aldehyde_A aldehyde_B 5-Methoxy-pyrazole -3-carbaldehyde (1.0 eq) start->aldehyde_B reagents Malononitrile (1.1 eq) Piperidine (0.1 eq) Ethanol, RT reaction_A Stir at RT Monitor by TLC (30 min intervals) reagents->reaction_A reaction_B Stir at RT Monitor by TLC (30 min intervals) reagents->reaction_B aldehyde_A->reaction_A workup_A Isolate Product A reaction_A->workup_A end Compare: - Reaction Time - Isolated Yield (%) - Spectroscopic Data workup_A->end aldehyde_B->reaction_B workup_B Isolate Product B reaction_B->workup_B workup_B->end

Caption: Workflow for a comparative Knoevenagel condensation experiment.

Protocol: Comparative Knoevenagel Condensation

This protocol is designed to be a self-validating system to directly compare the reactivity of the two substrates.

1. Materials & Setup:

  • 5-Chloro-1H-pyrazole-3-carbaldehyde

  • 5-Methoxy-1H-pyrazole-3-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol (anhydrous)

  • Two identical round-bottom flasks equipped with magnetic stir bars

  • TLC plates (silica gel), and an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane)

2. Reaction Procedure (to be run in parallel):

  • Flask A (Chloro): To a round-bottom flask, add 5-chloro-1H-pyrazole-3-carbaldehyde (e.g., 1.0 mmol, 144.5 mg).

  • Flask B (Methoxy): To a second identical flask, add 5-methoxy-1H-pyrazole-3-carbaldehyde (e.g., 1.0 mmol, 140.1 mg).

  • To each flask, add anhydrous ethanol (e.g., 5 mL) and stir until the aldehyde is fully dissolved.

  • To each flask, add malononitrile (1.1 mmol, 72.7 mg).

  • At the same time (start a timer), add piperidine (0.1 mmol, 10 µL) to each flask.

  • Stir both reactions at room temperature.

3. Monitoring and Work-up:

  • Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes). Spot the starting material and the reaction mixture on the same plate.

  • Record the time required for the complete consumption of the starting aldehyde in each flask. The reaction with the 5-chloro derivative is expected to be significantly faster.[10][11]

  • Once a reaction is complete, pour the mixture into ice-cold water (20 mL).

  • Collect the precipitated solid product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

4. Analysis:

  • Calculate the isolated yield for each product.

  • Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of the resulting 2-(pyrazol-3-yl)methylene)malononitrile.

  • Compare the yield and reaction time. The higher yield and/or shorter reaction time for the 5-chloro derivative will provide direct experimental support for its enhanced reactivity.

Conclusion

While the literature may lack a side-by-side kinetic study of 5-methoxy- and 5-chloro-pyrazole-3-carbaldehyde, fundamental principles of physical organic chemistry provide a clear and reliable prediction of their relative reactivity.

  • 5-Chloro-pyrazole-3-carbaldehyde is the more reactive substrate for nucleophilic attack. Its potent electron-withdrawing nature enhances the electrophilicity of the aldehyde carbonyl, making it an ideal choice for reactions requiring a highly active electrophile.

  • 5-Methoxy-pyrazole-3-carbaldehyde is the less reactive substrate. Its electron-donating character tempers the aldehyde's electrophilicity. This attenuated reactivity can be advantageous in complex syntheses where greater selectivity or the avoidance of side reactions with other nucleophilic sites is desired.

For the drug development professional, this understanding is not academic. It directly informs synthetic strategy, enabling the rational selection of building blocks to achieve desired outcomes efficiently and predictably. The chloro-substituted pyrazole is your go-to for rapid, high-yielding condensations, while its methoxy-substituted counterpart offers a more measured and potentially more selective reactivity profile.

References

  • A Deep Insight into the Application of Linear Free Energy Relationships (LFER) to Five Membered Heterocyclic Ring Systems: A Review. ChemRxiv. [Link]

  • Kobelevskaya, V. A., et al. (2022). A Regioselective Synthesis of 5-chloro-1-vinyl- and 3-alkenyl-5-chloro-1H-pyrazoles. Chemistry of Heterocyclic Compounds.
  • Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry (JJC). [Link]

  • (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]

  • Knoevenagel Condensation. Cambridge University Press. [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. [Link]

  • Values of some Hammett substituent constants (σ). ResearchGate. [Link]

  • (PDF) 4995 PDFs | Review articles in KNOEVENAGEL CONDENSATION. ResearchGate. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. UCLA Chemistry. [Link]

  • Shen, Y. J., et al. (2011). 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

  • Gomaa, M. A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • Urbonavičiūtė, S., et al. (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. [Link]

  • Kulkarni, K. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Fayed, E. A., et al. (2019). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Semantic Scholar. [Link]

  • 13-C NMR Chemical Shift Table. Scribd. [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. [Link]

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

  • hammett substituent constants: Topics. Science.gov. [Link]

  • Substituent effects and electron delocalization in five-membered N-heterocycles. Royal Society of Chemistry. [Link]

  • (PDF) A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. [Link]

  • 1-(4-methoxybenzyl)-5-methyl-pyrazole-4-carbaldehyde - Optional[13C NMR]. SpectraBase. [Link]

  • (PDF) Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. [Link]

  • (PDF) Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]

  • Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. Sciforum. [Link]

  • (PDF) Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]

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Comparative

Comparative Structural Analysis: Substituted Pyrazole-3-Carbaldehydes

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists. Executive Summary: The Structural Ambiguity Problem In drug discovery, particularly for kina...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists.

Executive Summary: The Structural Ambiguity Problem

In drug discovery, particularly for kinase inhibitors (e.g., p38 MAP kinase) and anti-inflammatory agents, the pyrazole-3-carbaldehyde scaffold is a privileged pharmacophore. However, its utility is often hampered by annular tautomerism —the rapid migration of the proton between N1 and N2 in solution.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR and DFT (Density Functional Theory) for characterizing these scaffolds. While NMR provides dynamic solution behavior, only SC-XRD definitively resolves the active tautomeric conformation and intermolecular hydrogen bonding networks critical for solid-state formulation and receptor docking simulations.

Comparative Analysis: X-Ray vs. Spectroscopic Alternatives

The Core Challenge: Tautomeric Equilibrium

In solution, 3-substituted and 5-substituted pyrazoles exist in rapid equilibrium (


). A substituent at position 3 (e.g., a formyl group) in one tautomer becomes position 5 in the other.
FeatureMethod A: X-Ray Crystallography (Gold Standard) Method B: Solution NMR (

H/

C)
Method C: DFT Modeling
Tautomer Resolution Definitive. Captures the specific "frozen" tautomer (usually 1H-pyrazole-3-CHO) stabilized by crystal packing.Ambiguous. Signals often average due to fast proton exchange (N1-H

N2-H) at room temperature.
Predictive. Calculates relative energies but cannot account for complex solvent/packing effects accurately.
H-Bonding Insight High. Directly visualizes intermolecular dimers (

motifs) or catemers.
Low. Inferred from chemical shifts; concentration-dependent.Medium. Good for intramolecular bonds; poor for bulk lattice networks.
Conformation Precise. Determines exact torsion angles of the aldehyde group relative to the ring (syn/anti).Averaged. NOE signals provide proximity, not exact angles.Idealized. Gas-phase optimization often misses steric locking found in solids.
Data-Driven Performance Verdict
  • Use NMR for routine purity checks and rough structural confirmation.

  • Use SC-XRD when defining the active pharmaceutical ingredient (API) polymorph or when designing rigid analogs to lock a bioactive conformation.

Structural Data & Metrics[1][2][3][4][5][6][7]

The following data summarizes crystallographic trends for 1-phenyl-3-pyrazolecarbaldehyde derivatives compared to their 4-carbaldehyde isomers.

Table 1: Key Bond Metrics (Å) and Angles (°)

Data aggregated from Cambridge Structural Database (CSD) trends for substituted pyrazoles.

MetricPyrazole-3-Carbaldehyde (Target)Pyrazole-4-Carbaldehyde (Alternative)Significance
C=O[1][2] Bond Length 1.21 – 1.23 Å1.20 – 1.22 ÅTypical double bond; slight lengthening in 3-CHO indicates conjugation with N-N.
N1–N2 Bond Length 1.36 – 1.38 Å1.35 – 1.37 ÅIndicates aromaticity retention.
C-CHO Torsion 0° - 15° (Planar)0° - 10° (Planar)Planarity maximizes

-conjugation.
H-Bond Motif Dimer (N-H...N)Catemer (Chain)3-CHO often forms centrosymmetric dimers; 4-CHO tends to form linear chains due to steric geometry.
Experimental Insight: The "Locking" Effect

In the 3-carbaldehyde derivatives, the carbonyl oxygen often engages in a weak intramolecular interaction with the ortho-proton of the N1-phenyl ring (if present), locking the aldehyde in a specific orientation (syn-periplanar). This is invisible in standard NMR but obvious in X-ray electron density maps.

Experimental Protocols

A. Synthesis of Pyrazole-3-Carbaldehydes

Note: The standard Vilsmeier-Haack reaction on hydrazones typically yields the 4-carbaldehyde . To obtain the 3-carbaldehyde , an oxidation route is preferred to ensure regiochemical fidelity.

Protocol: SeO


 Oxidation of 3-Methylpyrazoles 
  • Reagents: 1-phenyl-3-methylpyrazole (10 mmol), Selenium Dioxide (SeO

    
    , 15 mmol), Dioxane/Water (20:1).
    
  • Reflux: Heat the mixture at reflux (100°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Filtration: Filter hot to remove black selenium metal.

  • Extraction: Evaporate solvent, redissolve in CHCl

    
    , wash with NaHCO
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water to obtain the aldehyde.

B. Crystallization for X-Ray Diffraction

Objective: Grow single crystals suitable for diffractometry (approx. 0.3 x 0.3 x 0.2 mm).

  • Solvent Selection: Prepare a saturated solution of the purified 3-carbaldehyde in Ethanol or Acetonitrile . Avoid DMSO (too viscous).

  • Slow Evaporation Method:

    • Place 2 mL of saturated solution in a small vial (inner vial).

    • Place the inner vial inside a larger jar containing a volatile anti-solvent (e.g., Hexane) if using vapor diffusion, OR simply cover the vial with Parafilm and poke 3-4 pinholes.

  • Incubation: Store at 4°C in a vibration-free environment for 3-7 days.

  • Harvesting: Check for block-like or prismatic crystals. Mount on a glass fiber using cryo-oil.

Visualized Workflows (Graphviz)

Diagram 1: Structural Elucidation Workflow

This logic flow illustrates the decision-making process when characterizing tautomeric pyrazoles.

G Start Synthesis Product (Crude Mixture) TLC Purity Check (TLC/LCMS) Start->TLC NMR 1H NMR (DMSO-d6) Result: Broad/Averaged Signals TLC->NMR Decision Is Tautomer Defined? NMR->Decision Cryst Crystallization (Slow Evaporation) Decision->Cryst No (Ambiguous) XRD SC-XRD Experiment (Mo-Kα Source) Cryst->XRD Refinement Structure Refinement (SHELXL) XRD->Refinement Result Definitive 3D Structure (H-Bond Network Resolved) Refinement->Result

Caption: Workflow for resolving tautomeric ambiguity. NMR often fails to distinguish rapid proton exchange, necessitating X-ray diffraction.

Diagram 2: Tautomeric Equilibrium vs. Solid State Locking

Visualizing why solution data differs from solid-state data.

Tautomer cluster_solution Solution State (Dynamic) cluster_solid Solid State (Static) T1 1H-Tautomer (3-CHO) T2 2H-Tautomer (5-CHO) T1->T2 Fast Exchange Crystal Crystal Lattice (Stabilized Dimer) T1->Crystal Precipitation Selection

Caption: In solution, tautomers interconvert rapidly. Crystallization selects the thermodynamically most stable tautomer, 'locking' the structure.

References

  • Synthesis via Vilsmeier-Haack & Oxidation

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[3][4][5]

    • Source: ARKIVOC (2011).[4]

    • URL:[Link]

    • Relevance: Defines the standard synthetic routes and the distinction between 3- and 4-formyl deriv
  • Tautomerism in Pyrazoles (NMR vs X-Ray)

    • Title: The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (NMR and X-Ray Crystallography) Study.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

    • Relevance: Foundational text proving that 3-phenyl tautomers dominate in the solid state.[6]

  • Crystallographic Data Standards

    • Title: Cambridge Structural D
    • Source: CCDC.
    • URL:[Link]

    • Relevance: The authoritative repository for verifying bond lengths and angles cited in Table 1.
  • Solid-State NMR vs X-Ray

    • Title: On the Tautomerism of N-Substituted Pyrazolones: Solid St
    • Source: Molecules (MDPI).
    • URL:[Link]

    • Relevance: Provides comparative methodology for analyzing tautomeric shifts using both techniques.

Sources

Validation

A Researcher's Guide to Distinguishing N-H Tautomers of 5-Substituted Pyrazoles by NMR Spectroscopy

For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design. However, its inherent annular tautomerism often presents a significant characterization challenge.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of molecular design. However, its inherent annular tautomerism often presents a significant characterization challenge. When a pyrazole ring is asymmetrically substituted at the 3 and 5 positions, it can exist as two distinct N-H tautomers. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to unambiguously distinguish these tautomeric forms, empowering you to confidently assign the structure of your 5-substituted pyrazoles.

The Challenge of Pyrazole Tautomerism

N-unsubstituted pyrazoles with different substituents at positions 3 and 5 can exist in a dynamic equilibrium between two tautomeric forms. This rapid proton exchange between the two nitrogen atoms can lead to averaged signals in NMR spectra, complicating structural elucidation. The position of this equilibrium is sensitive to a variety of factors including the electronic nature of the substituents, the solvent, temperature, and concentration.[1][2] In the solid state, typically only one tautomer is present, which can be identified using solid-state NMR techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS).[3][4][5]

Below is a diagram illustrating the tautomeric equilibrium in a 3(5)-substituted pyrazole.

Caption: Annular tautomerism in 3(5)-substituted pyrazoles.

Leveraging NMR Spectroscopy for Tautomer Differentiation

NMR spectroscopy is the most powerful tool for studying pyrazole tautomerism in solution. By carefully selecting experiments and analyzing key parameters, we can confidently assign the predominant tautomer or characterize the equilibrium.

¹H NMR Spectroscopy: A First Look

While ¹H NMR provides initial clues, the rapid tautomeric exchange at room temperature often results in a single set of averaged signals for the pyrazole core protons.[2] A characteristic broad signal for the N-H proton is typically observed in the 10-14 ppm range.[6] This broadening is due to proton exchange and quadrupolar coupling with the ¹⁴N nucleus.[6]

Experimental Protocol: D₂O Exchange

To confirm the assignment of the N-H proton, a simple D₂O exchange experiment is highly effective.

  • Acquire a standard ¹H NMR spectrum of the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube vigorously to ensure mixing.

  • Re-acquire the ¹H NMR spectrum. The broad N-H signal should disappear or significantly diminish due to the exchange of the proton for a deuterium atom.[6]

¹³C NMR Spectroscopy: Unveiling Substituent Effects

¹³C NMR spectroscopy is a valuable tool for studying the annular tautomerism of pyrazoles.[3][4][5] The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are sensitive to the position of the N-H proton and the nature of the substituents. In cases of rapid exchange, averaged signals for C3 and C5 may be observed.[2] However, by comparing the observed chemical shifts with those of N-methylated model compounds (where the tautomerism is "locked"), one can often deduce the predominant tautomer in the N-H analogue.

CarbonTypical Chemical Shift Range (ppm)Notes
C3135-155Generally more deshielded when the substituent is at C3.
C4100-115Less sensitive to tautomerism than C3 and C5.
C5125-145Generally more shielded when the substituent is at C5.

Note: These ranges are approximate and can be significantly influenced by the specific substituents and solvent.

¹⁵N NMR Spectroscopy: The Direct Approach

Since the nitrogen atoms are at the heart of the tautomeric exchange, ¹⁵N NMR spectroscopy offers a direct method for investigation.[7] The chemical shifts of the two nitrogen atoms are distinct in each tautomer. Low-temperature ¹⁵N NMR experiments can "freeze out" the equilibrium, allowing for the observation of separate signals for each tautomer and the determination of the equilibrium constant by integration.[1]

Advanced 2D NMR Techniques: The Key to Unambiguous Assignment

For definitive structural elucidation, 2D NMR experiments are indispensable. Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly powerful.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment detects long-range (2-3 bond) correlations between protons and carbons. This is the most reliable method for distinguishing between C3 and C5 and, consequently, the two tautomers.[6] The key is to identify correlations from a proton on a substituent to the pyrazole ring carbons.

Caption: Key HMBC and NOESY correlations for tautomer assignment.

Experimental Protocol: HMBC

  • Use the same sample prepared for ¹H NMR.

  • Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Set the spectral widths for ¹H (F2) and ¹³C (F1) dimensions appropriately.

  • Optimize the long-range coupling constant (typically 8-10 Hz).

  • Acquire the data. HMBC experiments generally require more scans than HSQC to achieve an adequate signal-to-noise ratio.

In the 5-substituted tautomer, the protons of the substituent at C5 will show a three-bond correlation (³J) to C5 and a two-bond correlation (²J) to C4. Crucially, they will not show a correlation to C3. Conversely, in the 3-substituted tautomer, the substituent's protons will correlate to C3 and C4, but not C5.

Nuclear Overhauser Effect Spectroscopy (NOESY)

A NOESY experiment reveals through-space correlations between protons that are in close proximity. This can be particularly useful for N-substituted pyrazoles to confirm the regiochemistry. For N-H pyrazoles, a NOE can sometimes be observed between the N-H proton and the substituent at the adjacent C5 position, although the rapid exchange of the N-H proton can sometimes make this observation challenging.[6][8][9]

The Influence of Solvent and Temperature

The tautomeric equilibrium of pyrazoles is highly sensitive to the solvent.[2] Protic and polar solvents can stabilize one tautomer over the other through hydrogen bonding. Therefore, it is crucial to report the solvent used when characterizing pyrazole tautomers.

Variable Temperature (VT) NMR

VT NMR is a powerful technique to study dynamic processes like tautomerism.[6]

  • At low temperatures: The rate of proton exchange slows down, and if slow enough on the NMR timescale, separate signals for each tautomer can be observed. This allows for the direct determination of the equilibrium constant.

  • At high temperatures: The exchange rate increases, leading to sharp, averaged signals.

  • At intermediate temperatures: The signals may broaden and coalesce as the exchange rate becomes comparable to the difference in frequency between the signals of the two tautomers.

By analyzing the changes in the NMR spectra as a function of temperature, one can gain valuable insights into the kinetics and thermodynamics of the tautomeric equilibrium.

Conclusion

Distinguishing between the N-H tautomers of 5-substituted pyrazoles is a critical step in their characterization. While ¹H and ¹³C NMR provide initial insights, a combination of advanced 2D NMR techniques, particularly HMBC, is essential for unambiguous assignment. ¹⁵N NMR offers a direct probe of the tautomeric equilibrium, and variable temperature studies can provide a wealth of information on the dynamics of the system. By employing the strategies outlined in this guide, researchers can confidently elucidate the structures of their pyrazole derivatives, paving the way for further discoveries in drug development and materials science.

References

  • Faure, R., Vincent, E. J., Rousseau, A., Claramunt, R. M., & Elguero, J. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1147. [Link]

  • Claramunt, R. M., Elguero, J., Fruchier, A., & de la Cruz, C. (1993). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Funar-Timofei, S., Borota, A., Ilia, G., & Mracec, M. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5585. [Link]

  • Limbach, H. H., Klein, O., Elguero, J., & Claramunt, R. M. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (11), 2141-2148. [Link]

  • ResearchGate. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. [Link]

  • Zhidkova, O. B., et al. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. Molecules, 28(22), 7609. [Link]

  • Schuster, I. I., Dyllick-Brenzinger, C., & Roberts, J. D. (1979). Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles. The Journal of Organic Chemistry, 44(11), 1765-1769. [Link]

  • Claramunt, R. M. (2016). A 13 C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. ResearchGate. [Link]

  • Secrieru, A., O'Neill, P. M., & Cristiano, M. L. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 12. [Link]

  • Silva, M., & Cavaleiro, J. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Abood, N. A., & Al-Amiedy, D. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Sieler, J., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(12), 3326. [Link]

  • Abood, N. A. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

  • Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 629-643. [Link]

  • Elguero, J., et al. (2021). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetochemistry, 7(9), 123. [Link]

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  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and... [Link]

  • Urbonas, D., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6599. [Link]

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  • ResearchGate. (n.d.). Relevant NMR couplings observed in NOESY and HMBC spectra of 8... [Link]

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Comparative

Biological Potency &amp; Stability: Methoxy vs. Hydroxy Pyrazole Derivatives

[1][2][3] Executive Summary: The Donor-Lipophile Trade-Off In medicinal chemistry, the substitution of a hydroxyl (-OH) group with a methoxy (-OMe) group on a pyrazole scaffold is a critical "molecular switch."[1] This m...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Donor-Lipophile Trade-Off

In medicinal chemistry, the substitution of a hydroxyl (-OH) group with a methoxy (-OMe) group on a pyrazole scaffold is a critical "molecular switch."[1] This modification fundamentally alters the physicochemical profile of the drug candidate, trading hydrogen bond donor capability for lipophilicity and metabolic masking.

  • Hydroxy (-OH): High affinity via directional H-bonds (donor/acceptor), but often suffers from rapid Phase II metabolism (glucuronidation) and poor membrane permeability (

    
     reduction).[1]
    
  • Methoxy (-OMe): Increases lipophilicity (

    
     to 
    
    
    
    LogP), caps the polar donor to improve permeability, and accesses hydrophobic pockets. However, it introduces susceptibility to CYP450-mediated
    
    
    -demethylation.[1]

This guide analyzes the biological potency implications of this switch, supported by kinase inhibition data and metabolic stability protocols.[2][3]

Mechanistic Comparison: SAR & Physicochemical Impact[6]

The choice between methoxy and hydroxy derivatives is rarely about potency alone; it is a multidimensional optimization of Binding Affinity (


)  vs. ADME properties .
FeatureHydroxy (-OH) DerivativeMethoxy (-OMe) DerivativeImpact on Potency
H-Bonding Donor & AcceptorAcceptor Only-OH is superior if the target requires a donor (e.g., Hinge region of Kinases).[1]
Sterics Small (Van der Waals radius ~1.4 Å)Bulky (Methyl group rotation)-OMe can induce clashes or fill hydrophobic pockets (the "Magic Methyl" effect).[1]
Lipophilicity Lowers LogP (Polar)Increases LogP (Lipophilic)-OMe improves cell permeability, often lowering cellular

despite similar enzyme

.[1]
Metabolism Phase II (Glucuronidation/Sulfation)Phase I (

-Demethylation)
-OMe blocks rapid conjugation but may be cleared by CYP enzymes.[1]
Visualization: SAR Decision Logic

The following diagram illustrates the decision matrix for Medicinal Chemists when choosing between these substituents.

SAR_Logic Start Pyrazole Scaffold Optimization Target_Analysis Target Binding Site Analysis Start->Target_Analysis H_Donor_Req Is H-Bond Donor Required? Target_Analysis->H_Donor_Req Hydrophobic_Pocket Is there a Hydrophobic Pocket? H_Donor_Req->Hydrophobic_Pocket No Route_OH Select Hydroxy (-OH) H_Donor_Req->Route_OH Yes (e.g., Hinge Binder) Hydrophobic_Pocket->Route_OH No (Steric Clash) Route_OMe Select Methoxy (-OMe) Hydrophobic_Pocket->Route_OMe Yes (Fill Space) Outcome_OH High Intrinsic Potency Risk: Rapid Glucuronidation Route_OH->Outcome_OH Outcome_OMe Improved Permeability Risk: CYP O-Demethylation Route_OMe->Outcome_OMe

Caption: Decision logic for -OH vs -OMe substitution based on target structural biology and ADME risks.

Case Study: Kinase Inhibition (CDK & EGFR)[2]

The Hydrophobic Pocket Effect (CDK2/5)

In the development of Cyclin-Dependent Kinase (CDK) inhibitors, replacing a hydroxyl group with a methoxy group often enhances potency.[1][4]

  • Observation: Methoxy-substituted pyrazoles demonstrated superior inhibitory activity against CDK2/5 compared to their hydroxy counterparts.[1]

  • Mechanism: The methyl group of the methoxy moiety displaces water and occupies a small hydrophobic pocket adjacent to the ATP-binding site, leading to an entropic gain in binding energy.[1]

  • Data:

    • Hydroxy-Pyrazole:[1]

      
      [1]
      
    • Methoxy-Pyrazole:[1][5][6]

      
      [1][4]
      
    • Result: 5-fold potency increase via hydrophobic optimization.

The Hinge Binder Constraint (EGFR)

Conversely, for EGFR inhibitors, the nitrogen atoms of the pyrazole often bind to the hinge region (Met793).

  • Observation: If the substituent is positioned to interact with the solvent front, -OMe is preferred for permeability.[1] However, if the group faces a constrained region, the bulk of -OMe causes a steric clash, rendering the -OH derivative more potent.

Experimental Protocols

To validate the potency and stability differences, the following self-validating workflows are recommended.

Protocol A: Comparative Microsomal Stability Assay

This assay determines if the "Methyl Mask" strategy effectively blocks Phase II metabolism or simply shifts clearance to Phase I.

Reagents:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System.

  • Test Compounds (Methoxy vs. Hydroxy analogs).

  • Internal Standard (e.g., Warfarin).

Workflow:

  • Incubation: Prepare microsomes (

    
    ) in phosphate buffer (pH 7.4).
    
  • Initiation: Add test compound (

    
     final) and pre-incubate at 37°C for 5 min. Initiate with NADPH.
    
  • Sampling: Aliquot at

    
     min. Quench immediately with ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .

Success Criteria:

  • Methoxy Analog: Should show

    
     min 
    
    
    
    if metabolically stable. If rapid disappearance is observed alongside formation of the -OH metabolite (M-14 mass shift),
    
    
    -demethylation is the dominant clearance pathway.[1]
  • Hydroxy Analog: Often shows rapid clearance in hepatocytes (Phase II) but may appear stable in microsomes unless UDPGA (cofactor for glucuronidation) is added. Critical Step: Ensure UDPGA is included for the -OH analog test to avoid false stability data.

Protocol B: In Vitro Kinase Potency Assay (FRET)

Objective: Determine intrinsic


 without permeability bias.
  • Mix: Kinase (e.g., CDK2), Fluorescent Peptide Substrate, and ATP (

    
     concentration).
    
  • Dose: Add Pyrazole derivatives (10-point dilution series, 1 nM to 10

    
    M).
    
  • Read: Measure phosphorylation via FRET signal after 60 min.

  • Data: Fit curves using non-linear regression (Sigmoidal Dose-Response).

Synthesis & Workflow Visualization

The synthesis of these derivatives typically diverges at the final stage or uses different starting materials (e.g., methoxy-acetophenone vs hydroxy-acetophenone).[1]

Experimental_Workflow cluster_synth Synthesis cluster_assay Biological Evaluation cluster_adme Stability Profiling S1 Pyrazole Core Synthesis S2 Divergent Step: -OH vs -OMe S1->S2 A1 Enzymatic Assay (Intrinsic Potency) S2->A1 Purified Cmpd A2 Cellular Assay (Permeability + Potency) A1->A2 Hit Selection M1 Microsomal Stability (+/- UDPGA) A2->M1 Lead Opt

Caption: Integrated workflow for synthesizing and profiling pyrazole derivatives.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. MDPI. (2022).[1] Comparison of methoxy vs hydroxy derivatives in CDK inhibitors.

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. (2012). Analysis of metabolic stability and the impact of blocking metabolic soft spots.[3] [1]

  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole... Bioorganic Chemistry. (2022).[5][6] Dual EGFR/VEGFR-2 inhibitors demonstrating the potency of methoxy-phenyl pyrazoles.[1]

  • Drug metabolism and pharmacokinetics of 4-substituted methoxybenzoyl-aryl-thiazoles. PubMed. (2010).[1] Case study on metabolic liability of methoxy groups (O-demethylation).

Sources

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